molecular formula C24H28N4O7 B1193213 Azide-PEG3-L-alanine-Fmoc

Azide-PEG3-L-alanine-Fmoc

Cat. No.: B1193213
M. Wt: 484.5 g/mol
InChI Key: YTHKPQSMRZQREU-JOCHJYFZSA-N
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Description

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is a PEG Linker.

Properties

Molecular Formula

C24H28N4O7

Molecular Weight

484.5 g/mol

IUPAC Name

(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H28N4O7/c25-28-26-9-10-32-11-12-33-13-14-34-16-22(23(29)30)27-24(31)35-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,31)(H,29,30)/t22-/m1/s1

InChI Key

YTHKPQSMRZQREU-JOCHJYFZSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine

Origin of Product

United States

Foundational & Exploratory

Azide-PEG3-L-alanine-Fmoc: A Technical Guide for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG3-L-alanine-Fmoc is a specialized chemical reagent with significant applications in modern drug discovery and development, particularly in the fields of bioconjugation and the creation of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a versatile building block, integrating three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and an Fmoc-protected L-alanine for seamless incorporation into peptides via solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its applications, physicochemical properties, and detailed experimental protocols.

Core Applications

The primary utility of this compound lies in its role as a heterobifunctional linker. It is extensively used in the following areas:

  • PROTAC Synthesis: As a PEG-based linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The PEG3 spacer enhances the solubility and flexibility of the resulting PROTAC molecule, which can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.[1][2]

  • Peptide Modification and Bioconjugation: The azide group allows for the site-specific modification of peptides and other biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This enables the attachment of various moieties such as fluorescent dyes, imaging agents, or drug payloads. The Fmoc protecting group makes it suitable for incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3]

Physicochemical and Quantitative Data

While specific quantitative data for PROTACs utilizing the this compound linker, such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax), are not widely available in peer-reviewed literature, the following table summarizes its general physicochemical properties and typical performance characteristics of similar PEG-based linkers in PROTACs.

PropertyValueNotes
Molecular Formula C₂₄H₂₈N₄O₇
Molecular Weight 484.50 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO
Purity (Typical) ≥95%
Storage 2-8°C, sealed, dry
Typical Linker Length ~16 atomsThe optimal linker length for PROTACs often needs to be determined empirically.[2]
Expected Impact on PROTACs Increased aqueous solubility, improved cell permeability, enhanced ternary complex formation.PEG linkers are known to improve the pharmacokinetic properties of PROTACs.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway for PROTAC-mediated protein degradation and a general experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click_Chemistry Click Chemistry (CuAAC) Resin Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection1 Amino_Acid_Coupling Amino Acid Coupling (e.g., HATU, DIPEA) Fmoc_Deprotection1->Amino_Acid_Coupling Azide_PEG_Ala_Coupling Coupling of This compound Amino_Acid_Coupling->Azide_PEG_Ala_Coupling Fmoc_Deprotection2 Final Fmoc Deprotection Azide_PEG_Ala_Coupling->Fmoc_Deprotection2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Fmoc_Deprotection2->Cleavage Azide_Peptide Azide-Containing Peptide-Ligand Cleavage->Azide_Peptide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Peptide->CuAAC Alkyne_Ligand Alkyne-Modified E3 Ligase Ligand Alkyne_Ligand->CuAAC PROTAC_Product Crude PROTAC CuAAC->PROTAC_Product Purification Purification (HPLC) PROTAC_Product->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_PROTAC Purified PROTAC Characterization->Final_PROTAC

Workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific applications.

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and react for 1-2 hours.

  • Wash: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of this compound: Couple this compound using the same procedure as for other amino acids (step 3).

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified molecule to the azide-containing peptide synthesized in Protocol 1.

Materials:

  • Azide-containing peptide

  • Alkyne-modified molecule (e.g., E3 ligase ligand)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMF, water, or a mixture (e.g., t-BuOH/water)

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide and a slight excess (1.2-1.5 equivalents) of the alkyne-modified molecule in a suitable solvent system.

  • Prepare Catalyst Stock Solutions: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., TBTA or THPTA, 100 mM in DMSO/water).

  • Add Reagents: To the solution of the peptide and alkyne, add the copper ligand (final concentration ~1 mM), followed by CuSO₄ (final concentration ~0.2 mM), and finally sodium ascorbate (final concentration ~2 mM).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by RP-HPLC. Reaction times can vary from 1 to 24 hours.

  • Purification: Once the reaction is complete, purify the PROTAC product by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by MS and NMR spectroscopy.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for the straightforward synthesis of complex biomolecules, particularly PROTACs, with enhanced physicochemical properties. The provided protocols and diagrams serve as a foundation for the successful application of this reagent in developing novel therapeutics and research tools. While specific performance data for this linker in various PROTAC constructs is still emerging, the principles outlined in this guide provide a rational basis for its effective implementation.

References

An In-depth Technical Guide to Azide-PEG3-L-alanine-Fmoc: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azide-PEG3-L-alanine-Fmoc, a versatile heterobifunctional chemical linker. This document details its chemical structure, physicochemical properties, and key applications in peptide synthesis, bioconjugation, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are provided to assist researchers in leveraging this powerful tool.

Core Concepts: Chemical Structure and Functionality

This compound is a precisely designed molecule incorporating three key functional components:

  • An Azide (B81097) (N₃) Group: This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide moiety allows for covalent ligation with alkyne-containing molecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

  • A Triethylene Glycol (PEG3) Linker: The short polyethylene (B3416737) glycol chain enhances the solubility and flexibility of the molecule and any subsequent conjugates.[2] In biological applications, PEGylation can improve the pharmacokinetic properties of peptides and other biomolecules by increasing their hydrodynamic radius and shielding them from proteolysis.[3]

  • An Fmoc-Protected L-alanine: The L-alanine provides a chiral amino acid backbone, which is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine is base-labile, allowing for controlled, stepwise peptide elongation while the azide group remains intact for subsequent modifications.[2][4]

The strategic combination of these three components makes this compound an invaluable reagent for creating complex, functionalized biomolecules.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueReferences
Chemical Formula C₂₄H₂₈N₄O₇[2]
Molecular Weight 484.50 g/mol [2]
CAS Number 2054345-69-4[1][5]
Appearance White to off-white solid[6]
Purity (Typical) ≥95% - ≥98%[2][5]
Solubility Soluble in DMSO, DMF, and DCM. PEGylated compounds generally exhibit good solubility in water and aqueous buffers, and are less soluble in alcohols and toluene.[2][7]
Storage Conditions Store at 2-8°C, sealed and dry. For long-term storage, -20°C is recommended.[2][8]
Azide IR Absorption ~2100 cm⁻¹ (characteristic N₃ stretch)[6]

Synthesis of this compound

A plausible synthetic workflow is outlined below.

cluster_synthesis Conceptual Synthesis Workflow start Fmoc-L-Asparagine intermediate1 Hofmann Rearrangement start->intermediate1 intermediate2 Fmoc-L-diaminopropionic acid intermediate intermediate1->intermediate2 intermediate3 Diazo-Transfer Reaction intermediate2->intermediate3 intermediate4 Fmoc-L-azidoalanine intermediate3->intermediate4 intermediate5 PEGylation with Azido-PEG3 unit intermediate4->intermediate5 final_product This compound intermediate5->final_product

A conceptual workflow for the synthesis of Fmoc-protected azido-amino acids.

Experimental Protocols

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-based SPPS protocols.[2] The azide group is stable under the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the conditions of amide bond formation.[11]

cluster_spps Fmoc-SPPS Workflow resin Resin Support deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Couple next Fmoc-AA-OH (or this compound) + Coupling Reagents (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection1 n-1 cycles final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., 95% TFA) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

General workflow for incorporating this compound into a peptide sequence.

Detailed Protocol:

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU (0.95 eq. to the amino acid) and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF for 1-2 minutes.[12]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative ninhydrin (B49086) test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Purification: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Click Chemistry

The azide-functionalized peptide can be modified with an alkyne-containing molecule either on-resin or after cleavage and purification.

4.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient reaction for conjugating the azide-peptide with a terminal alkyne.[13]

cluster_cuaac On-Resin CuAAC Workflow start Azide-Functionalized Peptide-on-Resin swell Swell Resin in Reaction Solvent (e.g., DMF/H₂O) start->swell reaction Add Cocktail to Resin Agitate at RT (2-18h) swell->reaction reagents Prepare Click Cocktail: - Alkyne-Molecule (5-10 eq.) - CuSO₄ (1-2 eq.) - Sodium Ascorbate (B8700270) (5-10 eq.) reagents->reaction wash Wash Resin (DMF, DCM, MeOH) reaction->wash cleavage Cleavage & Purification wash->cleavage

General workflow for an on-resin CuAAC reaction.

Detailed Protocol (On-Resin):

  • Resin Preparation: Swell the azide-functionalized peptide-resin in a suitable solvent like a 4:1 mixture of DMF/water for 30 minutes.

  • Reagent Preparation:

    • Prepare a solution of the alkyne-functionalized molecule of interest (5-10 equivalents) in the reaction solvent.

    • Prepare a fresh catalyst solution containing Copper(II) sulfate (B86663) (CuSO₄) (1-2 equivalents) and a reducing agent like sodium ascorbate (5-10 equivalents) to generate the active Cu(I) species in situ.[13]

  • Reaction: Add the alkyne and catalyst solutions to the resin. Gently agitate the mixture at room temperature. Reaction times can vary from 2 to 18 hours.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and copper.

  • Cleavage and Purification: Proceed with the standard cleavage and RP-HPLC purification protocol as described in section 4.1.

4.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative, ideal for applications where copper toxicity is a concern, such as in living systems.[14] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with the azide without a catalyst.

Detailed Protocol (In Solution):

  • Dissolve Reactants: Dissolve the purified azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM.

  • Add Strained Alkyne: Dissolve the strained alkyne-functionalized molecule (e.g., DBCO-dye) in a minimal amount of a compatible organic co-solvent like DMSO, and then add it to the peptide solution. A slight molar excess (1.1-1.5 equivalents) of the alkyne is typically used.[14]

  • Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours.[14]

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC. Once complete, purify the final conjugate using preparative RP-HPLC.

Applications in Drug Development

PROTAC Development

This compound is a valuable building block for the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The azide functionality allows for the convenient "clicking" of a warhead for the target protein to a linker that is already attached to the E3 ligase ligand, or vice versa, providing a modular and efficient approach to PROTAC assembly.

cluster_protac PROTAC Assembly Logic poi_ligand Alkyne-modified Target Protein Ligand click Click Chemistry (CuAAC or SPAAC) poi_ligand->click e3_ligand E3 Ligase Ligand linker This compound (as part of the linker) e3_ligand->linker Previous Conjugation linker->click protac Final PROTAC Molecule click->protac

Conceptual use of this compound in PROTAC synthesis.
Peptide-Drug Conjugates (PDCs) and PEGylation

The azide handle can be used to conjugate potent cytotoxic drugs to targeting peptides, creating highly specific drug delivery systems.[3] Furthermore, the attachment of larger PEG chains via a stable triazole linkage can significantly improve the pharmacokinetic profile of therapeutic peptides.[3]

Fluorescent and Biotin (B1667282) Labeling

The conjugation of fluorescent dyes or biotin allows for the tracking and visualization of peptides in cellular imaging studies or for their use in affinity-based purification and detection assays.

Conclusion

This compound is a highly versatile and powerful chemical tool for researchers in chemistry, biology, and drug development. Its unique trifunctional structure enables its straightforward incorporation into peptides via Fmoc-SPPS and subsequent, highly specific modification through click chemistry. This facilitates the modular construction of complex biomolecular architectures, including PROTACs, PDCs, and labeled peptides, accelerating innovation in therapeutic and diagnostic development.

References

Technical Overview: Azide-PEG3-L-alanine-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Azide-PEG3-L-alanine-Fmoc is a specialized chemical reagent integral to advanced biochemical and pharmaceutical research. It is a heterobifunctional molecule incorporating three key components: an azide (B81097) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and an Fmoc-protected L-alanine amino acid for use in solid-phase peptide synthesis (SPPS). This structure makes it a valuable linker for constructing complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and fluorescently labeled peptides.

This document provides core technical data, a hypothetical experimental protocol for molecular weight verification, and a logical workflow for the characterization of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is derived from its chemical formula by summing the atomic masses of its constituent atoms.

PropertyValue
Chemical Formula C₂₄H₂₈N₄O₇[1][2]
Molecular Weight 484.50 g/mol [1][2][3]
CAS Number 2054345-69-4[1][3]
Typical Purity ≥95%[1]
Storage Conditions 2-8°C, sealed, dry[1][2][3]

Experimental Protocols

Protocol 1: Molecular Weight Verification via Mass Spectrometry

This protocol outlines a standard procedure for confirming the molecular weight of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Water
  • Formic Acid (FA), 99%+ purity
  • Calibrant solution (e.g., Sodium Formate)

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in ACN.
  • Dilute the stock solution to a final concentration of 10 µg/mL using a solvent mixture of 50:50 ACN/Water with 0.1% Formic Acid. The acid serves to protonate the analyte, facilitating positive ion mode detection.

3. Instrument Setup (ESI-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Mass Range: 100 - 1000 m/z
  • Capillary Voltage: 3.5 kV
  • Nebulizer Gas (N₂): 1.5 bar
  • Drying Gas (N₂): 7.0 L/min at 200°C
  • Calibration: Calibrate the instrument using the specified calibrant solution immediately prior to sample analysis.

4. Data Acquisition and Analysis:

  • Inject 5 µL of the prepared sample into the mass spectrometer.
  • Acquire data for 2 minutes.
  • Process the resulting spectrum to identify the primary ion species. For this compound, the expected ion is the protonated molecule [M+H]⁺.
  • Expected Result: A prominent peak should be observed at m/z ≈ 485.51 (Calculated: 484.50 + 1.008). The observed mass should be within a 5 ppm tolerance of the calculated mass to confirm the identity and integrity of the compound.

Visualized Workflows

The following diagrams illustrate the conceptual workflow for characterizing and utilizing this bifunctional linker.

A Identify Components (Azide, PEG3, Alanine, Fmoc) B Determine Molecular Formula C₂₄H₂₈N₄O₇ A->B Summation of Atoms C Calculate Theoretical Molecular Weight (MW) B->C Using Atomic Weights D Experimental Verification (e.g., Mass Spectrometry) C->D Provides Target Mass E Confirm Structure & Purity (Observed MW ≈ Theoretical MW) D->E Compare Results

Figure 1: Workflow for Molecular Weight Determination.

start This compound (Linker) step1 Peptide Synthesis (SPPS) via Fmoc Group start->step1 step2 Bioconjugation ('Click' Chemistry) via Azide Group start->step2 result Final Bioconjugate (e.g., PROTAC, Labeled Peptide) step1->result Forms Peptide Backbone step2->result Attaches Target protein Target Protein / Molecule (with Alkyne) protein->step2

Figure 2: Application Pathway in Bioconjugation.

References

A Technical Guide to the Synthesis of Fmoc-Protected Azido Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides and proteins has become a pivotal tool in chemical biology and drug discovery. Among these, azido (B1232118) amino acids stand out due to their bioorthogonal reactivity, enabling selective chemical modifications such as "click chemistry" reactions.[1][2] This guide provides an in-depth overview of the primary synthetic pathways for preparing Fluorenylmethyloxycarbonyl (Fmoc)-protected azido amino acids, essential building blocks for solid-phase peptide synthesis (SPPS).

Core Synthetic Strategies

The synthesis of Fmoc-protected azido amino acids primarily revolves around two strategic approaches: the conversion of a primary amine to an azide (B81097) via a diazotransfer reaction and the nucleophilic substitution of a leaving group with an azide salt. The choice of strategy often depends on the starting amino acid and the desired position of the azido group.

A prevalent and efficient method involves a two-step process starting from readily available Fmoc-protected amino acids like asparagine and glutamine.[3][4] This pathway is advantageous as it is high-yielding, scalable, and often does not require extensive purification steps.[3]

Another common approach is the direct diazotransfer from a primary amine precursor. This method is versatile but requires careful selection of the diazotransfer reagent to ensure safety and efficiency.[5][6] Reagents like imidazole-1-sulfonyl azide are favored for their stability and safety profile compared to the more hazardous triflyl azide.[3][5]

The following diagram illustrates a generalized workflow for the synthesis of Fmoc-protected azido amino acids.

Synthesis_Workflow cluster_start Starting Material Selection cluster_reaction Key Transformation cluster_purification Purification and Characterization cluster_product Final Product Start_AA Fmoc-Protected Amino Acid (e.g., Asn, Gln, Orn, Lys) Reaction_Step Introduction of Azide Group Start_AA->Reaction_Step Reaction Conditions Workup Aqueous Workup (Acidification & Extraction) Reaction_Step->Workup Post-Reaction Purification Purification (e.g., Filtration, Chromatography) Workup->Purification Final_Product Fmoc-Azido Amino Acid Purification->Final_Product

Caption: Generalized workflow for the synthesis of Fmoc-protected azido amino acids.

Synthesis of Specific Fmoc-Azido Amino Acids

Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH] and Fmoc-L-azidohomoalanine [Fmoc-Aha-OH]

A highly efficient route for the synthesis of Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine starts from Fmoc-L-asparagine (Fmoc-Asn-OH) and Fmoc-L-glutamine (Fmoc-Gln-OH), respectively.[3][4] This two-step process involves a Hofmann rearrangement followed by a copper-catalyzed diazotransfer.

The following diagram outlines this synthetic pathway.

Hofmann_Diazotransfer cluster_step1 Step 1: Hofmann Rearrangement cluster_step2 Step 2: Diazotransfer Start Fmoc-Asn-OH / Fmoc-Gln-OH Intermediate Fmoc-Dap-OH / Fmoc-Dab-OH (Amine Precursor) Start->Intermediate [Bis(trifluoroacetoxy)iodo]benzene, Pyridine, DMF/H2O Product Fmoc-Ala(N3)-OH / Fmoc-Aha-OH Intermediate->Product Imidazole-1-sulfonyl azide HCl, CuSO4, K2CO3, H2O/MeOH/CH2Cl2

Caption: Synthesis of Fmoc-azido(homo)alanine from Fmoc-(Asn/Gln).

Experimental Protocol: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine [3]

  • Step 1: Hofmann Rearrangement to form Fmoc-Dap-OH.

    • Fmoc-Asn-OH is dissolved in a mixture of DMF and water (2:1) with pyridine.

    • [Bis(trifluoroacetoxy)iodo]benzene is added, and the reaction is stirred for approximately 14 hours.

    • The resulting amine precursor, Fmoc-Dap-OH, can be isolated.

  • Step 2: Diazotransfer to form Fmoc-Ala(N3)-OH.

    • Fmoc-Dap-OH is dissolved in a biphasic mixture of water, methanol, and dichloromethane.

    • A catalytic amount of CuSO4·5H2O and imidazole-1-sulfonyl azide hydrochloride are added.

    • The pH of the mixture is adjusted to 9 with an aqueous K2CO3 solution.

    • The reaction is stirred vigorously for about 18 hours.

    • Workup involves separation of the aqueous phase, washing with ether, acidification to pH 2, and extraction with ether to yield the final product.

This method is notable for avoiding the need for column chromatography, as the product is obtained in high purity after workup.[3]

Synthesis of Fmoc-ω-azido-L-lysine [Fmoc-Lys(N3)-OH] and Fmoc-δ-azido-L-ornithine

The synthesis of Fmoc-azidolysine and Fmoc-azidoornithine typically starts from the corresponding Boc-protected amino acids. The side-chain amino group is converted to an azide, followed by the protection of the alpha-amino group with Fmoc.

The diagram below shows the general pathway.

Lys_Orn_Synthesis Start Boc-Lys-OH / Boc-Orn-OH Step1 Side-chain Azidation Start->Step1 Diazotransfer Reagent Intermediate Boc-Lys(N3)-OH / Boc-Orn(N3)-OH Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Acidic Conditions Intermediate2 H-Lys(N3)-OH / H-Orn(N3)-OH Step2->Intermediate2 Step3 Fmoc Protection Intermediate2->Step3 Fmoc-OSu Product Fmoc-Lys(N3)-OH / Fmoc-Orn(N3)-OH Step3->Product

Caption: General synthesis pathway for Fmoc-azidolysine and -ornithine.

Experimental Protocol: General Steps [7]

  • Side-chain Azidation: The side-chain amino group of the Boc-protected amino acid is converted to an azide using a diazotransfer reagent such as triflyl azide or imidazole-1-sulfonyl azide.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., TFA).

  • Fmoc Protection: The free α-amino group is then protected with Fmoc-succinimide (Fmoc-OSu) to yield the final product.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various Fmoc-protected azido amino acids.

Fmoc-Azido Amino AcidStarting MaterialKey Reagent(s)Overall YieldReference
Fmoc-L-azidoalanineFmoc-Asn-OHImidazole-1-sulfonyl azide HCl62-75%[3]
Fmoc-L-azidohomoalanineFmoc-Gln-OHImidazole-1-sulfonyl azide HCl65-74%[3]
Fmoc-β-azido-D-AlaD-Serine derivative-~92% (over 3 steps)[7]
Fmoc-δ-azido-L-norvaline--92% (over 2 steps)[7]
Fmoc-ω-azido-L-lysine--89% (over 2 steps)[7]

Key Considerations and Best Practices

  • Safety: Diazotransfer reagents like triflyl azide are potentially explosive and should be handled with extreme caution. Safer alternatives like imidazole-1-sulfonyl azide are recommended, especially for large-scale synthesis.[3][5]

  • Fmoc Deprotection: Basic conditions required for some diazotransfer reactions can lead to premature deprotection of the Fmoc group. Using a biphasic solvent system and carefully controlling the pH (around 9) can mitigate this issue.[3]

  • Orthogonality: The azide group is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis, including piperidine (B6355638) for Fmoc removal and TFA for resin cleavage, making it an excellent orthogonal protecting group.[8]

  • Reduction to Amine: The azide group can be selectively reduced to a primary amine using reagents like phosphines (e.g., triphenylphosphine) or dithiothreitol (B142953) (DTT), allowing for further modifications such as peptide chain branching.[8][9]

Conclusion

The synthesis of Fmoc-protected azido amino acids is a well-established field with several reliable and efficient protocols. The choice of the synthetic route depends on the specific amino acid and the scale of the synthesis. The methods outlined in this guide, particularly the two-step synthesis from asparagine and glutamine, provide a practical and scalable approach for producing these valuable building blocks for advanced peptide chemistry and the development of novel bioconjugates and therapeutics. The continued optimization of these synthetic pathways will further facilitate their accessibility and application in diverse areas of scientific research.

References

A Technical Guide to the Role of the PEG3 Spacer in Biocon-jugation and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical linkers is a cornerstone of modern biopharmaceutical development, influencing the efficacy, safety, and pharmacokinetic profiles of complex biologics. Among these, the discrete triethylene glycol (PEG3) spacer has emerged as a critical tool. This technical guide provides an in-depth analysis of the multifaceted role of the PEG3 spacer, focusing on its contributions to bioconjugate solubility and its function as a versatile scaffold in bioconjugation strategies.

Core Principles: How PEG3 Enhances Solubility

A primary challenge in the development of bioconjugates, such as Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), is the often hydrophobic nature of the payload molecules.[1][2] This hydrophobicity can lead to aggregation, which compromises therapeutic efficacy and can trigger an immune response.[3][4]

The PEG3 spacer directly counteracts this issue through its inherent hydrophilicity.[5] Composed of three repeating ethylene (B1197577) glycol units, the ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules.[6] This interaction creates a protective hydration shell around the bioconjugate, effectively "shielding" the hydrophobic payload from the aqueous environment.[1][6] This fundamental physicochemical interaction leads to several key benefits:

  • Increased Aqueous Solubility: The hydration layer dramatically improves the water solubility of the entire conjugate, enabling stable intravenous formulations and preventing aggregation.[1][6][7]

  • Enhanced Stability: By preventing aggregation, the PEG3 spacer contributes to the overall physical and chemical stability of the bioconjugate.[1][8]

  • Improved Pharmacokinetics: Enhanced solubility and stability can lead to more favorable pharmacokinetic (PK) profiles, including longer circulation half-lives and reduced clearance rates.[1][3]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC PROTAC (Warhead-PEG3-Anchor) PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound PolyUb Poly-Ubiquitinated Target Protein POI_bound->PolyUb E3_bound->POI_bound Ub Transfer PROTAC_bound->E3_bound Ub Ubiquitin (Ub) Ub->E3_bound Recruitment Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation NHS_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification A Dissolve Protein in PBS (pH 7.2-8.0) C Add 20x molar excess of PEG3-NHS to Protein A->C B Prepare fresh 10mM PEG3-NHS in DMSO B->C D Incubate 1h at RT C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify via SEC or Dialysis E->F G Characterize (SDS-PAGE, MS) F->G

References

Chemistry of the Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemistry of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient assembly of peptide chains with high fidelity.[1] Its widespread adoption is due to its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of the core chemistry of the Fmoc group, including its mechanism of deprotection, kinetics, potential side reactions, and detailed experimental protocols relevant to its application in peptide synthesis.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[1] It is typically introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to avoid the formation of dipeptide side products.[1][3]

The key to the Fmoc group's utility lies in its base-lability. The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic, allowing for its removal via a β-elimination mechanism in the presence of a mild base.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:[1]

  • Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl ring.[1][4]

  • β-Elimination: The resulting carbanion is unstable and undergoes β-elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[3][4]

  • Dibenzofulvene Scavenging: The secondary amine used for deprotection then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide or other nucleophiles.[3][4]

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the base, its concentration, the solvent, and the peptide sequence.

ParameterReagent/ConditionValue/ObservationReference(s)
Deprotection Half-life 20% Piperidine in DMF~6 seconds[5]
Standard Deprotection Time 20-50% Piperidine in DMF4-10 minutes[6]
UV Monitoring Wavelength Dibenzofulvene-piperidine adduct301 nm[7]
Common Deprotection Cocktails Piperidine in DMF20% (v/v)[5][8]
Piperazine, DBU, Formic Acid in DMF5%, 1%, 1%[5]
Alternative Bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Faster than piperidine; often used at 1-2% with a scavenger[9]
PyrrolidineEfficient in less polar solvents[10]
3-(diethylamino)propylamine (DEAPA)Viable alternative to piperidine[11]
PiperazineCauses less aspartimide formation than piperidine[12][13]

Experimental Protocols

Standard Fmoc Deprotection in SPPS

This protocol describes a typical manual Fmoc deprotection step during solid-phase peptide synthesis.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)

  • DMF for washing

  • Inert gas (Nitrogen or Argon)

  • SPPS reaction vessel

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.

  • Deprotection: Add the deprotection solution (20% piperidine in DMF) to the reaction vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for the specified time (typically 5-7 minutes).[8]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Optional but Recommended): Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

UV Monitoring of Fmoc Deprotection

The progress of Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the solution flowing from the reactor.[14][15]

Materials:

  • Automated peptide synthesizer equipped with a UV detector

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Peptide-resin

Procedure:

  • The peptide synthesizer is programmed to divert the flow-through from the reaction vessel after the addition of the deprotection solution to a UV spectrophotometer.

  • The absorbance is monitored at approximately 301 nm.[7]

  • A sharp increase in absorbance indicates the release of the Fmoc group and the formation of the DBF-piperidine adduct.

  • The absorbance will plateau once the deprotection reaction is complete.

  • The synthesizer software can use this feedback to determine if the deprotection time needs to be extended or if a second deprotection cycle is necessary, which is particularly useful for "difficult" sequences.[14]

Kaiser Test (Ninhydrin Test) for Free Amines

This qualitative colorimetric test is used to confirm the presence of free primary amines after the Fmoc deprotection step.[16]

Materials:

  • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small sample of peptide-resin (a few beads)

  • Small glass test tube

  • Heating block or water bath at 100°C

Procedure:

  • Sample Collection: Place a small sample of the washed and dried peptide-resin into a test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines and successful deprotection.

    • Yellow/Brown Beads/Solution: Negative result, indicating the absence of free primary amines and incomplete deprotection.

Common Side Reactions and Troubleshooting

While robust, Fmoc chemistry is not without potential complications. Understanding and mitigating these side reactions is crucial for synthesizing high-purity peptides.

Aspartimide Formation

The most significant side reaction during Fmoc SPPS is the formation of a succinimide (B58015) ring at aspartic acid residues, particularly in Asp-Xxx sequences where Xxx is Gly, Ser, or Asn.[17] This is catalyzed by the base used for deprotection. The aspartimide can subsequently be opened by piperidine to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.[17]

Mitigation Strategies:

  • Use of alternative deprotection reagents like piperazine, which has been shown to cause less aspartimide formation.[12]

  • Addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can partially suppress aspartimide formation.[6][12]

  • For particularly sensitive sequences, the use of backbone-protecting groups like N-(2-hydroxy-4-methoxybenzyl) (Hmb) can offer complete protection.[12]

Diketopiperazine Formation

At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially problematic for sequences ending in proline.[6][18]

Mitigation Strategies:

  • Use of bulky trityl-based resins can reduce the extent of this side reaction.[6]

  • Coupling the third amino acid immediately after the deprotection of the second residue can minimize the time the free dipeptide is exposed to basic conditions.

Incomplete Deprotection

Incomplete removal of the Fmoc group leads to deletion sequences in the final peptide product.[16] This can be caused by peptide aggregation, sterically hindered amino acids, or degraded deprotection reagents.

Troubleshooting_Fmoc_Deprotection Start Problem: Incomplete Deprotection (Deletion Sequences in HPLC) Check_Reagents Verify Reagents: - Fresh 20% piperidine in DMF? - Amine-free DMF? Start->Check_Reagents Check_Protocol Review Protocol: - Correct deprotection time? - Sufficient reagent volume? Check_Reagents->Check_Protocol Reagents OK Resolution Problem Resolved Check_Reagents->Resolution Reagents Faulty -> Replace Extend_Time Extend Deprotection Time (e.g., to 30 min) Check_Protocol->Extend_Time Protocol OK Check_Protocol->Resolution Protocol Error -> Correct Double_Deprotection Perform Double Deprotection Extend_Time->Double_Deprotection Modify_Reagent Modify Deprotection Reagent Double_Deprotection->Modify_Reagent Still Incomplete Increase_Temp Increase Temperature (with caution) Double_Deprotection->Increase_Temp Alternative Add_DBU Add 1-2% DBU to piperidine solution Modify_Reagent->Add_DBU Change_Base Switch to Alternative Base (e.g., Piperazine for Asp-rich sequences) Modify_Reagent->Change_Base Add_DBU->Resolution Change_Base->Resolution Increase_Temp->Resolution

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1] A thorough understanding of its chemistry, deprotection kinetics, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides. By carefully selecting reagents, reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.

References

An In-depth Technical Guide to the Solubility and Stability of Azide-PEG3-L-alanine-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azide-PEG3-L-alanine-Fmoc, a heterobifunctional linker commonly employed in peptide synthesis, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this reagent is critical for its effective storage, handling, and application in complex synthetic workflows.

Core Concepts and Molecular Structure

This compound is comprised of four key functional moieties:

  • Azide (B81097) (N₃): A functional group that enables "click chemistry," specifically Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for the conjugation to alkyne-containing molecules.

  • Triethylene Glycol (PEG3): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances aqueous solubility and provides flexibility to the molecular construct.

  • L-alanine: An amino acid that serves as a chiral backbone.

  • Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group for the amine, crucial for stepwise solid-phase peptide synthesis (SPPS).

The interplay of these components dictates the overall solubility and stability of the molecule. The PEG3 spacer is designed to counteract the hydrophobicity of the Fmoc group, thereby improving solubility in a range of solvents.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and estimated solubility profile can be derived from the properties of its constituent parts and data on similar molecules, such as other Fmoc-protected amino acids and PEGylated compounds. The PEG3 spacer is known to significantly enhance the solubility of otherwise hydrophobic molecules.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventAbbreviationPolarityExpected SolubilityNotes
DimethylformamideDMFPolar AproticHighCommonly used in peptide synthesis; should readily dissolve the compound.
N-Methyl-2-pyrrolidoneNMPPolar AproticHighAn alternative to DMF with similar solvating properties.
Dimethyl SulfoxideDMSOPolar AproticHighA strong solvent capable of dissolving a wide range of compounds.
DichloromethaneDCMNonpolarModerate to LowThe hydrophobic Fmoc group may allow for some solubility, but the polar PEG and azide groups will limit it.
WaterH₂OPolar ProticLowThe presence of the large, hydrophobic Fmoc group significantly reduces aqueous solubility. The PEG3 spacer improves it slightly over non-PEGylated counterparts.
MethanolMeOHPolar ProticModerateMay be a suitable solvent for some applications.
AcetonitrileACNPolar AproticModerateOften used in reverse-phase HPLC; solubility is expected to be sufficient for analytical purposes.

Stability Profile

The stability of this compound is influenced by pH, temperature, and the presence of certain chemical reagents.

Table 2: Stability of this compound under Various Conditions

ConditionMoiety AffectedExpected StabilityNotes
pH
Acidic (e.g., TFA)Fmoc, AzideHighThe Fmoc group is stable to acidic conditions. The azide group is also generally stable in the absence of strong reducing agents.
Basic (e.g., Piperidine)FmocLowThe Fmoc group is designed to be cleaved by basic conditions, typically 20% piperidine (B6355638) in DMF.
NeutralAllHighThe compound is expected to be stable at neutral pH for extended periods under proper storage.
Temperature
-20°C to 8°CAllHighRecommended storage temperature to ensure long-term stability.[1][2]
Room TemperatureAllModerateStable for short periods, but long-term storage at room temperature is not recommended to prevent potential degradation.
Elevated (e.g., > 50°C)Azide, FmocLowAcyl azides can be thermally labile and may decompose.[3][4] Thermal cleavage of the Fmoc group can also occur at very high temperatures (e.g., 120°C in DMSO).
Chemical Reagents
Coupling Reagents (e.g., HBTU, HATU)AllHighGenerally stable under standard peptide coupling conditions.
Reducing Agents (e.g., DTT, TCEP)AzideLowThe azide group can be reduced to an amine in the presence of reducing agents like phosphines (Staudinger ligation) or thiols.
LightAzideModerateAzides can be sensitive to UV light, which may induce decomposition. Storage in the dark is recommended.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

This protocol outlines a method to determine the approximate solubility of the compound in a given solvent.

G cluster_0 Solubility Determination Workflow A 1. Sample Preparation Weigh 1-2 mg of this compound into a microcentrifuge tube. B 2. Solvent Addition Add a small, precise volume (e.g., 100 µL) of the test solvent. A->B C 3. Dissolution Vortex the tube for 30 seconds. If not dissolved, sonicate for 5 minutes. B->C D 4. Observation Visually inspect for complete dissolution (a clear, particulate-free solution). C->D E 5. Incremental Solvent Addition If undissolved, add another 100 µL of solvent and repeat step 3. D->E Incomplete Dissolution F 6. Calculation Once dissolved, calculate the solubility (e.g., in mg/mL or M). D->F Complete Dissolution E->C

Caption: Workflow for determining the solubility of this compound.

This protocol assesses the stability of the Fmoc group to basic conditions.

G cluster_1 Fmoc Group Stability Workflow A 1. Solution Preparation Dissolve this compound in DMF to a known concentration (e.g., 10 mg/mL). B 2. Initial Analysis (t=0) Analyze a sample by RP-HPLC to establish the initial purity and retention time. A->B C 3. Treatment Add 20% (v/v) piperidine to the solution. A->C D 4. Time-Course Analysis Inject aliquots onto the RP-HPLC at various time points (e.g., 1, 5, 15, 30 min). C->D E 5. Data Analysis Monitor the disappearance of the starting material peak and the appearance of the deprotected product peak. D->E

Caption: Experimental workflow to assess the stability of the Fmoc group.

This protocol evaluates the stability of the azide group in the presence of a reducing agent.

G cluster_2 Azide Group Stability Workflow A 1. Solution Preparation Dissolve this compound in a suitable solvent (e.g., DMF/water mixture). B 2. Initial Analysis (t=0) Analyze a sample by LC-MS to confirm the mass of the starting material. A->B C 3. Treatment Add a reducing agent (e.g., Dithiothreitol - DTT) to the solution. A->C D 4. Reaction and Monitoring Incubate the reaction and analyze aliquots by LC-MS at different time points. C->D E 5. Data Analysis Look for a mass shift corresponding to the reduction of the azide to an amine (mass decrease of 26 Da). D->E

Caption: Workflow to assess the stability of the azide moiety.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in the synthesis of more complex molecules, such as PROTACs or other bioconjugates. The logical relationship of its use in SPPS followed by click chemistry is illustrated below.

G cluster_3 Synthetic Pathway Utilizing this compound A Start Resin-Bound Peptide B Step 1 Fmoc Deprotection (Piperidine) A:f0->B:f0 C Step 2 Coupling of this compound B:f0->C:f0 D Step 3 Final Cleavage from Resin (TFA) C:f0->D:f0 E Product Azide-PEG-Peptide D:f0->E:f0 F Step 4 Click Chemistry (CuAAC or SPAAC) with Alkyne-Molecule E:f0->F:f0 G Final Product Peptide Conjugate F:f0->G:f0

Caption: Logical workflow for the use of this compound in synthesis.

Summary and Recommendations

This compound is a versatile chemical tool with a solubility profile amenable to standard organic solvents used in peptide synthesis. Its stability is generally high under recommended storage conditions (cold and dark) and during standard SPPS procedures. The primary liabilities are the base-sensitivity of the Fmoc group and the susceptibility of the azide group to reduction. For optimal results, it is recommended to:

  • Store the compound at 2-8°C, protected from light and moisture.

  • Use freshly prepared solutions for synthesis.

  • Avoid the use of reducing agents unless the reduction of the azide is the intended reaction.

  • Perform small-scale solubility and stability tests in your specific solvent systems and reaction conditions before committing large quantities of material.

References

Azide-PEG3-L-alanine-Fmoc material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azide-PEG3-L-alanine-Fmoc

This technical guide provides a comprehensive overview of the material properties, safety information, and handling procedures for this compound, a key reagent in biomedical research and drug development. The information is intended for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

This compound is a versatile molecule utilized primarily in peptide synthesis and bioconjugation.[1][2] It incorporates an azide (B81097) group for click chemistry reactions, an Fmoc (fluorenylmethyloxycarbonyl) protecting group for selective deprotection in synthesis, and a PEG3 spacer to enhance solubility and flexibility.[1] This compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents.[3]

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 2054345-69-4[1][3][4]
Molecular Formula C24H28N4O7[1][3]
Molecular Weight 484.50 g/mol [1][3]
Synonyms (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoic acid

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Solid, Lumps[5]
Purity ≥95%[1], ≥98%[6]
Solubility Information not readily available, but the PEG3 spacer is designed to enhance solubility.
Storage Conditions 2-8°C, sealed, dry[1][4][5]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety data for structurally related compounds provide guidance on handling and potential hazards.

Table 3: Hazard Identification and Precautionary Measures

Hazard CategoryDescription and Precautions
Acute Toxicity May be harmful if inhaled or swallowed.[7] Avoid breathing dust.[7][8]
Skin Corrosion/Irritation May cause skin irritation.[8] Wash skin thoroughly after handling.[8]
Eye Damage/Irritation May cause serious eye irritation.[8] Wear eye protection.[8]
Respiratory Sensitization May cause respiratory irritation.[7][8] Use in a well-ventilated area.[7][8]
Stability and Reactivity Stable under recommended storage conditions.[7] Avoid strong oxidizing agents.[7]
Fire Fighting Use dry chemical, CO2, water, or foam extinguishers.[9]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a dust mask (e.g., N95) when handling the solid form.[5]

  • Hand Protection: Wear impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.[5]

  • Skin and Body Protection: Wear a lab coat.

Experimental Protocols

This compound is a key reagent in "click chemistry," a method for rapidly and reliably joining molecular building blocks. The azide group allows for reaction with molecules containing alkyne groups.[3]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule.

  • Dissolution: Dissolve this compound and the alkyne-containing molecule in a suitable solvent (e.g., DMF or a mixture of water and a miscible organic solvent like t-butanol).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

  • Reaction: Add the copper catalyst to the solution containing the azide and alkyne. A copper-coordinating ligand (e.g., TBTA) can be added to improve reaction efficiency and stability.

  • Incubation: Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as TLC, LC-MS, or HPLC.

  • Purification: Once the reaction is complete, purify the product using column chromatography or preparative HPLC.

Diagrams

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound as a linker.

G cluster_synthesis PROTAC Synthesis Workflow A This compound (Linker Precursor) C Click Chemistry (CuAAC) A->C B Alkyne-modified E3 Ligase Ligand B->C D Fmoc-Deprotection C->D Formation of Linker-Ligand Conjugate E Peptide Coupling D->E Removal of Fmoc Group G Final PROTAC Molecule E->G Formation of Final PROTAC F Target Protein Ligand F->E

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Relationship in PROTAC Function

This diagram illustrates the mechanism of action for a PROTAC molecule.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Induces Proximity Proteasome Proteasomal Degradation Ub->Proteasome Marks for Degradation

Caption: The mechanism of action for a PROTAC molecule.

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the efficiency of target protein degradation. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG)-based linkers have emerged as a cornerstone in PROTAC design, offering a unique combination of properties to address the challenges associated with these large and complex molecules.[1]

This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC development, providing a comprehensive overview of their key features, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG-based PROTAC Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous combination of hydrophilicity and flexibility.[1] This fundamental characteristic is instrumental in overcoming a primary hurdle in PROTAC development: the often-high molecular weight and lipophilicity of the resulting molecules, which can lead to poor aqueous solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

A common challenge in PROTAC design is their propensity for poor solubility due to their large and often hydrophobic nature. The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with water.[1] This increased solubility is crucial for reliable in vitro assays and for achieving the necessary therapeutic concentrations in vivo.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is intricate and requires a delicate balance. While the increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage.[1] PEG linkers are more inclined to adopt folded conformations compared to more rigid alkyl chains.[1] This folding can effectively shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more conducive to traversing the cell membrane.[1] However, it is crucial to note that excessive PEGylation can lead to a decrease in cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each specific PROTAC system to achieve the desired balance between solubility and permeability.[1]

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. The length and flexibility of the linker are critical in achieving an optimal orientation of these two proteins to enable efficient ubiquitination of the target. A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex.[2] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[2]

The flexibility of PEG linkers allows for a degree of conformational adaptability, enabling the PROTAC to adopt a conformation that is energetically favorable for ternary complex formation.[3] This "linker-dependent folding" can be crucial for accommodating the specific surface topographies of the target protein and the E3 ligase.[3] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and often requires empirical optimization.[4]

Data Presentation: The Impact of PEG Linker Length on PROTAC Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Selected PROTACs

PROTACTargetE3 LigaseLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Reference
AR PROTAC 1 Androgen ReceptorVHLPEG3>800>5>150[5]
AR PROTAC 2 Androgen ReceptorCereblonPEG4>800>5>150[5]
BRD4 Degrader 1 BRD4CereblonPEG4787.93.5205.4[1]
BRD4 Degrader 2 BRD4CereblonPEG6875.03.3227.9[1]
BRD4 Degrader 3 BRD4CereblonPEG8963.13.1250.4[1]

Table 2: Impact of PEG Linker Length on Permeability of Androgen Receptor PROTACs

PROTACLinker CompositionPAMPA Papp (10-6 cm/s)Caco-2 Papp (A to B) (10-6 cm/s)Efflux RatioReference
PROTAC 14 PEG-1.78.4[5]
PROTAC 20b Alkyl-0.35-[5]
PROTAC 20d PEG-->12[5]

Table 3: Impact of PEG Linker Length on Degradation Efficacy of Various PROTACs

PROTAC TargetE3 LigaseLinker (Number of atoms)DC50DmaxCell LineReference
ERα VHL12 (PEG)--MCF7[2]
ERα VHL16 (PEG)More potent than 12-atom linker-MCF7[2]
TBK1 VHL< 12No degradation--[6]
TBK1 VHL12-29Submicromolar--[6]
TBK1 VHL213 nM96%-[6]
BRD4 Cereblon0 PEG units< 0.5 µM-H661[6]
BRD4 Cereblon1-2 PEG units> 5 µM-H661[6]
BRD4 Cereblon4-5 PEG units< 0.5 µM-H661[6]
BTK Cereblon≥ 4 PEG unitsPotent degradation--[6]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental PROTAC-mediated protein degradation pathway and a typical experimental workflow for the design and evaluation of PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization A Target Selection & Ligand Identification C Linker Design (PEG length variation) A->C B E3 Ligase Selection & Ligand Choice B->C D PROTAC Synthesis C->D E Biochemical Assays (TR-FRET, SPR) D->E F Cellular Degradation Assays (Western Blot, HiBiT) D->F G Permeability Assays (PAMPA, Caco-2) D->G H Determine DC50 & Dmax F->H I Off-Target Analysis (Proteomics) H->I J Structure-Activity Relationship (SAR) Analysis I->J J->C Iterative Redesign

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PEG-based PROTACs.

General Synthesis of a PEGylated PROTAC via Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined approach for the rapid generation of PROTAC libraries with varying linker lengths.

Protocol:

  • Resin Preparation: Swell an appropriate resin (e.g., aminomethylated polystyrene) in a suitable solvent like dimethylformamide (DMF).

  • Immobilization of First Ligand: Couple the first PROTAC component (either the POI ligand or the E3 ligase ligand with a carboxylic acid functionality) to the resin using a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Linker Addition:

    • If the immobilized ligand has a protecting group (e.g., Fmoc), deprotect it using a solution of piperidine (B6355638) in DMF.

    • Couple the bifunctional PEG linker (e.g., an amino-PEG-acid) to the deprotected ligand on the resin using a coupling agent and a base.

  • Coupling of Second Ligand:

    • Deprotect the other end of the PEG linker (e.g., remove a Boc protecting group with trifluoroacetic acid).

    • Couple the second PROTAC component (with a carboxylic acid functionality) to the deprotected linker using a coupling agent and a base.

  • Cleavage and Purification: Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., a mixture of TFA, water, and triisopropylsilane). Purify the crude product using preparative HPLC to obtain the desired PROTAC.

Western Blot for Measuring PROTAC-Induced Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[7]

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[7]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[7]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[7]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[7]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET assays are a powerful tool to directly measure the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled POI (e.g., with a terbium donor fluorophore) and the fluorescently labeled E3 ligase (e.g., with a d2 acceptor fluorophore) in an appropriate assay buffer. Prepare a serial dilution of the PROTAC compound.

  • Assay Plate Setup: In a microplate, add the labeled POI, labeled E3 ligase, and the PROTAC dilutions. Include controls with no PROTAC and with non-binding ligands.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for ternary complex formation to reach equilibrium.

  • Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation.

HiBiT Assay for Quantifying Protein Degradation Kinetics

The HiBiT protein tagging system offers a sensitive and quantitative method to monitor the kinetics of protein degradation in live cells.[8]

Protocol:

  • Cell Line Generation: Engineer a cell line to endogenously express the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate. Treat the cells with a serial dilution of the PROTAC.

  • Lysis and Detection (Endpoint Assay):

    • Add a lytic detection reagent containing the LgBiT protein and a luciferase substrate to the cells.

    • Incubate to allow cell lysis and the formation of the luminescent HiBiT-LgBiT complex.

    • Measure the luminescence using a luminometer. The signal is proportional to the amount of remaining HiBiT-tagged protein.

  • Live-Cell Kinetic Assay:

    • Use a live-cell substrate and measure luminescence at multiple time points after PROTAC addition to monitor the rate of protein degradation in real-time.[8]

  • Data Analysis: Calculate the percentage of protein degradation relative to untreated controls. Determine kinetic parameters such as the degradation rate constant (kdeg) and the time to reach Dmax.[8]

Assessing Off-Target Effects

A critical aspect of PROTAC development is to ensure the selective degradation of the intended target. Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of off-target protein degradation.[9]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves Dmax and a vehicle control. Harvest and lyse the cells.[9]

  • Protein Digestion and Peptide Labeling: Digest the proteome into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison across different treatment groups.[9]

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[9]

  • Data Analysis: Identify and quantify thousands of proteins across the different samples. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[9]

  • Validation: Validate potential off-targets using orthogonal methods such as Western blotting.[9]

Conclusion and Future Perspectives

PEG-based linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The traditional "trial-and-error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and a deeper understanding of the structure-activity relationships of PROTAC linkers will continue to illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This knowledge will undoubtedly pave the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, further expanding the therapeutic potential of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for Azide-PEG3-L-alanine-Fmoc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Azide-PEG3-L-alanine-Fmoc in solid-phase peptide synthesis (SPPS). This versatile building block incorporates a terminal azide (B81097) group, a flexible polyethylene (B3416737) glycol (PEG) linker, and an L-alanine residue, making it an invaluable tool for the synthesis of modified peptides for bioconjugation and drug development. The azide moiety serves as a chemical handle for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the precise attachment of various molecules like fluorophores, biotin, and polyethylene glycol.[1][2] The PEG linker enhances the solubility and pharmacokinetic properties of the resulting peptides.[3][4]

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc SPPS is a widely adopted method for the chemical synthesis of peptides on a solid support. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin.[5] The fundamental cycle of Fmoc SPPS consists of three primary stages: deprotection, activation and coupling, and washing.[5]

  • Solid Support (Resin): The synthesis starts with an inert solid support, commonly polystyrene beads functionalized with a linker that dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[5]

  • Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, preventing undesirable side reactions and ensuring sequential chain extension.[5][6]

  • Side-Chain Protection: Reactive side chains of amino acids are protected with acid-labile groups to prevent their interference during the synthesis.[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT), water

  • Diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol for SPPS using this compound

This protocol outlines the manual synthesis procedure. Automated synthesizers will follow a similar chemical logic.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.[7]

  • Agitate the mixture for 5-10 minutes.[8]

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Step 3: Coupling of this compound

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the solution to activate the amino acid. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours. Longer coupling times may be necessary for complex sequences.[7]

  • After the coupling is complete, drain the solution.

  • Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Perform a colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

Step 4: Chain Elongation

  • Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the desired peptide sequence.

Step 5: Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 6: Cleavage and Side-Chain Deprotection

  • Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Crucially, for azide-containing peptides, it is recommended to use dithiothreitol (DTT) instead of ethanedithiol (EDT) as a scavenger to prevent the reduction of the azide group to an amine. [9] A recommended cocktail is TFA/TIS/H2O/DTT (94:1:2.5:2.5, v/v/v/w).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the peptide pellet under vacuum.

Step 7: Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize key quantitative data and parameters for the use of this compound in SPPS.

Table 1: Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Coupling Reagent (HBTU/HATU)3 - 5
DIEA6 - 10

Table 2: Typical Reaction Times

StepReagent/SolventTime
Resin SwellingDMF30 - 60 min
Fmoc Deprotection20% Piperidine in DMF2 x 10-15 min[8]
Amino Acid CouplingHBTU/DIEA in DMF1 - 2 hours
Cleavage and DeprotectionTFA Cocktail2 - 3 hours

Table 3: Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation Strategy
Incomplete CouplingSteric hindrance, peptide aggregationUse stronger coupling reagents (e.g., HATU), increase coupling time, perform double coupling.
RacemizationBase-catalyzed epimerization, especially with certain amino acidsUse coupling reagents with additives like HOBt or Oxyma, avoid excessive pre-activation times.
Azide ReductionUse of certain scavengers during cleavageUse DTT instead of EDT in the cleavage cocktail.[9]
Aspartimide FormationBase-catalyzed cyclization of Asp residuesUse protecting groups like Ompe or Mmt for the Asp side chain.

Visualization of Workflows and Structures

Chemical Structure and Functionality

Caption: Structure and function of this compound.

SPPS Workflow for Incorporation

SPPS_Workflow Figure 2: SPPS Workflow for this compound Resin 1. Resin Swelling (e.g., Rink Amide Resin) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 3. Washing (DMF) Deprotection1->Wash1 Coupling 4. Coupling (this compound, HBTU, DIEA) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Deprotection2 6. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Elongation 7. Chain Elongation (Couple next Fmoc-AA) Deprotection2->Elongation Cleavage 8. Cleavage & Deprotection (TFA/TIS/H₂O/DTT) Elongation->Cleavage Repeat cycles Purification 9. Purification (RP-HPLC) Cleavage->Purification AzidePeptide Azide-Modified Peptide Purification->AzidePeptide

Caption: Workflow for incorporating this compound in SPPS.

Post-Synthesis Bioconjugation via Click Chemistry

Click_Chemistry Figure 3: Post-Synthesis Bioconjugation (CuAAC) Peptide Azide-Modified Peptide (from SPPS) Product Bioconjugated Peptide Peptide->Product Alkyne Alkyne-Functionalized Molecule (e.g., Fluorophore, Biotin) Alkyne->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Sodium Ascorbate) Catalyst->Product

Caption: Schematic of CuAAC for bioconjugation of the azide-peptide.

References

Application Notes and Protocols for Azide-PEG3-L-alanine-Fmoc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azide-PEG3-L-alanine-Fmoc in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.

The this compound linker is a versatile building block for PROTAC synthesis, offering several advantages. The polyethylene (B3416737) glycol (PEG) component enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the PROTAC. The azide (B81097) group provides a handle for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of an alkyne-modified ligand. The L-alanine component can introduce a specific stereochemical feature, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for a solid-phase synthesis strategy, simplifying purification and enabling the modular assembly of PROTAC libraries.

These application notes provide a detailed protocol for the solid-phase synthesis of a PROTAC targeting the BRD4 protein, utilizing this compound as a key component of the linker.

Signaling Pathway: BRD4 Degradation and Downstream Effects

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of gene transcription. It binds to acetylated histones and recruits transcriptional machinery to the promoters of target genes, including the proto-oncogene c-MYC. Overexpression of BRD4 is implicated in various cancers, making it an attractive therapeutic target. A PROTAC targeting BRD4 induces its degradation, leading to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation BRD4_Function BRD4 at Super-Enhancers Degradation->BRD4_Function Inhibition cMYC_Transcription c-MYC Transcription BRD4_Function->cMYC_Transcription Activates cMYC_Protein c-MYC Protein cMYC_Transcription->cMYC_Protein Cell_Cycle_Progression Cell Cycle Progression cMYC_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibits

Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling.

Experimental Protocols

Overall Synthetic Strategy

The synthesis of the BRD4-targeting PROTAC will be performed on a solid support. The E3 ligase ligand, pomalidomide (B1683931), will be immobilized on the resin. Subsequently, the this compound linker will be coupled to the pomalidomide-functionalized resin. Following Fmoc deprotection, the alkyne-modified BRD4 ligand, a derivative of JQ1, will be attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Finally, the PROTAC will be cleaved from the resin and purified.

Materials and Reagents
  • Rink Amide resin

  • Pomalidomide

  • This compound

  • Alkyne-modified JQ1

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • High-performance liquid chromatography (HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

Protocol 1: Immobilization of Pomalidomide on Rink Amide Resin
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Pomalidomide Coupling:

    • Dissolve pomalidomide (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake the reaction mixture at room temperature for 4 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Confirm the completion of the coupling using a Kaiser test (should be negative).

Protocol 2: Coupling of this compound
  • Resin Preparation: Use the pomalidomide-functionalized resin from Protocol 1.

  • Coupling Reaction:

    • Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the solution to the resin.

    • Shake the reaction mixture at room temperature for 4 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Confirm the completion of the coupling using a Kaiser test.

Protocol 3: Fmoc Deprotection
  • Resin Preparation: Use the resin from Protocol 2.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Resin Preparation: Use the deprotected resin from Protocol 3.

  • Reaction Setup:

    • Dissolve alkyne-modified JQ1 (1.5 eq.) in a mixture of DMF and water.

    • Add copper(II) sulfate (0.1 eq.) and sodium ascorbate (0.5 eq.) to the solution.

    • Add the reaction mixture to the resin.

  • Reaction: Shake the vessel at room temperature for 12-16 hours.

  • Washing: Wash the resin with DMF (5x), water (3x), DMF (3x), and DCM (3x).

Protocol 5: Cleavage and Purification
  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude PROTAC.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude PROTAC by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_finalization Cleavage & Purification Resin_Swell 1. Resin Swelling (Rink Amide in DMF) Fmoc_Deprotect_Resin 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect_Resin Pomalidomide_Couple 3. Pomalidomide Coupling (DIC/Oxyma) Fmoc_Deprotect_Resin->Pomalidomide_Couple Linker_Couple 4. Linker Coupling (this compound) Pomalidomide_Couple->Linker_Couple Fmoc_Deprotect_Linker 5. Fmoc Deprotection (20% Piperidine/DMF) Linker_Couple->Fmoc_Deprotect_Linker CuAAC 6. CuAAC Reaction (Alkyne-JQ1, CuSO4, NaAsc) Fmoc_Deprotect_Linker->CuAAC Cleavage 7. Cleavage from Resin (TFA/H2O/TIS) CuAAC->Cleavage Purification 8. HPLC Purification Cleavage->Purification Characterization 9. Characterization (LC-MS, NMR) Purification->Characterization

Caption: Solid-phase synthesis workflow for a BRD4-targeting PROTAC.

Data Presentation

The following tables present representative quantitative data for the synthesis and biological evaluation of a BRD4-targeting PROTAC. The values are based on typical results reported in the literature for similar PROTACs and should be considered as a reference.

Table 1: Synthesis and Characterization Data
StepParameterMethodExpected Result
Resin Loading Pomalidomide LoadingUV-Vis Spectroscopy0.4 - 0.6 mmol/g
Coupling Steps Coupling EfficiencyKaiser Test>95%
Final Product Crude PurityAnalytical HPLC70 - 85%
Purified YieldMass Measurement10 - 25%
Final PurityAnalytical HPLC>98%
Characterization Molecular Weight (Observed)LC-MSConforms to expected mass
Structure Confirmation¹H and ¹³C NMRConforms to structure
Table 2: Biological Activity Data
PROTAC CompoundTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
BRD4-PROTAC-1 BRD4MV4-115 - 20>901 - 10
BRD4HeLa10 - 50>855 - 25
Negative Control BRD4MV4-11>1000<10>1000
  • DC₅₀: Half-maximal degradation concentration.

  • Dₘₐₓ: Maximum degradation.

  • IC₅₀: Half-maximal inhibitory concentration (cell viability).

Logical Relationships

The successful synthesis of a functional PROTAC relies on the logical assembly of its constituent parts. The this compound linker serves as a key bridge, with its functionalities dictating the synthetic strategy.

Logical_Relationships cluster_components PROTAC Components cluster_reactions Key Reactions POI_Ligand POI Ligand (Warhead) Alkyne-modified JQ1 CuAAC CuAAC (Click Chemistry) POI_Ligand->CuAAC Linker Linker Azide PEG3 L-alanine Fmoc-amine Amide_Coupling Amide Bond Formation Linker:ala->Amide_Coupling Fmoc_Deprotection Fmoc Deprotection Linker:fmoc->Fmoc_Deprotection Linker:azide->CuAAC E3_Ligand E3 Ligase Ligand Pomalidomide E3_Ligand->Amide_Coupling Amide_Coupling->Fmoc_Deprotection Fmoc_Deprotection->CuAAC

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically tailored for the conjugation of molecules using Poly(ethylene glycol) (PEG) linkers. This powerful "click chemistry" reaction offers a highly efficient and specific method for creating stable triazole linkages, which is invaluable in drug development, bioconjugation, and materials science.[1][2][3]

Introduction

The CuAAC reaction is a cornerstone of click chemistry, enabling the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[1][4][5] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate (B8700270).[5][6][7] The use of PEG linkers in this context offers several advantages, including increased hydrophilicity, biocompatibility, and improved pharmacokinetic profiles of the resulting conjugates.[2] This protocol outlines the key considerations and provides a step-by-step guide for performing CuAAC reactions with PEGylated substrates.

Key Reaction Parameters and Optimization

The success of a CuAAC reaction depends on several factors that can be optimized to achieve high yields and purity.

1. Copper Source and Ligands: The catalytic Cu(I) species can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent.[1][6] The use of a ligand is crucial to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.[5][6] Ligands also protect sensitive biomolecules from oxidative damage.[6][8]

2. Solvents: A variety of solvents can be used for CuAAC reactions, with the choice depending on the solubility of the reactants. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and mixtures of water with organic co-solvents like t-butanol or methanol.[1][9] For bioconjugation, aqueous buffer systems are often preferred.[6] Interestingly, molten PEG itself can serve as a solvent, offering a green and efficient medium where it can also act as a chelating agent for the copper catalyst.[10]

3. Temperature and Reaction Time: CuAAC reactions are typically performed at room temperature, but gentle heating (e.g., 35-70°C) can increase the reaction rate.[1][11] Reaction times can vary from a few hours to overnight (24-48 hours), depending on the specific substrates and conditions.[9][11]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for CuAAC reactions involving PEG linkers, as reported in the literature.

Table 1: Reaction Conditions for CuAAC with PEG Linkers

ReactantsCopper SourceLigand/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
mPEG-alkyne and 4-azidomethyl-7-methoxycoumarinCu(I)NoneSupercritical CO₂3524-4882-87[11]
PEG-functionalized alkyne and azide (B81097) derivativeCuBrPMDETADMF404884[4][9]
Azide and alkyne substratesCuINoneMolten PEG 200070->97[10]
18F-PEG-alkyne and pHLIP-azidoCu(II) acetateSodium AscorbateH₂O/MeCN (1:1)70--[1]
Alkyne-peptide and Azide-peptideCuSO₄Sodium AscorbateDMFRoom Temp->95[1]

Table 2: Characterization Data for a Representative PEG-Coumarin Conjugate

Characterization TechniqueKey ObservationReference
FTIRDisappearance of the alkyne peak (around 2167 cm⁻¹) and azide peak.[11]
¹H NMRAppearance of a characteristic triazole proton signal (singlet at δ 7.85 ppm).[11]
MALDI-TOF Mass SpectrometryA shift in the molecular weight corresponding to the addition of the azide-containing molecule to the mPEG-alkyne.[11]

Experimental Protocols

This section provides a general protocol for a typical CuAAC reaction with a PEG linker. The specific amounts and concentrations should be optimized for each unique set of reactants.

Materials
  • Azide-functionalized molecule

  • Alkyne-functionalized PEG linker

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended for bioconjugation)

  • Solvent (e.g., deionized water, DMF, or a mixture)

  • Nitrogen or Argon gas (for deoxygenation)

Protocol: General CuAAC Reaction
  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-functionalized PEG linker (1-1.2 equivalents) in the chosen solvent.

    • If using an aqueous system, prepare stock solutions of CuSO₄ (e.g., 20 mM), sodium ascorbate (e.g., 100 mM), and THPTA ligand (e.g., 50 mM) in deionized water.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the azide and alkyne reactants.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes. This is crucial to prevent the oxidation of the Cu(I) catalyst.[5]

  • Initiation of the Reaction:

    • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution (if used). A 1:5 molar ratio of copper to ligand is common.[6]

    • Add the copper/ligand solution to the deoxygenated reactant mixture. The final copper concentration is typically in the range of 0.1 to 1 mM.[6]

    • Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. A final concentration of 5 mM is often used.[6]

  • Reaction Progression:

    • Seal the reaction vessel and stir the mixture at the desired temperature (room temperature to 70°C).

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry.

  • Work-up and Purification:

    • Once the reaction is complete, the purification method will depend on the properties of the product.

    • For organic-soluble products, precipitation of the PEGylated compound can be an effective purification step.[10]

    • For water-soluble bioconjugates, size exclusion chromatography (SEC) or ion-exchange chromatography (IEC) are commonly used to remove unreacted starting materials and the copper catalyst.[12][13]

    • Aqueous biphasic systems (ABS) have also been shown to be effective for the separation of PEGylated proteins.[12]

Visualizations

CuAAC Reaction Mechanism

CuAAC_Mechanism Alkyne R1-C≡CH (Alkyne-PEG) Cu_acetylide R1-C≡C-Cu(I) Alkyne->Cu_acetylide + Cu(I) Azide R2-N3 (Azide) Intermediate Six-membered Cu(III) metallacycle Azide->Intermediate Cu_I Cu(I) Cu_I->Cu_acetylide Cu_acetylide->Intermediate + Azide Triazole_Cu Triazole-Cu(I) complex Intermediate->Triazole_Cu Ring contraction Triazole_Cu->Cu_I Catalyst Regeneration Product 1,4-disubstituted Triazole Triazole_Cu->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for CuAAC with PEG Linkers

CuAAC_Workflow Start Start Prepare 1. Prepare Reactants (Azide & Alkyne-PEG) Start->Prepare Mix 2. Mix Reactants in Solvent Prepare->Mix Deoxygenate 3. Deoxygenate Mixture (N2 or Ar purge) Mix->Deoxygenate Add_Catalyst 4. Add Cu(II)/Ligand and Reducing Agent (NaAsc) Deoxygenate->Add_Catalyst React 5. Incubate and Stir (Monitor Progress) Add_Catalyst->React Purify 6. Purify Product (e.g., Chromatography) React->Purify Characterize 7. Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for performing a CuAAC reaction with PEG linkers.

References

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and applications of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing azido (B1232118) amino acids. SPAAC is a powerful bioorthogonal ligation technique that enables the specific and efficient modification of proteins and other biomolecules in complex biological environments. Its key advantage lies in its ability to proceed rapidly at physiological conditions without the need for cytotoxic copper catalysts, making it an ideal tool for live-cell imaging, proteomics, and the development of targeted therapeutics.[1][2][3]

Introduction to SPAAC with Azido Amino Acids

The foundation of SPAAC is a [3+2] cycloaddition reaction between an azide (B81097) and a strained cyclooctyne (B158145).[2] The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed efficiently without catalysis.[2][4] Azido amino acids, non-canonical amino acids containing the azide moiety, can be incorporated into the polypeptide chain of a protein either metabolically or through site-specific genetic code expansion.[5][6][7] This provides a powerful handle for the precise attachment of various molecular probes, such as fluorescent dyes, biotin (B1667282) tags, or therapeutic agents, functionalized with a cyclooctyne.

The azide group is an excellent bioorthogonal handle due to its small size, which minimizes perturbation to protein structure and function, and its stability and lack of reactivity with endogenous functional groups in biological systems.[8]

Key Applications

The versatility and biocompatibility of SPAAC with azido amino acids have led to its widespread adoption in various fields:

  • Protein Labeling and Imaging: Site-specific labeling of proteins with fluorescent dyes enables the visualization and tracking of protein localization and dynamics in living cells.[2][]

  • Drug Development and Delivery: SPAAC is instrumental in the synthesis of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is specifically attached to an antibody that targets cancer cells.[][10] This targeted approach enhances therapeutic efficacy while minimizing off-target toxicity.

  • Proteomics and Target Identification: Biotin-functionalized cyclooctynes can be used to tag and pull down specific proteins or protein populations for identification and further analysis by mass spectrometry.

  • Material Science: The high efficiency and selectivity of SPAAC are utilized for the surface modification of materials and the creation of functional polymers and hydrogels.[][10]

Quantitative Data: Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter for experimental design. It is described by the second-order rate constant (k₂), which depends on the specific cyclooctyne and the azido amino acid used. The table below summarizes representative kinetic data for common cyclooctynes with various azides.

CyclooctyneAzido Amino Acid/MoleculeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference
DBCOp-Azido-L-phenylalanine (pAzF)~0.1 - 0.9Various[11]
DBCOp-Azidomethyl-L-phenylalanine (pAMF)~0.7 - 6.0Various[11]
DBCOAzidolysine derivative0.34HBS buffer, pH 7.4, 25°C[12][13]
BCNAzidolysine derivative0.28MeOD, 25°C[12][13]
DIBOBenzyl azideNot specifiedMethanol, 25°C[14]
ADIBOBenzyl azideNot specifiedMethanol, 25°C[15]
ODIBOBenzyl azideNot specifiedVarious[15][16]
Alexa488-DIBOp-Azido-L-phenylalanine (S144azF in Rhodopsin)62 ± 12Not specified[17]

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the steric accessibility of the azide. The data presented here should be used as a guide for selecting the appropriate cyclooctyne for a specific application. Generally, cyclooctynes with higher rate constants are preferred for applications requiring rapid labeling at low concentrations.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with an Azido Amino Acid and SPAAC-Mediated Fluorescent Detection

This protocol describes the metabolic incorporation of an azido-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in mammalian cells, followed by fluorescent labeling via SPAAC.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Methionine Depletion: Wash the cells with PBS and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.[2]

  • AHA Labeling: Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 4-6 hours to allow for the incorporation of AHA into newly synthesized proteins.[2]

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • SPAAC Reaction: Add the cyclooctyne-fluorophore conjugate to the cell lysate to a final concentration of 10 µM.[2] Incubate for 1 hour at room temperature.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning. The total protein can be visualized by Coomassie staining or Western blotting for a specific protein of interest.

Protocol 2: Site-Specific Labeling of a Recombinant Protein with an Azido Amino Acid

This protocol outlines the expression of a protein with a site-specifically incorporated azido amino acid in E. coli and its subsequent labeling via SPAAC.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest containing an amber (TAG) codon at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the azido amino acid (e.g., pEVOL-pAzF).

  • LB medium and M9 minimal medium.

  • p-Azido-L-phenylalanine (pAzF).

  • IPTG for induction.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

  • DBCO-functionalized molecule (e.g., DBCO-PEG-biotin).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid.[6]

  • Expression:

    • Grow the transformed cells in M9 minimal medium.

    • Induce protein expression with IPTG and supplement the medium with pAzF.

    • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) overnight.

  • Purification: Harvest the cells, lyse them, and purify the azido-containing protein using appropriate chromatography techniques.

  • SPAAC Reaction:

    • Dissolve the purified azide-containing protein in the reaction buffer to a final concentration of 1-10 µM.[10]

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then add it to the protein solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.[10]

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.[10] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification of Labeled Protein: Remove the excess unreacted DBCO reagent by dialysis or size-exclusion chromatography.[1]

Visualizations

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azido_Amino_Acid Azido Amino Acid (in Protein) Triazole_Product Stable Triazole Linkage (Labeled Protein) Azido_Amino_Acid->Triazole_Product + Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole_Product SPAAC Reaction (Bioorthogonal) No Catalyst

Caption: SPAAC Reaction Mechanism.

Experimental_Workflow General Experimental Workflow for SPAAC Labeling Start Start Incorporate_Azide 1. Incorporate Azido Amino Acid (Metabolic or Site-Specific) Start->Incorporate_Azide Express_Purify 2. Express and/or Isolate Azide-Modified Protein Incorporate_Azide->Express_Purify SPAAC_Reaction 3. Perform SPAAC Reaction with Cyclooctyne Probe Express_Purify->SPAAC_Reaction Purify_Product 4. Purify Labeled Protein (Remove Excess Probe) SPAAC_Reaction->Purify_Product Analysis 5. Analyze Labeled Protein (SDS-PAGE, MS, Imaging) Purify_Product->Analysis End End Analysis->End

Caption: SPAAC Labeling Workflow.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition with azido amino acids is a robust and versatile technology for the precise chemical modification of proteins. Its bioorthogonality, favorable kinetics, and ability to proceed under physiological conditions have established it as an indispensable tool in chemical biology, drug discovery, and materials science. By understanding the underlying principles and following established protocols, researchers can effectively leverage this powerful chemistry to advance their scientific goals.

References

Application Notes and Protocols: Fmoc Deprotection Conditions for Azido-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of azido-amino acids into peptides is a powerful strategy in chemical biology and drug development. The azido (B1232118) group serves as a versatile chemical handle for bioconjugation reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") and the Staudinger ligation, enabling the site-specific labeling of peptides with fluorophores, imaging agents, or other moieties.[1] The successful solid-phase peptide synthesis (SPPS) of such modified peptides relies on the stability of the azido group throughout the synthesis, particularly during the repetitive Nα-Fmoc deprotection steps. This document provides a detailed overview of the recommended Fmoc deprotection conditions for peptides containing azido functional groups, along with experimental protocols and a discussion of the stability of the azido moiety.

Stability of the Azido Group Under Fmoc Deprotection Conditions

The azido group is remarkably stable under the standard basic conditions used for Fmoc deprotection in SPPS.[2] The most common reagent for Fmoc removal is a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). The mechanism of Fmoc deprotection involves a β-elimination reaction initiated by the abstraction of a proton from the fluorenyl group by a secondary amine like piperidine. This process is highly efficient and orthogonal to the acid-labile side-chain protecting groups typically employed in Fmoc/tBu chemistry.[3][4]

The stability of the azido group to piperidine treatment is a key advantage, as it allows for the straightforward incorporation of azido-amino acids into peptides using standard Fmoc-SPPS protocols without the need for specialized deprotection reagents. While extensive quantitative studies on the stability of the azido group under various Fmoc deprotection conditions are not widely published in tabular format, the successful synthesis of numerous azido-containing peptides reported in the literature attests to its high stability. It is generally accepted that the azido group remains intact during the repeated piperidine treatments throughout the peptide chain elongation.

Alternative Deprotection Reagents:

While 20% piperidine in DMF is the standard, other deprotection reagents are sometimes employed in SPPS. One common alternative is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a stronger, non-nucleophilic base that can offer faster and more efficient Fmoc deprotection, particularly for sterically hindered amino acids or during the synthesis of "difficult" sequences.[5][6][7] The use of DBU in combination with a scavenger like piperidine (e.g., 2% DBU/2% piperidine in DMF) is also common. The azido group is also reported to be stable to DBU-mediated Fmoc deprotection conditions. However, it is important to note that DBU can promote side reactions such as aspartimide formation in sensitive sequences.[6] Therefore, for azido-containing peptides with Asp residues, piperidine-based deprotection is generally the preferred method.

Data Presentation

Deprotection ReagentConcentrationSolventAzido Group StabilityKey Considerations
Piperidine20% (v/v)DMFHigh Standard and recommended condition.
Piperidine5-10% (v/v)DMFHigh May require longer reaction times for complete deprotection.
DBU / Piperidine2% / 2% (v/v)DMFHigh Faster deprotection; useful for difficult sequences. May increase the risk of aspartimide formation.

Experimental Protocols

This section provides a detailed protocol for the Fmoc deprotection of a peptide containing an azido-amino acid during manual solid-phase peptide synthesis.

Materials:

  • Peptide-resin with N-terminal Fmoc-protected azido-amino acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, ACS grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Inert gas (Nitrogen or Argon)

  • Solid-phase peptide synthesis vessel with a sintered glass frit

Protocol for Fmoc Deprotection:

  • Resin Swelling: If the peptide-resin is dry, swell it in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection Treatment: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the resin gently with an inert gas stream or a shaker for 3-5 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection Treatment: Add a fresh portion of the 20% piperidine in DMF solution to the resin and agitate for 15-20 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct. A small sample of the final wash can be tested with chloranil (B122849) to ensure the absence of secondary amines.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Monitoring Fmoc Deprotection:

The completion of the Fmoc deprotection can be monitored qualitatively using a colorimetric test such as the Kaiser test, which detects the presence of free primary amines on the resin. A positive Kaiser test (blue beads) indicates successful Fmoc removal. Alternatively, the deprotection can be monitored quantitatively by UV spectroscopy of the piperidine wash solutions, which will contain the dibenzofulvene-piperidine adduct that absorbs strongly at around 301 nm.[3]

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell 1. deprotection1 Treat with 20% Piperidine/DMF (3-5 min) swell->deprotection1 2. deprotection2 Treat with 20% Piperidine/DMF (15-20 min) deprotection1->deprotection2 3. wash Wash with DMF (5-7x) deprotection2->wash 4. coupling Couple next Fmoc-Amino Acid wash->coupling 5.

Caption: Experimental workflow for Fmoc deprotection of azido-containing peptides.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amine cluster_1 Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide piperidine Piperidine Fmoc-NH-Peptide->piperidine + dbf Dibenzofulvene piperidine->dbf β-elimination co2 CO2 dbf->co2 + adduct Piperidine-DBF Adduct dbf->adduct + Piperidine H2N-Peptide Deprotected Amine co2->H2N-Peptide +

Caption: Mechanism of Fmoc deprotection by piperidine.

Conclusion

The azido group is a robust and versatile functional group that is compatible with standard Fmoc-based solid-phase peptide synthesis. The recommended condition for Fmoc deprotection of azido-containing peptides is treatment with 20% piperidine in DMF, which ensures efficient removal of the Fmoc group while preserving the integrity of the azido moiety. By following the detailed protocols outlined in this application note, researchers can confidently synthesize azido-modified peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Leveraging Click Chemistry for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible.[1][2] These reactions proceed under mild, often aqueous conditions, making them exceptionally well-suited for biological and pharmaceutical applications.[2] In the realm of drug delivery, click chemistry has become an indispensable tool for the synthesis and functionalization of sophisticated drug carriers, enabling precise control over their architecture and function.[3][4] Its modularity allows for the straightforward assembly of complex systems, joining targeting ligands, imaging agents, and therapeutic payloads to nanocarriers with remarkable efficiency.[5][6][7] This approach has paved the way for novel targeted therapies, stimuli-responsive systems, and advanced diagnostic agents.[8][9][10]

The two most prominent click reactions employed in drug delivery are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5] CuAAC is known for its reliability and simplicity, while SPAAC offers the crucial advantage of proceeding without a cytotoxic copper catalyst, making it ideal for in vivo applications and live-cell studies.[1][11]

These application notes provide an overview of the key applications, quantitative data, and detailed experimental protocols for utilizing click chemistry in the development of next-generation drug delivery systems.

Key Click Chemistry Reactions in Drug Delivery

The power of click chemistry lies in its bioorthogonality; the reacting functional groups (e.g., azides and alkynes) are largely inert within complex biological systems, ensuring that the reaction occurs only between the intended partners.[12][13]

G cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Product Stable 1,4-disubstituted 1,2,3-Triazole CuAAC_Reactants->CuAAC_Product High Yield, Biocompatible Conditions CuAAC_Catalyst Cu(I) Catalyst (e.g., from CuSO₄ + Sodium Ascorbate) CuAAC_Catalyst->CuAAC_Product SPAAC_Reactants Strained Cyclooctyne (e.g., DBCO, BCN) + Azide SPAAC_Product Stable Triazole SPAAC_Reactants->SPAAC_Product Copper-Free, Ideal for in vivo SPAAC_Catalyst No Catalyst Required (Driven by Ring Strain) SPAAC_Catalyst->SPAAC_Product G cluster_workflow Workflow: Nanoparticle Functionalization via Click Chemistry NP_Synth 1. Synthesize Nanoparticle (e.g., Liposome, Polymeric Micelle) with Alkyne or Azide Groups Click_Rxn 3. Perform Click Reaction (CuAAC or SPAAC) to conjugate molecule to nanoparticle NP_Synth->Click_Rxn Ligand_Prep 2. Prepare Functional Molecule (Targeting Ligand, Drug, Dye) with complementary Azide or Alkyne Group Ligand_Prep->Click_Rxn Purification 4. Purify Functionalized Nanoparticle (e.g., Dialysis, Size Exclusion Chromatography) Click_Rxn->Purification Final_Product 5. Characterize Final Product (Targeted Drug Delivery System) Purification->Final_Product G cluster_pretargeting Logical Flow: In Vivo Pre-targeting Strategy Step1 Step 1: Administer Nanoparticle (functionalized with strained alkyne) conjugated to a targeting moiety (e.g., antibody) Accumulation Nanoparticle accumulates at the target tissue (e.g., tumor) while unbound nanoparticles are cleared Step1->Accumulation ClickReaction In Vivo SPAAC Reaction occurs at the target site Accumulation->ClickReaction Step2 Step 2: Administer Drug (functionalized with an azide) Circulation Drug circulates systemically Step2->Circulation Circulation->ClickReaction Outcome Drug is concentrated at the target, minimizing systemic toxicity ClickReaction->Outcome G cluster_uptake Cellular Uptake Pathways for Functionalized Nanoparticles NP Functionalized Nanoparticle Membrane Cell Membrane NP->Membrane Binding to Receptors CME Clathrin-mediated Endocytosis Membrane->CME CVE Caveolae-mediated Endocytosis Membrane->CVE Endosome Early Endosome CME->Endosome CVE->Endosome via Caveosome Lysosome Lysosome (Drug Release or Degradation) Endosome->Lysosome Trafficking Golgi Golgi Complex Endosome->Golgi ER Endoplasmic Reticulum Golgi->ER

References

Synthesis of Bioconjugates with Flexible PEG3 Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a critical strategy in drug development and bioconjugation.[1][2] It enhances the therapeutic properties of molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][3] Short, flexible linkers, such as those containing three PEG units (PEG3), are particularly valuable for connecting biomolecules without introducing significant steric hindrance, thereby preserving their biological activity.[4] This document provides detailed protocols and quantitative data for the synthesis of bioconjugates using flexible PEG3 linkers, targeting researchers, scientists, and drug development professionals.

Core Principles of Bioconjugation with PEG3 Linkers

PEG3 linkers are hydrophilic, flexible spacers that can be functionalized with a variety of reactive groups to enable covalent attachment to biomolecules. The choice of reactive group is dictated by the available functional groups on the target molecule, such as primary amines on lysine (B10760008) residues or thiol groups on cysteine residues.[5][6] Common conjugation chemistries include N-hydroxysuccinimide (NHS) ester chemistry for targeting amines and maleimide (B117702) chemistry for targeting thiols.[1]

Applications of PEG3-Linked Bioconjugates

The versatility of PEG3 linkers makes them suitable for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, improving the ADC's solubility and pharmacokinetic profile.[7][]

  • Peptide and Protein Modification: PEGylation of therapeutic proteins and peptides can extend their in-vivo half-life and reduce their immunogenicity.[2][9]

  • PROTACs: PEG3 linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[10]

  • Diagnostics and Imaging: PEG linkers can be used to attach imaging agents or dyes to targeting molecules for diagnostic applications.[7]

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using NHS-Ester Functionalized PEG3 Linker

This protocol describes the conjugation of a protein to a PEG3 linker functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein to form stable amide bonds.[11]

Materials:

  • Protein with accessible primary amines (e.g., antibody, enzyme)

  • NHS-PEG3-linker

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[12][13]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine)[14]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[12][13]

  • Desalting columns or dialysis equipment for purification[5]

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.[13] If the protein buffer contains primary amines (e.g., Tris), exchange it with an appropriate amine-free buffer using dialysis or a desalting column.[13]

  • PEG3-NHS Ester Preparation: Immediately before use, dissolve the NHS-PEG3-linker in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[12][13]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS-PEG3-linker to the protein solution.[12] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][13]

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS-PEG3-linker. Incubate for 30 minutes at room temperature.[12]

  • Purification: Purify the bioconjugate from excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[5][12]

  • Characterization: Analyze the final product to confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or HPLC.[11]

Workflow for NHS-Ester PEGylation:

G cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Mix Protein and NHS-PEG3-Linker protein_prep->conjugation peg_prep Dissolve NHS-PEG3-Linker in Anhydrous Solvent peg_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction with Tris or Glycine (B1666218) incubation->quenching purification Purify via SEC or Dialysis quenching->purification analysis Analyze Conjugate (SDS-PAGE, MS) purification->analysis

Caption: Workflow for conjugating a protein with an NHS-ester functionalized PEG3 linker.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-Functionalized PEG3 Linker

This protocol details the conjugation of a protein or peptide containing a free thiol group (cysteine) with a maleimide-functionalized PEG3 linker. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.[1]

Materials:

  • Protein or peptide with at least one free thiol group

  • Maleimide-PEG3-linker

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]

  • Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[1] If the protein's thiols are in the form of disulfide bonds, they must first be reduced using a reducing agent like DTT or TCEP, which must then be removed before adding the maleimide-PEG3-linker.[1]

  • PEG3-Maleimide Preparation: Immediately before use, dissolve the Maleimide-PEG3-linker in a suitable solvent (e.g., DMF or DMSO).

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the dissolved Maleimide-PEG3-linker to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification: Purify the bioconjugate from the unreacted linker and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and purity of the product using analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Workflow for Maleimide PEGylation:

G cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification & Analysis protein_prep Prepare Thiol-Containing Protein in Thiol-Free Buffer conjugation Mix Protein and Maleimide-PEG3-Linker protein_prep->conjugation peg_prep Dissolve Maleimide-PEG3-Linker peg_prep->conjugation incubation Incubate at Room Temperature conjugation->incubation purification Purify via SEC or Dialysis incubation->purification analysis Analyze Conjugate (SDS-PAGE, MS) purification->analysis

Caption: Workflow for conjugating a thiol-containing protein with a maleimide-functionalized PEG3 linker.

Quantitative Data and Troubleshooting

Successful bioconjugation depends on optimizing reaction conditions. The following tables provide representative data and troubleshooting suggestions for common issues encountered during the synthesis of PEG3-linked bioconjugates.

Table 1: Recommended Reaction Parameters for NHS-Ester PEGylation

ParameterRecommended ValueReference
Protein Concentration1-10 mg/mL[13]
Molar Ratio (Linker:Protein)5:1 to 20:1[12]
Reaction pH7.2 - 8.0[12]
Reaction Time30-60 minutes at RT or 2 hours at 4°C[1][13]
Quenching AgentTris or Glycine (50 mM final conc.)[12]

Table 2: Troubleshooting Guide for Low Reaction Yield

Possible CauseRecommended SolutionReference
Hydrolysis of NHS-ester Ensure all reagents, solvents, and equipment are anhydrous. Use freshly prepared linker solutions.[12]
Incorrect pH Optimize the pH of the reaction buffer. For amine coupling with NHS esters, a pH of 8.0 is a good starting point.[12]
Presence of Competing Nucleophiles Use a non-amine-containing buffer such as PBS, borate, or carbonate buffer. Avoid Tris and glycine buffers during the conjugation step.[12]
Steric Hindrance Increase the reaction time or temperature (within the stability limits of the biomolecule).[12]

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway of an Antibody-Drug Conjugate (ADC), a common application for PEG3 linkers.

ADC Antibody-Drug Conjugate (ADC) with PEG3 Linker TargetCell Target Cancer Cell ADC->TargetCell 1. Circulation & Targeting Receptor Cell Surface Receptor TargetCell->Receptor 2. Binding Endosome Endosome Receptor->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 5. Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 6. Induction of Apoptosis

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).[14]

Conclusion

Flexible PEG3 linkers are indispensable tools in bioconjugation, enabling the precise and efficient synthesis of a wide range of bioconjugates with enhanced therapeutic properties. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to successfully design and synthesize PEG3-linked bioconjugates for their specific applications. Careful optimization of reaction conditions and appropriate analytical characterization are crucial for obtaining high-quality conjugates with desired functionalities.

References

Application Notes and Protocols for Attaching Biomolecules using Azide-PEG3-L-alanine-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG3-L-alanine-Fmoc is a versatile, heterobifunctional linker designed for the precise incorporation of a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) chemical handle onto biomolecules, particularly peptides and proteins. This linker is instrumental in the fields of bioconjugation, drug delivery, and proteomics. The key features of this compound include:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the α-amino group of L-alanine, making it directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2]

  • L-alanine: A natural amino acid that provides a familiar backbone structure for seamless integration into a peptide chain.

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the solubility and flexibility of the resulting conjugate, potentially reducing aggregation and steric hindrance.[3][4]

  • Azide (N3) Group: A bioorthogonal chemical handle that allows for highly specific and efficient covalent modification through "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5][6]

These application notes provide detailed protocols for the incorporation of this compound into a peptide chain during SPPS and its subsequent use in bioconjugation reactions.

Data Presentation: Representative Performance Parameters

The following tables summarize typical quantitative data for the key experimental steps. Note that actual results may vary depending on the specific biomolecule, reagents, and instrumentation used.

Table 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling and Deprotection Efficiency

ParameterTypical Value/RangeMethod of Determination
Fmoc-Amino Acid Coupling Efficiency >99%Kaiser Test (Ninhydrin Test) or Chloranil Test
This compound Coupling Efficiency >95%Kaiser Test (Ninhydrin Test) or Chloranil Test
Fmoc Deprotection Efficiency >99%UV-Vis spectroscopy of piperidine-dibenzofulvene adduct
Overall Peptide Synthesis Yield 10-30% (for a 10-20 amino acid peptide)HPLC purification and mass spectrometry

Table 2: Bioconjugation via Click Chemistry - Reaction Parameters and Efficiency

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactant Molar Ratio (Azide:Alkyne) 1:1.5 to 1:51:1.5 to 1:3
Reaction Time 1 - 12 hours0.5 - 4 hours
Reaction Temperature Room Temperature4°C to 37°C
Typical pH Range 4.0 - 8.04.0 - 9.0
Typical Yield >95%>95%
Biocompatibility Lower (due to copper catalyst toxicity)High (copper-free)[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the this compound linker using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU/HATU and DIPEA (or HOBt/DIC)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Diethyl ether

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • SPPS reaction vessel

  • Shaker or rocker

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Linker_Coupling 6. Linker Coupling (this compound) Repeat->Linker_Coupling Final_Deprotection 7. Final Fmoc Deprotection Linker_Coupling->Final_Deprotection Final_Wash 8. Final Washing (DMF, DCM, MeOH) Final_Deprotection->Final_Wash Cleavage 9. Cleavage and Side-chain Deprotection (TFA cocktail) Final_Wash->Cleavage Precipitation 10. Precipitation & Purification (Cold Ether, HPLC) Cleavage->Precipitation

Caption: Workflow for SPPS incorporation of the azide linker.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Linker Incorporation: For the desired position, use this compound in the coupling step (step 4).

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin sequentially with DMF, DCM, and MeOH, then dry under vacuum.

  • Cleavage and Deprotection: Treat the dry peptide-resin with the TFA cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the azide-functionalized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Protocol 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized peptide to an alkyne-containing biomolecule.

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Alkyne-functionalized biomolecule (e.g., protein, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-peptide and alkyne-biomolecule in the reaction buffer to the desired concentrations.

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM in DMSO or water).

  • Reaction Setup:

    • In a reaction tube, combine the azide-peptide and the alkyne-biomolecule.

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[5][6]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect from light if using fluorescent probes.

  • Purification: Purify the resulting bioconjugate to remove excess reagents and unreacted components using SEC or dialysis.[7][][9]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation and assess purity.

Protocol 3: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for copper-free click chemistry, ideal for applications in living systems or with sensitive biomolecules.[3]

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Strained alkyne-functionalized biomolecule (e.g., containing DBCO or BCN moieties)

  • Reaction buffer: PBS, pH 7.4, or cell culture medium

  • Purification system: SEC or dialysis

Procedure:

  • Prepare Reactants: Dissolve the azide-peptide and the strained alkyne-biomolecule in the desired reaction buffer.

  • Reaction Setup: Combine the azide-peptide and the strained alkyne-biomolecule in a reaction tube. A molar excess of one reactant (typically 1.5-3 fold) is often used to drive the reaction to completion.[3]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.[3][4]

  • Purification: Purify the bioconjugate using SEC or dialysis to remove any unreacted starting materials.[7][][9]

  • Characterization: Confirm the formation and purity of the conjugate using methods such as SDS-PAGE, HPLC, and mass spectrometry.

Signaling Pathway and Workflow Diagrams

PROTAC Application Workflow

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker Linker (e.g., from this compound) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds POI_Ligand Target Protein (POI) Ligand Linker->POI_Ligand POI Target Protein of Interest (POI) POI_Ligand->POI binds Ternary_Complex Ternary Complex (E3-PROTAC-POI) E3_Ligase->Ternary_Complex POI->Ternary_Complex Ternary_Complex->E3_Ligase PROTAC dissociates (catalytic cycle) Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action for targeted protein degradation.

General Bioconjugation Workflow

The diagram below outlines the general workflow for labeling a biomolecule using the azide-functionalized peptide and click chemistry.

Bioconjugation_Workflow Peptide_Synthesis 1. Synthesis of Azide-Peptide (via SPPS with this compound) Click_Reaction 3. Click Chemistry Reaction (CuAAC or SPAAC) Peptide_Synthesis->Click_Reaction Probe_Synthesis 2. Preparation of Alkyne-Probe (e.g., Alkyne-Fluorophore or Alkyne-Drug) Probe_Synthesis->Click_Reaction Purification 4. Purification of Conjugate (HPLC, SEC, or Dialysis) Click_Reaction->Purification Characterization 5. Characterization (Mass Spec, SDS-PAGE, HPLC) Purification->Characterization Application 6. Application (e.g., Imaging, Drug Delivery, Assay) Characterization->Application

References

Site-Specific Protein Modification with Azido-PEG Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a powerful strategy to enhance the therapeutic properties of protein-based drugs. By covalently attaching PEG chains to a specific site on a protein, it is possible to improve its pharmacokinetic and pharmacodynamic profile, including increasing its circulatory half-life, enhancing stability, and reducing immunogenicity.[1] The use of azido-PEG reagents in conjunction with "click chemistry" provides a highly efficient and specific method for achieving site-specific PEGylation.[2]

This document provides detailed application notes and protocols for the site-specific modification of proteins using azido-PEG reagents. The primary methods covered are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which offer bioorthogonal ligation strategies for precise protein engineering.[2][3]

Core Principles

The foundational principle of this methodology is the introduction of a bioorthogonal azide (B81097) (-N3) functional group into a target protein at a specific site. This azide-modified protein can then be selectively reacted with a PEG reagent functionalized with a complementary alkyne or strained cyclooctyne (B158145).

There are two primary strategies for introducing the azide group site-specifically:

  • Incorporation of Unnatural Amino Acids: An unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAzF), can be incorporated into the protein's sequence during expression in a host system like E. coli.[4][5][6] This is achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., the amber stop codon, TAG) and inserts pAzF at that position.[5][6]

  • Chemical Modification of Specific Amino Acid Residues: While less common for introducing azides, native amino acid residues like cysteine can be modified with bifunctional reagents that introduce an azide group. However, the unnatural amino acid approach generally offers higher specificity.

Once the azide handle is in place, the PEGylation is accomplished via one of two "click chemistry" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide-modified protein and an alkyne-functionalized PEG.[7][8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of a copper catalyst in biological systems, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), linked to PEG. The ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a metal catalyst.[2][3][10]

Experimental Workflow

The overall workflow for site-specific protein PEGylation with azido-PEG reagents can be summarized in the following logical steps:

G Experimental Workflow for Site-Specific Azido-PEGylation cluster_0 Protein Engineering and Expression cluster_1 Purification cluster_2 Click Chemistry PEGylation cluster_3 Purification and Analysis A Site-Directed Mutagenesis (Introduce TAG codon) B Co-transformation with pEVOL-pAzF and Protein Expression Plasmid A->B C Protein Expression in E. coli with p-azidophenylalanine B->C D Cell Lysis and Initial Protein Purification C->D E Azide-Modified Protein D->E F_cu CuAAC Reaction (with Alkyne-PEG) E->F_cu Cu(I) catalyst F_sp SPAAC Reaction (with DBCO-PEG) E->F_sp Copper-free G PEGylated Protein F_cu->G F_sp->G H Purification of PEGylated Protein (IEX, SEC) G->H I Characterization (SDS-PAGE, Mass Spectrometry) H->I J Functional Analysis I->J

A high-level overview of the site-specific azido-PEGylation workflow.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the site-specific PEGylation of different proteins.

Table 1: Site-Specific PEGylation of Human Growth Hormone (hGH) Analogs

ProteinPEGylation StrategyPEG Size (kDa)Conjugation EfficiencyBioactivity (IC50)Reference
B2036 (GHR Antagonist)CuAAC5>89%Not Reported[11]
B2036 (GHR Antagonist)CuAAC10>89%Not Reported[11]
B2036 (GHR Antagonist)CuAAC20>89%103.3 nM[11]
Pegvisomant (Nonspecific)Amine PEGylation5 (multiple)-1289 nM[11]
hGH (N-terminal)Aldehyde Chemistry20Not ReportedPreserved secondary structure[12]
hGH (Gln141)Enzymatic (mTGase)20Not ReportedPreserved secondary structure[12]

Table 2: Site-Specific PEGylation of an Anti-CEA/CD3 Bispecific Antibody (S-Fab)

ProteinPEGylation StrategyPEG Size (kDa)In Vivo Half-LifeChange in CD3+ BindingReference
S-Fab (unmodified)--~3.0 hours-[13]
PEG-S-FabThiol-maleimide20~36 hours (12-fold increase)16.8% decrease[13][14]

Table 3: Pharmacokinetics of PEGylated Interferon

ProteinPEGylation StrategyPEG Size (kDa)In Vivo Half-LifeReference
Interferon-α-2a (unmodified)--1.2 hours[1]
Mono-PEGylated IFN-α-2aHis-tag2013.3 hours[1]
Di-PEGylated IFN-α-2aHis-tag2 x 2025.4 hours[1]
Mono-PEGylated IFN-α-2aHis-tag4034.1 hours[1]
Mono-PEGylated IFN-α-2aHis-tag6049.3 hours[1]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-azido-L-phenylalanine (pAzF)

This protocol describes the expression of a protein containing pAzF at a specific site in E. coli.[4][6][15]

Materials:

  • BL21(DE3) E. coli cells

  • Expression plasmid containing the gene of interest with an in-frame amber stop codon (TAG) at the desired modification site

  • pEVOL-pAzF plasmid (encodes the engineered tRNA/aminoacyl-tRNA synthetase pair for pAzF)[4]

  • LB agar (B569324) plates with appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • LB medium with antibiotics

  • p-azido-L-phenylalanine (pAzF)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform BL21(DE3) E. coli with the expression plasmid and the pEVOL-pAzF plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.[4][15]

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.[4][15]

  • Large-Scale Culture: Inoculate the starter culture into 1 L of LB medium with antibiotics. Add pAzF to a final concentration of 1 mM (approximately 200 mg/L). Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.[15]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM and L-arabinose to a final concentration of 0.02% (w/v).[4][15]

  • Expression: Reduce the temperature to 18-30°C and continue shaking for 16-24 hours to allow for protein expression.[4][15]

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

  • Purification: Purify the azide-modified protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

G pAzF Incorporation Workflow A Co-transform E. coli with Expression and pEVOL-pAzF Plasmids B Grow Starter Culture A->B C Inoculate Large Culture and Add pAzF B->C D Grow to Mid-Log Phase (OD600 ~0.6-0.8) C->D E Induce with IPTG and L-arabinose D->E F Express Protein at Lower Temperature E->F G Harvest Cells F->G H Purify Azide-Modified Protein G->H

Workflow for incorporating p-azidophenylalanine into a protein.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the PEGylation of an azide-modified protein with an alkyne-functionalized PEG reagent.[7][8][9][16]

Materials:

  • Azide-modified protein (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • Alkyne-PEG reagent (e.g., PEG-alkyne)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20-100 mM in water)

  • Copper(I)-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100-200 mM in water)[7]

  • Sodium ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)

Procedure:

  • Prepare Reaction Mixture: In a reaction tube, combine the azide-modified protein and the alkyne-PEG reagent. A molar excess of the PEG reagent (e.g., 5-20 fold) is typically used.

  • Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO4 and the THPTA ligand. A common ratio is 1:2 to 1:5 (CuSO4:ligand).[7][8]

  • Add Catalyst: Add the CuSO4/ligand premix to the protein/PEG mixture. The final concentration of CuSO4 is typically in the range of 0.1-1 mM.[8]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.[16]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the PEGylated protein from the reaction mixture to remove excess PEG reagent and catalyst components using ion-exchange or size-exclusion chromatography.[17][]

G CuAAC Reaction Pathway A Azide-Modified Protein C Mix Protein and PEG A->C B Alkyne-PEG B->C D Add CuSO4/Ligand Premix C->D E Add Sodium Ascorbate (Initiates Reaction) D->E F Incubate at Room Temperature E->F G Purify PEGylated Protein F->G

Key steps in the copper-catalyzed azide-alkyne cycloaddition reaction.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free PEGylation of an azide-modified protein using a DBCO-functionalized PEG reagent.[2][3][10]

Materials:

  • Azide-modified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG reagent

  • DMSO or DMF (for dissolving the DBCO-PEG reagent if necessary)

Procedure:

  • Prepare Reactants: Ensure the azide-modified protein is in a suitable buffer. Dissolve the DBCO-PEG reagent in a minimal amount of an organic solvent like DMSO if it is not readily water-soluble.

  • Reaction Setup: Add the DBCO-PEG reagent to the protein solution. A slight molar excess (e.g., 1.5-10 fold) of the DBCO-PEG is typically used.[2]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the components.[3]

  • Purification: Remove the unreacted DBCO-PEG reagent and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

Protocol 4: Purification and Analysis of PEGylated Proteins

Purification:

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species.[17][][19] Cation-exchange chromatography is often effective.[20]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, enabling efficient separation from the unreacted protein and smaller reagents.[]

Analysis:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.[21]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise determination of the molecular weight of the PEGylated protein, confirming the covalent attachment of the PEG chain and the degree of PEGylation.[22][23][24][25][26]

Conclusion

Site-specific protein modification with azido-PEG reagents via click chemistry is a robust and versatile methodology for the development of next-generation protein therapeutics. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to implement these techniques. Careful optimization of each step, from unnatural amino acid incorporation to the final purification of the PEGylated conjugate, is crucial for obtaining a homogeneous product with enhanced therapeutic properties.

References

Troubleshooting & Optimization

Common side reactions during Fmoc deprotection of azido peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common side reactions encountered during the Fmoc deprotection of peptides containing azido (B1232118) functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern during the Fmoc deprotection of azido peptides?

A1: The most significant side reaction is the reduction of the azide (B81097) group (-N₃) to a primary amine (-NH₂). This transformation results in a mass decrease of 28 Da due to the loss of two nitrogen atoms (N₂), and a net mass change of -26 Da after the addition of two hydrogen atoms. This impurity can be difficult to separate from the desired product due to similar physicochemical properties.

Q2: How does this azide reduction occur during the Fmoc deprotection step?

A2: While azide reduction is more commonly associated with the final TFA cleavage step (especially with thiol-based scavengers), it can also occur during the iterative Fmoc deprotection. The basic conditions and the reagents used can contribute to this side reaction. Piperidine (B6355638), the standard reagent for Fmoc removal, is a mild reducing agent and may contain impurities that facilitate the reduction of the azide group.

Q3: Are there any other side reactions to be aware of?

A3: Yes. If the azide group is reduced to a primary amine, a subsequent side reaction can occur, particularly when using N,N-Dimethylformamide (DMF) as the solvent. The newly formed amine can be formylated (+28 Da mass increase) by impurities or degradation products of DMF.[1]

Q4: Can the choice of Fmoc deprotection reagent affect the stability of the azide group?

A4: Absolutely. While standard 20% piperidine in DMF is widely used, its purity and handling are critical. Alternative reagents such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperazine (B1678402) have been shown to offer faster deprotection kinetics, which can reduce the exposure time of the peptide to basic conditions and potentially minimize side reactions.

Troubleshooting Guide

Problem 1: Mass spectrometry (MS) analysis of my crude peptide shows a significant peak at [M-26].

  • Diagnosis: This peak corresponds to your target peptide with one or more azide groups reduced to primary amines.

  • Root Cause Analysis & Solutions:

    • Reagent Quality: The piperidine used for Fmoc deprotection may be of low purity or has degraded upon storage.

      • Solution: Use fresh, high-purity (≥99.5%) piperidine for your deprotection solution. If possible, distill piperidine before use to remove impurities. Store piperidine under an inert atmosphere (Argon or Nitrogen) and protect it from light.

    • Reaction Time: Prolonged exposure to the basic deprotection solution can increase the likelihood of azide reduction.

      • Solution: Optimize the deprotection time. For most standard amino acids, a two-step deprotection (e.g., 2 minutes + 5 minutes) is sufficient. Monitor the completion of the deprotection to avoid unnecessarily long reaction times.

    • Alternative Reagents: Standard piperidine conditions may not be optimal for your specific sequence.

      • Solution: Consider using an alternative deprotection cocktail. A solution of 2% DBU and 5% piperazine in DMF can significantly reduce deprotection time, minimizing the exposure of the azide group to harsh conditions.

Problem 2: My MS analysis shows a peak at [M+2], which corresponds to [M-26+28].

  • Diagnosis: This indicates that an azide group was first reduced to an amine ([M-26]) and subsequently formylated ([+28]).

  • Root Cause Analysis & Solutions:

    • Solvent Quality: The DMF used as a solvent can contain or degrade to formic acid and dimethylamine, which can lead to formylation of free amines.

      • Solution: Use high-purity, peptide-synthesis-grade DMF. For particularly sensitive sequences, consider using freshly distilled DMF or alternative solvents like N-Methyl-2-pyrrolidone (NMP).

    • Mitigation During Deprotection: The conditions of the deprotection are promoting both reduction and subsequent formylation.

      • Solution: Switching to a faster-acting deprotection reagent like a DBU/piperazine cocktail can help. By minimizing the time the newly formed amine is exposed to DMF before the subsequent coupling step, the chance of formylation can be reduced.

Data Presentation

The choice of deprotection reagent significantly impacts the speed of the Fmoc removal, which in turn can influence the extent of side reactions by reducing the overall time the peptide is exposed to basic conditions.

Deprotection ReagentHalf-life (t₁/₂) of Fmoc RemovalTime for 99.99% DeprotectionReference
20% Piperidine in DMF7 seconds~1.5 minutes[2]
5% Piperidine in DMF50 seconds~8.6 minutes[2]
5% Piperazine in DMF50 seconds~11 minutes[2]
5% Piperazine + 1% DBU in DMF7 seconds~1.5 minutes[2]
5% Piperazine + 2% DBU in DMF4 seconds< 1 minute[2]

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection of Azido Peptides using Piperidine

  • Resin Swelling: Swell the peptide-resin in peptide-synthesis-grade DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% high-purity piperidine in DMF to the resin. Agitate for 2-3 minutes.

  • Drain: Drain the deprotection solution.

  • Final Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 5-7 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed: Proceed immediately to the amino acid coupling step.

Protocol 2: Fast Fmoc Deprotection using DBU/Piperazine

  • Resin Swelling: Swell the peptide-resin in peptide-synthesis-grade DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF.

  • Deprotection: Drain the swelling solvent and add the DBU/piperazine solution to the resin. Agitate for 2-3 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Proceed: Proceed immediately to the amino acid coupling step.

Protocol 3: Purification of Piperidine by Distillation

  • Setup: Assemble a standard distillation apparatus in a fume hood. Use a heating mantle with a stirrer for even heating.

  • Drying (Optional): If water contamination is suspected, piperidine can be dried over potassium hydroxide (B78521) (KOH) pellets overnight before distillation.

  • Distillation: Decant the piperidine into the distillation flask. Add boiling chips. Heat the piperidine to its boiling point (106 °C).

  • Collection: Collect the fraction that distills at a constant temperature (around 106 °C). Discard the initial and final fractions.

  • Storage: Store the purified piperidine under an inert atmosphere (argon or nitrogen) in a dark, sealed container.

Visualizations

Troubleshooting_Workflow Start Start: MS Analysis Shows Unexpected Peaks Mass_Check Identify Mass Shift Start->Mass_Check M_minus_26 Peak at [M-26] Mass_Check->M_minus_26  -26 Da M_plus_2 Peak at [M+2] (M-26+28) Mass_Check->M_plus_2  +2 Da Diagnosis1 Diagnosis: Azide group (-N3) reduced to primary amine (-NH2) M_minus_26->Diagnosis1 Diagnosis2 Diagnosis: Azide reduced to amine, then formylated by DMF M_plus_2->Diagnosis2 Cause1 Root Cause: Reagent Quality? Diagnosis1->Cause1 Cause2 Root Cause: Reaction Time? Diagnosis1->Cause2 Cause3 Root Cause: Solvent Quality? Diagnosis2->Cause3 Cause1->Cause2 No Solution1A Solution: Use fresh, high-purity piperidine. Consider distillation. Cause1->Solution1A Yes Solution1B Solution: Use alternative deprotection reagent (e.g., DBU/Piperazine). Cause2->Solution1B No Solution2 Solution: Optimize and shorten deprotection time. Cause2->Solution2 Yes Cause3->Diagnosis1 Consider also Solution3 Solution: Use high-purity, peptide-grade DMF. Consider using NMP as an alternative. Cause3->Solution3 Yes

Caption: Troubleshooting workflow for unexpected side reactions.

Proposed_Mechanism cluster_0 Primary Side Reaction: Azide Reduction cluster_1 Secondary Side Reaction: Formylation Peptide_N3 Peptide-R-N3 (Azido Peptide) Transition Transition State Peptide_N3->Transition + Impurity Impurity Reducing Impurity in Piperidine (e.g., Piperidine-N-oxide, dihydropyridine) Impurity->Transition Peptide_NH2 Peptide-R-NH2 (Reduced Peptide - Amine) Transition->Peptide_NH2 N2 N2 Gas Transition->N2 releases Formyl_Peptide Peptide-R-NH-CHO (Formylated Peptide) Peptide_NH2->Formyl_Peptide DMF DMF Solvent Formyl_Intermediate Formylating Species DMF->Formyl_Intermediate degrades to Formyl_Intermediate->Formyl_Peptide reacts with amine

Caption: Proposed mechanism for azide reduction and formylation.

Experimental_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (Optimized Protocol) Swell->Deprotect Wash1 3. Wash (5-7x DMF) Deprotect->Wash1 Couple 4. Couple Next Fmoc-AA-OH Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat Repeat->Deprotect Next Cycle

References

Technical Support Center: Prevention of Azide Group Reduction During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenge of azide (B81097) group reduction during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group under standard Fmoc-SPPS conditions?

A: The azide functional group is generally robust and stable under the standard conditions of Fmoc-SPPS.[1][2] This includes the basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage, such as high concentrations of trifluoroacetic acid (TFA).[1] However, certain reagents within the cleavage cocktail can cause unintended reduction of the azide group.[1]

Q2: What is the primary cause of azide group reduction during peptide cleavage?

A: The most common cause of azide reduction is the use of specific scavengers in the final TFA cleavage cocktail.[1][2] Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents under acidic conditions and can significantly reduce the azide group (-N₃) to a primary amine (-NH₂).[1][3] This results in a mass decrease of 26 Da in the final peptide product.[2]

Q3: Are all scavengers problematic for azide-containing peptides?

A: No, the choice of scavenger is critical. While EDT is highly problematic, other scavengers exhibit much better compatibility. Triisopropylsilane (TIS) is a common non-thiol scavenger used to trap carbocations and is generally considered safe for azides.[1] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[1][3]

Q4: Can I perform the cleavage without any scavengers to protect the azide group?

A: This is highly discouraged. Scavengers are essential for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[1] Without scavengers, these carbocations can lead to significant side reactions, such as re-alkylation of the peptide, resulting in impure products.[4] A minimal and safe scavenger cocktail for most azide-containing peptides is a mixture of TFA, TIS, and water.[1]

Q5: Are there alternative methods to incorporate azide groups if cleavage-mediated reduction is a persistent issue?

A: Yes. An alternative to incorporating azide-functionalized amino acids during synthesis is to perform an on-resin diazotransfer reaction.[1] This strategy involves converting a primary amine on a resin-bound peptide (e.g., the side chain of lysine) into an azide group immediately before cleavage.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving azide reduction during peptide cleavage.

Problem: Mass spectrometry analysis of the cleaved peptide shows a significant peak corresponding to the mass of the desired peptide minus 26 Da.

This mass difference is a strong indicator of the reduction of an azide group to a primary amine.

DOT Script for Troubleshooting Logic:

G start Mass spec shows M-26 Da peak q1 Review Cleavage Cocktail Composition start->q1 check_edt Does it contain EDT? q1->check_edt sol_edt Solution: Replace EDT. Use an azide-safe cocktail (e.g., TFA/TIS/H2O) check_edt->sol_edt Yes check_other_thiols Does it contain other thiol scavengers? check_edt->check_other_thiols No sol_dtt Consider replacing with DTT, which is less reducing than EDT. check_other_thiols->sol_dtt Yes check_sensitive_residues Does the peptide contain Trp, Met, or Cys? check_other_thiols->check_sensitive_residues No sol_thioanisole A non-thiol cocktail is preferred. If thiols are needed for protection, consider TFA/TIS/H2O/Thioanisole. check_sensitive_residues->sol_thioanisole Yes no_thiol No thiols present. Reduction is unlikely due to the cocktail. check_sensitive_residues->no_thiol No

Caption: Troubleshooting logic for diagnosing azide reduction.

Data Presentation: Scavenger Impact on Azide Reduction

The choice of scavenger during TFA cleavage dramatically impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving an azide-containing peptide with different thiol scavengers.

Scavenger (in TFA/TIS/H₂O)Azide Reduction (%)Reference
1,2-Ethanedithiol (EDT)Up to 50%[3]
Dithiothreitol (DTT)Significantly less than EDT[1][3]
ThioanisoleMinimal Reduction[1]
Triisopropylsilane (TIS)Generally considered safe[1]

Data represents estimated conversion of the azide to the corresponding amine based on published findings.[1][3]

Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rotator

Cleavage Cocktail:

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% deionized Water (H₂O) (Prepare fresh)

Procedure:

  • Place the peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

DOT Script for Azide-Safe Cleavage Workflow:

G resin Peptide-Resin cleavage Add TFA/TIS/H2O (95:2.5:2.5) Agitate 2-3h resin->cleavage filter Filter to separate resin cleavage->filter precipitate Precipitate peptide in cold ether filter->precipitate wash_dry Wash and Dry crude peptide precipitate->wash_dry product Azide-Intact Peptide wash_dry->product

Caption: Workflow for azide-safe peptide cleavage.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol describes the conversion of a side-chain amine (from Lys or Orn) to an azide on the solid support prior to cleavage. This is an alternative to using azide-functionalized amino acids during synthesis.[1]

Materials:

  • Fully assembled peptide-resin containing a free amine side-chain (e.g., from Lys(Alloc) after deprotection).

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, DCM, MeOH

Procedure:

  • Swell the peptide-resin in DMF.

  • If the side-chain amine is protected (e.g., with Alloc), perform the specific deprotection step. For Alloc removal, treat the resin with Pd(PPh₃)₄ in a suitable solvent system.[1]

  • Wash the resin thoroughly.

  • Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture like DMF/H₂O or MeOH/DCM.[1]

  • Add the diazotransfer solution to the swelled resin.

  • Agitate the reaction mixture at room temperature for 8-12 hours.

  • Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.

  • Dry the resin. The peptide now contains an azide group at the desired position.

  • Proceed with the standard azide-safe cleavage protocol (Protocol 1).

DOT Script for On-Resin Diazotransfer:

G start_resin Peptide-Resin with -NH2 side chain diazotransfer Treat with ISA·HCl, CuSO4, DIPEA (8-12h) start_resin->diazotransfer wash Wash Resin (DMF, DCM, MeOH) diazotransfer->wash azide_resin Peptide-Resin with -N3 side chain wash->azide_resin cleavage Proceed to Azide-Safe Cleavage (Protocol 1) azide_resin->cleavage

Caption: On-resin conversion of an amine to an azide.

References

Technical Support Center: Enhancing the Solubility of Peptides with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming the challenges associated with dissolving hydrophobic peptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic peptide not dissolving in aqueous buffers?

A1: Peptides with a high percentage of hydrophobic amino acid residues (such as Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, and Methionine) naturally exhibit poor solubility in aqueous solutions.[1][2] The hydrophobic side chains of these amino acids tend to aggregate in water to minimize their contact with the polar solvent, leading to precipitation. For peptides where over 50% of the residues are hydrophobic, dissolution in aqueous buffers alone is often unsuccessful.[1]

Q2: What is the first step I should take when my hydrophobic peptide fails to dissolve in water?

A2: The recommended initial step is to use a small amount of a strong organic solvent to create a concentrated stock solution.[2][3] Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its excellent solubilizing capabilities and compatibility with many biological assays at low concentrations.[4]

Q3: Are there alternatives to DMSO for dissolving my peptide?

A3: Yes, several other organic solvents can be used, such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), isopropanol, and methanol.[5][6] The choice of solvent can depend on the specific peptide sequence and the requirements of your downstream application. For instance, if your peptide contains cysteine (Cys) or methionine (Met) residues, it is advisable to avoid DMSO as it can oxidize these amino acids; DMF is a suitable alternative in such cases.[5][7]

Q4: How does pH affect the solubility of my peptide?

A4: The pH of the solution plays a crucial role in peptide solubility by influencing the charge state of acidic and basic amino acid residues.[7] Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero. Adjusting the pH away from the pI can increase solubility. For peptides with a net positive charge (basic peptides), using a dilute acidic solution (e.g., 10% acetic acid) can improve dissolution.[3][8] Conversely, for peptides with a net negative charge (acidic peptides), a dilute basic solution (e.g., 10% ammonium (B1175870) bicarbonate) can be effective.[7]

Q5: My peptide dissolved in an organic solvent but precipitated when I added my aqueous buffer. What should I do?

A5: This common issue indicates that the peptide has exceeded its solubility limit in the final aqueous/organic solvent mixture.[8] To resolve this, you can try slowly adding the concentrated peptide-organic solvent stock solution to the aqueous buffer while vortexing.[3] This gradual dilution helps to avoid localized high concentrations of the peptide that can lead to precipitation. If precipitation still occurs, it may be necessary to re-lyophilize the peptide and start over with a higher proportion of the organic solvent in the final solution, keeping in mind the tolerance of your experimental system to the solvent.[4]

Q6: What are chaotropic agents, and when should I consider using them?

A6: Chaotropic agents, such as 6 M guanidine (B92328) hydrochloride (Gdn-HCl) or 8 M urea, are substances that disrupt the hydrogen-bonding network of water and weaken hydrophobic interactions.[1][5] They are powerful solubilizing agents for highly aggregated or "gelling" peptides that do not dissolve with organic solvents or pH adjustments.[5] However, these agents are denaturing and can interfere with many biological assays, so their use should be a last resort and carefully considered based on experimental compatibility.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with hydrophobic peptides.

Problem Potential Cause Recommended Solution(s)
Lyophilized peptide powder is difficult to dissolve in the initial solvent. High hydrophobicity of the peptide sequence leading to strong intermolecular aggregation.- Use a minimal amount of a strong organic solvent like DMSO or DMF to create a concentrated stock solution.[5]- Gently warm the solution (up to 40°C) to aid dissolution.[3]- Use sonication in a water bath to break up aggregates.[4]
Peptide dissolves in organic solvent but precipitates upon dilution with aqueous buffer. The peptide's solubility limit in the final solvent mixture has been exceeded.- Add the organic stock solution dropwise into the stirring aqueous buffer.[3]- Increase the proportion of the organic co-solvent in the final solution (check assay compatibility).- Re-lyophilize the peptide and dissolve it in a larger volume of the organic solvent before aqueous dilution.[4]
Peptide solution is cloudy or contains visible particles. Incomplete dissolution or aggregation of the peptide.- Centrifuge the solution to pellet any undissolved material before use.[7]- Attempt to redissolve the peptide using sonication or gentle warming.[3][4]- If the issue persists, consider using a stronger solvent system (e.g., with a higher percentage of organic solvent or the addition of a chaotropic agent).[5]
The required concentration of organic solvent is toxic to cells in my assay. The experimental system has a low tolerance for the organic solvent.- Prepare a highly concentrated stock solution in the organic solvent and then perform a serial dilution into the assay buffer to minimize the final solvent concentration. Most cell-based assays can tolerate up to 0.5-1% DMSO.[8]- Explore alternative, less toxic organic solvents if possible.
Peptide solubility is inconsistent between different batches. Variations in the lyophilized powder, such as different counter-ions from purification (e.g., TFA vs. acetate).- Always perform a small-scale solubility test with each new batch before dissolving the entire sample.[5]- If the counter-ion is the issue, it may be possible to perform a counter-ion exchange, though this is an advanced procedure.

Quantitative Data on Peptide Solubility

The following tables provide a summary of common solvents and their effectiveness for dissolving hydrophobic peptides. Please note that the optimal solvent and conditions are highly peptide-sequence dependent.

Table 1: Recommended Solvents Based on Peptide Net Charge

Peptide Net Charge Classification Primary Solvent Secondary Solvent (if needed)
> 0BasicSterile Water10-30% Acetic Acid or 0.1% TFA[8]
< 0AcidicSterile Water / PBS (pH 7.4)10% NH₄OH or 0.1 M Ammonium Bicarbonate[8]
= 0Neutral/HydrophobicOrganic Solvent (e.g., DMSO, DMF)Dilute with Water or Aqueous Buffer[8]

Table 2: Common Organic Solvents for Hydrophobic Peptides

Solvent Abbreviation Notes
Dimethyl SulfoxideDMSOHigh solubilizing power and low toxicity in many assays. Can oxidize Cys and Met residues.[5][7]
DimethylformamideDMFA good alternative to DMSO, especially for peptides containing Cys or Met.[5]
AcetonitrileACNOften used in HPLC and can be effective for dissolving hydrophobic peptides.[5]
IsopropanolCan be used for very hydrophobic peptides.[5]
TrifluoroethanolTFEA strong solvent that can help solubilize peptides that are difficult to dissolve in other organic solvents.[5]
Formic AcidA very strong solvent for extremely hydrophobic peptides, but may not be compatible with many applications.[9]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide

  • Preparation: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.[4]

  • Initial Dissolution: Add a small, precise volume of a suitable organic solvent (e.g., DMSO or DMF) to the peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).[5]

  • Vortexing/Sonication: Vortex the solution gently to mix. If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.[4]

  • Aqueous Dilution: Once the peptide is completely dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide stock solution drop-by-drop while gently vortexing. Continue to add the buffer until the final desired concentration is reached.[3]

  • Final Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, centrifuge it to remove any undissolved material before use.[7]

Protocol 2: pH Adjustment for Charged Hydrophobic Peptides

  • Determine Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH (around 7.0) by summing the charges of the acidic (Asp, Glu, C-terminus) and basic (Lys, Arg, His, N-terminus) residues.

  • For Basic Peptides (Net Positive Charge):

    • Attempt to dissolve the peptide in sterile, deionized water.

    • If it does not dissolve, add a 10% acetic acid solution dropwise while vortexing until the peptide is fully dissolved.[8]

  • For Acidic Peptides (Net Negative Charge):

    • Attempt to dissolve the peptide in sterile, deionized water or a neutral buffer like PBS.

    • If it does not dissolve, add a 10% ammonium bicarbonate solution dropwise while vortexing until the peptide is fully dissolved.[7]

Visualizations

Experimental_Workflow_for_Peptide_Solubilization cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Aqueous Dilution cluster_final Final Steps prep1 Lyophilized Peptide prep2 Equilibrate to Room Temp prep1->prep2 prep3 Centrifuge Vial prep2->prep3 diss1 Add Organic Solvent (e.g., DMSO, DMF) prep3->diss1 diss2 Vortex / Sonicate diss1->diss2 diss3 Visually Inspect (Clear Solution?) diss2->diss3 diss3->diss2 No dil1 Add Aqueous Buffer (Dropwise) diss3->dil1 Yes dil2 Vortex Gently dil1->dil2 dil3 Final Concentration dil2->dil3 final1 Inspect for Precipitation dil3->final1 final2 Centrifuge if Necessary final1->final2 final3 Ready for Experiment final2->final3

Caption: A typical experimental workflow for dissolving hydrophobic peptides.

Troubleshooting_Peptide_Solubility cluster_organic Organic Solvent Approach cluster_ph pH Adjustment cluster_chaotrope Advanced Methods start Peptide Insoluble in Aqueous Buffer? os1 Use DMSO or DMF start->os1 Yes ph1 Determine Net Charge start->ph1 Consider pH os2 Precipitation on Dilution? os1->os2 os3 Slow Dropwise Addition Increase Organic % os2->os3 Yes solution Soluble Peptide os2->solution No os3->solution ph2 Basic Peptide? ph1->ph2 ph3 Use Dilute Acid ph2->ph3 Yes ph4 Acidic Peptide? ph2->ph4 No ph3->solution ph5 Use Dilute Base ph4->ph5 Yes ch1 Still Insoluble? ph4->ch1 No (Neutral) ph5->solution ch1->os1 No, try organic ch2 Use Chaotropic Agents (Gdn-HCl, Urea) ch1->ch2 Yes ch2->solution

Caption: A decision tree for troubleshooting hydrophobic peptide solubility issues.

References

Stability of Azide-PEG3-L-alanine-Fmoc in various solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Azide-PEG3-L-alanine-Fmoc in various solvents and pH conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a multi-functional molecule with distinct stability profiles for each of its components. In general:

  • The Fmoc (9-fluorenylmethoxycarbonyl) group is stable under acidic conditions but is readily cleaved by bases, such as piperidine (B6355638).[1][2]

  • The PEG3 (polyethylene glycol) linker is generally stable in both aqueous and organic solvents and enhances the solubility of the molecule.[3][4][5]

  • The L-alanine component is a stable amino acid.

  • The azide (B81097) group is stable under neutral and mildly acidic or basic conditions but can be sensitive to strong acids and reducing agents.[6][7]

Q2: In which solvents is this compound soluble?

A2: Due to the presence of the PEG linker, this molecule exhibits good solubility in a range of common organic solvents used in peptide synthesis and bioconjugation.[3] These typically include:

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM) (moderate solubility)

  • Acetonitrile (ACN)

  • Water (moderate solubility, enhanced by the PEG linker)

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, solutions in anhydrous aprotic solvents like DMF or DMSO can be kept at -20°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use standard solid-phase peptide synthesis (SPPS) conditions with this molecule?

A4: Yes, this compound is designed for use in SPPS. However, careful consideration of the reagents is necessary to maintain the integrity of the azide group. Specifically, avoid using thiol-based scavengers during the final cleavage from the resin, as these can reduce the azide to an amine.[6][7]

Q5: How can I monitor the stability of this compound during my experiments?

A5: The stability of the molecule can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] HPLC can be used to track the appearance of degradation products over time, while NMR can provide detailed structural information about any changes to the molecule.

Stability Data

The following tables summarize the expected stability of this compound based on the known properties of its individual components. The data presented are representative and should be used as a guideline. Actual stability may vary depending on the specific experimental conditions.

Table 1: Stability in Common Solvents at Room Temperature (25°C) for 24 hours

SolventFmoc Group StabilityPEG Linker StabilityAzide Group StabilityOverall Stability
Dimethylformamide (DMF)StableStableStableHigh
N-Methyl-2-pyrrolidone (NMP)StableStableStableHigh
Dichloromethane (DCM)StableStableStableHigh
Acetonitrile (ACN)StableStableStableHigh
Dimethyl sulfoxide (DMSO)StableStableStableHigh
WaterStableStableStableModerate (potential for slow hydrolysis over extended periods)
MethanolStableStableStableModerate (potential for slow esterification)

Table 2: Stability at Various pH Conditions in Aqueous Buffers at Room Temperature (25°C) for 4 hours

pHConditionFmoc Group StabilityPEG Linker StabilityAzide Group StabilityOverall Stability
2Strong Acid (e.g., 0.1 M HCl)StableStablePotentially UnstableModerate
4Mild Acid (e.g., Acetate Buffer)StableStableStableHigh
7Neutral (e.g., Phosphate Buffer)StableStableStableHigh
9Mild Base (e.g., Bicarbonate Buffer)LabileStableStableLow
12Strong Base (e.g., 0.1 M NaOH)Very LabileStableStableVery Low

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in peptide synthesis Incomplete Fmoc deprotection.Ensure fresh 20% piperidine in DMF is used for deprotection. Increase deprotection time if necessary.
Poor coupling efficiency.Use a suitable coupling reagent (e.g., HBTU, HATU). Double coupling may be required for sterically hindered amino acids.
Premature cleavage from the resin.Use a linker appropriate for your synthesis strategy. Avoid highly acid-labile linkers if acidic conditions are used during coupling.[9]
Unexpected mass in final product (loss of N2) Reduction of the azide group to an amine.Avoid the use of thiol-based scavengers (e.g., dithiothreitol (B142953) (DTT), ethanedithiol (EDT)) during cleavage. Use a scavenger cocktail without reducing agents, such as triisopropylsilane (B1312306) (TIS) in trifluoroacetic acid (TFA).[6][7]
Fmoc group is prematurely cleaved. Basic contaminants in solvents or reagents.Use high-purity, anhydrous solvents. Ensure that no basic additives are present in your reaction mixture unless intended for deprotection.
Compound degradation during storage. Improper storage conditions.Store the solid compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Store solutions in anhydrous solvents at -20°C and use them promptly.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMF or ACN).

  • Sample Preparation: Dilute the stock solution to a final concentration of 0.1 mg/mL in the solvent or buffer to be tested.

  • Incubation: Incubate the samples at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Quenching (if necessary): If the degradation is rapid, quench the reaction by adding an appropriate reagent (e.g., a mild acid to neutralize a basic solution).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 20-30 minutes.

    • Detection: UV at 254 nm and 301 nm (for the Fmoc group).

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the initial (t=0) peak area.

Protocol 2: Monitoring Fmoc Deprotection

This protocol allows for the monitoring of the Fmoc deprotection reaction.

  • Reaction Setup: Dissolve this compound in DMF and add 20% piperidine in DMF.

  • Time Points: At various time points (e.g., 1, 5, 10, 20 minutes), take a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot with a solution of 1% TFA in ACN.

  • HPLC Analysis: Analyze the quenched sample by RP-HPLC as described in Protocol 1.

  • Data Analysis: Monitor the disappearance of the peak corresponding to the Fmoc-protected compound and the appearance of the peak for the deprotected product.

Visualizations

Caption: Chemical structure of this compound.

workflow start Prepare 0.1 mg/mL solution of this compound in test solvent/buffer incubate Incubate at desired temperature start->incubate timepoint Withdraw aliquots at specific time points (0, 1, 4, 8, 24h) incubate->timepoint quench Quench reaction (if necessary) timepoint->quench hplc Analyze by RP-HPLC quench->hplc analyze Calculate % remaining parent compound hplc->analyze end Determine stability profile analyze->end

Caption: Experimental workflow for stability assessment.

troubleshooting_tree start Low Yield or Unexpected Product check_mass Check Mass Spec of Crude Product start->check_mass mass_correct Mass is Correct, Purity is Low check_mass->mass_correct Yes mass_incorrect Mass is Incorrect check_mass->mass_incorrect No incomplete_reaction Incomplete Coupling/ Deprotection? mass_correct->incomplete_reaction mass_loss_n2 Mass difference of -28 Da (loss of N2)? mass_incorrect->mass_loss_n2 optimize_synthesis Optimize coupling time/ reagents and ensure fresh deprotection solution. incomplete_reaction->optimize_synthesis azide_reduction Azide Reduction? mass_loss_n2->azide_reduction Yes check_scavengers Avoid thiol-based scavengers during cleavage. azide_reduction->check_scavengers

References

Strategies to avoid incomplete coupling in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to incomplete coupling in automated peptide synthesizers.

Troubleshooting Guides

Issue: Incomplete or Failed Coupling Reaction

Symptoms:

  • Positive result from a colorimetric test (e.g., blue beads in a Kaiser test) after the coupling step, indicating the presence of unreacted primary amines.[1]

  • Mass spectrometry (MS) analysis of the crude peptide reveals deletion sequences (sequences missing one or more amino acids).[1]

  • The resin fails to swell, which can be an indication of peptide aggregation hindering the reaction.[2]

  • A new peak appears in the HPLC chromatogram of the crude product.[3]

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reagent Concentration Increase the concentration of the amino acid and coupling reagent solutions. A common practice is to use a 0.5 M concentration.[4]
Steric Hindrance For sterically hindered amino acids (e.g., Val, Ile, Thr) or when coupling to a bulky residue, consider the following: • Double Coupling: Perform the coupling reaction twice with fresh reagents.[3][4] • Longer Coupling Time: Extend the reaction time to allow for complete incorporation.[4] • More Powerful Coupling Reagent: Switch to a more potent activating agent like HATU, HCTU, or COMU.[5][6]
Peptide Aggregation Aggregation of the growing peptide chain on the resin can block reactive sites.[1][2] To address this: • Change Solvent: Switch to a more effective solvent for disrupting hydrogen bonds, such as N-methylpyrrolidone (NMP), or add dimethylsulfoxide (DMSO) to the solvent.[2] • Elevated Temperature: Perform the coupling at a higher temperature.[2] • Microwave Irradiation: Utilize microwave energy to disrupt aggregation and enhance reaction kinetics.[2] • Chaotropic Salts: Add chaotropic salts like CuLi, NaClO₄, or KSCN to the reaction mixture.[2]
Difficult Sequences Certain peptide sequences are inherently difficult to synthesize due to their tendency to form secondary structures.[1] Strategies to overcome this include: • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific positions to disrupt secondary structure formation.[2] • Backbone Protection: Use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[2]
Reagent Quality Degraded or impure reagents can lead to incomplete reactions.[3] • Use Fresh Reagents: Ensure that amino acids, coupling reagents, and solvents are fresh and of high purity.[3][7]
Suboptimal Resin The choice of resin can impact synthesis efficiency.[2] • Low Substitution Resin: Resynthesize the peptide on a resin with a lower substitution level.[2] • Alternative Resins: Consider using resins with better swelling properties like TentaGel or SURE™.[2]

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how do I interpret the results?

The Kaiser test is a highly sensitive qualitative test used to detect the presence of free primary amines on the peptide-resin, which indicates an incomplete coupling reaction.[1][8]

Experimental Protocol: Kaiser Test [6]

  • Reagent Preparation:

  • Procedure:

    • Place a small sample of resin beads (5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Blue/Purple beads and solution: Incomplete coupling (positive result).

    • Yellow/Orange beads and solution: Complete coupling (negative result for primary amines).

Note: The Kaiser test is not reliable for N-terminal proline residues, which are secondary amines. For proline, alternative tests like the isatin (B1672199) test or the chloranil (B122849) test should be used.[8]

Q2: When should I perform a "double coupling"?

A double coupling strategy, where the coupling step is repeated with fresh reagents, is recommended in several situations to drive the reaction to completion:[4]

  • After Proline: The unique structure of proline can sometimes lead to slower coupling of the subsequent amino acid.

  • Consecutive Identical Amino Acids: When coupling multiple identical amino acids in a row, especially the second or third one.

  • Arginine Residues: The bulky side chain of arginine can hinder its incorporation.

  • Sterically Hindered Residues: For amino acids with bulky side chains or when coupling to a bulky residue.[9]

Q3: How do I choose the right coupling reagent?

The choice of coupling reagent depends on the specific requirements of your synthesis, balancing reactivity, cost, and the potential for side reactions.[9]

Coupling Reagent ClassExamplesCharacteristicsBest For
Carbodiimides DCC, EDCCost-effective, but can lead to racemization. Often used with additives like HOBt or HOAt to suppress side reactions.[10][11]Routine, non-challenging syntheses.[9]
Phosphonium Salts BOP, PyBOPHigh coupling efficiency with low racemization risk. More expensive and may require stricter handling.[10]Difficult couplings and routine synthesis.[12]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUExcellent coupling efficiency and low side-product formation.[10] HATU is particularly efficient due to the anchimeric assistance from the pyridine nitrogen.[12]Complex or difficult sequences, including sterically hindered amino acids.[5][9]

Q4: What is peptide aggregation and how can I prevent it?

Peptide aggregation occurs when growing peptide chains on the solid support interact with each other through hydrogen bonding, leading to the formation of secondary structures.[2] This can block reactive sites, resulting in incomplete deprotection and coupling.[1][2] Hydrophobic sequences are particularly prone to aggregation.[2]

Strategies to Prevent Aggregation:

  • Solvent Choice: Use solvents like NMP or add DMSO to disrupt hydrogen bonds.[2]

  • "Difficult Sequence" Strategies: Incorporate pseudoproline dipeptides or use backbone protection to disrupt secondary structure formation.[2][7]

  • Resin Selection: Use resins with good swelling properties and low substitution levels.[2][13]

  • Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates.[2][7]

Q5: My automated synthesizer is showing a pressure alarm. Could this be related to incomplete coupling?

Yes, a pressure alarm during synthesis can be an indicator of issues that lead to incomplete coupling. On-resin aggregation can cause the resin bed to shrink, leading to pressure fluctuations in continuous-flow systems.[14] Some advanced synthesizers use differential pressure sensing to monitor resin swelling and can detect incomplete couplings in real-time.[14] However, pressure alarms can also be caused by more mundane issues like clogged lines or faulty seals, so a systematic check of the instrument is also warranted.[15]

Visual Guides

Caption: Troubleshooting workflow for incomplete coupling.

CouplingReagentSelection start Select Coupling Reagent synthesis_type What is the nature of the synthesis? start->synthesis_type routine Routine / Non-challenging synthesis_type->routine difficult Difficult Sequence (Steric Hindrance, Aggregation) synthesis_type->difficult carbodiimides Carbodiimides + Additive (e.g., DIC/HOBt) routine->carbodiimides onium_salts Phosphonium or Uronium/Aminium Salts difficult->onium_salts hat_hctu HATU, HCTU, COMU onium_salts->hat_hctu Highest Reactivity pybop_hbtu PyBOP, HBTU onium_salts->pybop_hbtu High Reactivity

Caption: Decision tree for selecting a coupling reagent.

References

Technical Support Center: Azido Moiety Integrity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the integrity of the azido (B1232118) moiety during peptide synthesis, with a specific focus on the effects of extended coupling times.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak at [M-28] or [M-26].

  • Question: My MS analysis shows a mass loss of 28 or 26 Da. What is the likely cause?

  • Answer: This mass change typically indicates the reduction of the azido group (-N₃) to a primary amine (-NH₂). The theoretical mass difference is the loss of two nitrogen atoms (28 Da). However, it is often observed as a 26 Da difference due to the subsequent addition of two hydrogen atoms. This is a strong indicator that the integrity of your azido moiety has been compromised.

Issue 2: HPLC analysis shows a new, more polar peak.

  • Answer: Yes, the conversion of a relatively nonpolar azido group to a more polar primary amine will typically result in a decreased retention time on reverse-phase HPLC. If you suspect azide (B81097) reduction, this new peak is likely the amine-containing side product.

Issue 3: Incomplete reaction or unexpected side-products when using phosphonium-based coupling reagents.

  • Question: I am using BOP or PyBOP and see incomplete coupling or strange adducts, especially with extended reaction times. Is this related to the azido group?

  • Answer: While generally stable, azides can react with phosphine-based reagents, such as those in BOP and PyBOP, in a Staudinger-type reaction. While this is the basis for the Staudinger ligation, under coupling conditions, it can lead to undesired side reactions, especially over extended periods. Consider switching to an aminium/uronium-based reagent like HATU or HBTU, which are not known to react with azides.[1]

Frequently Asked Questions (FAQs)

Q1: Is the azido group stable under standard Fmoc-SPPS coupling conditions?

A: Yes, the azido group is generally considered robust and stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, including coupling with common reagents like HATU, HBTU, and DIC/Oxyma, and deprotection with piperidine.[2][3][4]

Q2: How do extended coupling times (e.g., overnight) affect the azido moiety?

A: While the azido group is stable under standard coupling times (typically 30 minutes to 2 hours), there is a theoretical risk of degradation with significantly extended coupling times, especially in the presence of certain reagents. However, this is not a commonly reported issue. The primary cause of azide reduction is typically the final cleavage step, not the coupling.[4][5] If you must use extended coupling times, it is recommended to perform a stability test (see Experimental Protocols).

Q3: Which coupling reagents are considered safest for azido-containing peptides?

A: Aminium/uronium-based reagents such as HATU, HBTU, and HCTU are highly recommended. They are efficient, leading to shorter reaction times, and are not known to directly react with the azido group.[1][6][7][8] Carbodiimide-based methods (e.g., DIC) with additives like Oxyma are also a safe choice. It is advisable to avoid phosphonium-based reagents (BOP, PyBOP) if extended coupling times are anticipated, due to the potential for a Staudinger-type side reaction.[1]

Q4: Can scavengers used during cleavage affect the azido group?

A: Absolutely. This is the most common cause of unintentional azide reduction. Thiol-based scavengers, such as ethanedithiol (EDT), are known to reduce azides.[5] If a scavenger is required, it is safer to use a non-thiol scavenger like triisopropylsilane (B1312306) (TIS). Dithiothreitol (DTT) has been reported as a less aggressive thiol scavenger compared to EDT.[5]

Q5: How can I confirm the presence of the azido group in my final peptide?

A: The most direct method is mass spectrometry, which will show the expected molecular weight. Infrared (IR) spectroscopy can also be used, as the azido group has a characteristic sharp absorption peak around 2100 cm⁻¹. For on-resin confirmation, a qualitative test involves a Staudinger reaction with a phosphine (B1218219) (like triphenylphosphine) followed by a ninhydrin (B49086) test to detect the newly formed amine.

Data Presentation

The following table summarizes the expected stability of the azido moiety with common coupling reagents over different time courses. This data is illustrative and based on the general stability of the azido group; actual results may vary depending on the specific sequence and conditions.

Coupling ReagentStandard Coupling (1-2h)Extended Coupling (4-8h)Overnight Coupling (>12h)Potential Side Reactions
HATU/DIPEA >99% Integrity>98% Integrity>95% IntegrityGuanidinylation of the newly formed amine if excess HATU is used for a very long time.[1]
HBTU/DIPEA >99% Integrity>98% Integrity>95% IntegritySimilar to HATU, potential for guanidinylation with prolonged exposure.[1]
DIC/Oxyma >99% Integrity>99% Integrity>98% IntegrityGenerally very safe for the azido moiety.
PyBOP/DIPEA >99% Integrity90-95% Integrity<90% IntegrityPotential for Staudinger-type side reactions with the phosphonium (B103445) reagent.

Experimental Protocols

Protocol 1: On-Resin Azide Stability Test for Extended Coupling

This protocol allows for the direct assessment of the stability of an azido-containing residue to your specific extended coupling conditions.

  • Resin Preparation: Swell your peptide-resin (post-Fmoc deprotection, with a free N-terminal amine) in DMF.

  • Sample Division: Divide the resin into multiple reaction vessels.

  • Mock Coupling: Prepare your standard coupling cocktail (e.g., HATU/DIPEA in DMF). Add this solution to each reaction vessel.

  • Time Points: Agitate the reactions. At your desired time points (e.g., 2h, 4h, 8h, 16h), stop the reaction for one of the vessels.

  • Washing: For the stopped reaction, thoroughly wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

  • Cleavage: Cleave a small amount of the peptide from the resin using a cleavage cocktail that does not contain thiol-based scavengers (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

  • Analysis: Analyze the cleaved peptide by HPLC and MS to quantify the ratio of the azido-peptide to the reduced amine-peptide.

  • Repeat: Repeat steps 5-7 for each time point.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow start MS shows [M-28] or [M-26] peak check_coupling Were extended coupling times (>4h) used? start->check_coupling check_cleavage Were thiol scavengers (e.g., EDT) used in cleavage? check_coupling->check_cleavage No coupling_issue Potential azide reduction during coupling. Consider stability test (Protocol 1). check_coupling->coupling_issue Yes cleavage_issue Likely azide reduction during cleavage. check_cleavage->cleavage_issue Yes re_synthesize Re-synthesize peptide. check_cleavage->re_synthesize No (Consult specialist) coupling_issue->re_synthesize change_scavenger Use non-thiol scavenger (e.g., TIS). cleavage_issue->change_scavenger change_scavenger->re_synthesize

Caption: Troubleshooting logic for diagnosing azide reduction.

G cluster_1 Experimental Workflow: Azide Stability Test resin Peptide-resin (free N-terminus) divide Divide resin into 'n' samples resin->divide couple Add mock coupling cocktail divide->couple time_points Incubate for time t1, t2, ... tn couple->time_points wash Wash & Dry Resin time_points->wash cleave Cleave with TFA/TIS/H2O wash->cleave analyze Analyze by HPLC & MS cleave->analyze

Caption: Workflow for testing azide stability over time.

References

How to minimize peptide aggregation during synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis and purification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with peptide aggregation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why does it occur during synthesis?

A1: Peptide aggregation is the self-association of growing peptide chains on a solid-phase resin, primarily through intermolecular hydrogen bonds that form stable secondary structures like β-sheets.[1] This phenomenon is a leading cause of failure in peptide synthesis, particularly for sequences longer than 15 amino acids or those rich in hydrophobic residues.[2] Aggregation can physically block reactive sites, leading to slow or incomplete coupling and deprotection reactions, which results in deletion sequences and low yields of the target peptide.

Q2: How can I identify if my peptide is aggregating on the resin during synthesis?

A2: Several signs can indicate on-resin aggregation. Physically, you might observe the resin shrinking or failing to swell properly in the synthesis solvent. Chemically, you may see slow or incomplete Fmoc deprotection, which can be observed as a flattened and broad UV profile in continuous flow systems. Additionally, standard qualitative tests for free amines, such as the Kaiser or TNBS tests, may become unreliable and give false-negative results, indicating a completed reaction when the N-terminus is simply inaccessible due to aggregation.

Q3: What are "difficult sequences" and which amino acids are most likely to cause aggregation?

A3: "Difficult sequences" are peptide chains that have a high tendency to aggregate during synthesis.[3] This is often seen in peptides containing stretches of contiguous hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[2] Additionally, amino acids capable of forming strong intra-chain hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also contribute to aggregation. Recent studies suggest that Ser, Val, Ile, and Thr are among the amino acids that contribute most to aggregation.[2]

Q4: My peptide was synthesized successfully but crashed out of solution during purification. What happened?

A4: Peptide precipitation during purification is common, especially for hydrophobic peptides, and is a form of aggregation.[4] When the peptide is cleaved from the resin and the protecting groups are removed, its solubility characteristics change dramatically. The peptide may be poorly soluble in the initial purification mobile phase, especially at high concentrations.[4] Factors like pH, solvent composition, and temperature play a critical role in maintaining peptide solubility during this stage.[1]

Part 2: Troubleshooting Guides

Troubleshooting On-Resin Aggregation During Synthesis

If you suspect aggregation during synthesis, use the following decision tree to select an appropriate mitigation strategy.

G start Aggregation Suspected (Poor swelling, slow kinetics) strategy Choose Mitigation Strategy start->strategy synthesis_mods Modify Synthesis Conditions strategy->synthesis_mods Immediate Action backbone_mods Incorporate Backbone Modifications (Re-synthesis) strategy->backbone_mods For Difficult Sequences resin_mods Change Solid Support (Re-synthesis) strategy->resin_mods For Difficult Sequences solvent Switch Solvent (e.g., to NMP, add DMSO) synthesis_mods->solvent temp Increase Temperature (Conventional or Microwave) synthesis_mods->temp salts Add Chaotropic Salts (e.g., LiCl, NaClO4) synthesis_mods->salts pseudo Use Pseudoproline Dipeptides backbone_mods->pseudo If Ser/Thr present dmb Use Dmb/Hmb Backbone Protection backbone_mods->dmb If Gly present loading Use Low-Loading Resin resin_mods->loading resin_type Use PEG-based Resin (e.g., NovaSyn® TG) resin_mods->resin_type G start Start: Fmoc-deprotected peptide-resin wash1 Wash resin with DMF (3x) start->wash1 activate Activate Pseudoproline Dipeptide: - Dissolve Dipeptide (5 eq) & Coupling Reagent (5 eq) in DMF/NMP - Add DIPEA (10 eq) wash1->activate couple Add activation mixture to resin and couple (1-2 hours) activate->couple monitor Monitor coupling (e.g., Kaiser test) couple->monitor wash2 Wash resin with DMF (3x) monitor->wash2 end Proceed to next deprotection step wash2->end

References

Validation & Comparative

Confirming Successful Azide Incorporation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and proteomics, the successful incorporation of azide-modified amino acids into proteins is a critical step for a multitude of applications, including protein labeling, tracking, and the creation of antibody-drug conjugates. Verifying this incorporation is paramount for the validity of downstream experiments. This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative methods for confirming azide (B81097) incorporation, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable method for your research needs.

Mass Spectrometry-Based Methods: The Gold Standard

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the confirmation and quantification of azide incorporation. It can be broadly categorized into two main approaches: top-down and bottom-up proteomics.

Top-down proteomics involves the analysis of intact proteins. This approach provides a global view of all modifications on a protein, allowing for the direct observation of the mass shift caused by the incorporation of an azide-modified amino acid.[1]

Bottom-up proteomics , the more conventional method, involves the enzymatic digestion of proteins into smaller peptides prior to MS analysis. While this approach can lose information about the global modification state of a protein, it is highly effective for identifying the specific site of azide incorporation.[1]

Quantitative Mass Spectrometry Approaches

Several quantitative proteomics strategies can be employed to determine the efficiency of azide incorporation:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC) : This metabolic labeling approach involves growing cells in media containing "light" or "heavy" isotopically labeled amino acids. By comparing the signal intensities of peptides from cells grown with and without the azide-analog, the incorporation efficiency can be accurately quantified.[2][3] SILAC is known for its high accuracy and reproducibility.[4]

  • Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) : This chemical labeling method uses isobaric tags to label peptides from different samples. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification. iTRAQ allows for the multiplexing of up to eight samples simultaneously.[2][4]

  • Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ) : This newer strategy utilizes a heavy isotope-labeled version of the azide-containing amino acid, azidohomoalanine (AHA). It simplifies data analysis compared to traditional SILAC and has been shown to be more sensitive than previous methods like QuaNCAT.[5][6] In one study, HILAQ was able to quantify 1962 newly synthesized proteins after a 1-hour pulse labeling, compared to 353 proteins with the QuaNCAT protocol.[6]

Comparison of Mass Spectrometry Methods

Method Principle Advantages Disadvantages Typical Sensitivity
Top-Down MS Analysis of intact proteins.Provides a "bird's eye" view of all modifications; preserves information about combinatorial PTMs.[1]Technically challenging for large proteins; lower throughput than bottom-up.[7]Picogram range.[8]
Bottom-Up MS Analysis of enzymatically digested peptides.High throughput; excellent for identifying the site of modification.[1]Loses information about the global modification state of the protein.Femtomole to attomole range.
SILAC Metabolic labeling with heavy/light amino acids.High accuracy and reproducibility; in vivo labeling reflects the true physiological state.[2][4]Primarily applicable to cell cultures; can be expensive and time-consuming.[4]High.[4]
iTRAQ Chemical labeling of peptides with isobaric tags.High throughput (up to 8-plex); suitable for a wide range of sample types.[2][4]Can suffer from ratio distortion; reagents can be expensive.[4]High.[2]
HILAQ Metabolic labeling with heavy isotope-labeled AHA.Simplifies data analysis; higher sensitivity than some previous methods.[5][6]Relatively new technique; requires synthesis of heavy-labeled AHA.High.[6]

Alternative Methods for Confirmation

While mass spectrometry is the most definitive method, several other techniques can provide valuable confirmation of azide incorporation.

  • Fluorescence Spectroscopy : This method involves the use of a fluorogenic probe that reacts with the azide group, leading to a "turn-on" fluorescence signal. This approach is well-suited for high-throughput screening and in-cell visualization.[9] The reaction of an azide with a fluorogenic alkyne can be monitored by measuring the increase in fluorescence intensity over time.

  • Staudinger Ligation : This bioorthogonal reaction occurs between an azide and a phosphine-based probe. The probe can be linked to a reporter molecule, such as biotin (B1667282), allowing for detection via Western blot using streptavidin-HRP or for affinity purification.[10] This method confirms the presence of the azide group but may not provide precise localization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can directly detect the characteristic asymmetric stretching vibration of the azide group, which appears at approximately 2100 cm⁻¹. The intensity of this peak is proportional to the number of azide groups present. This technique is label-free and non-destructive but has lower sensitivity compared to fluorescence-based methods.[11]

  • X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that can provide elemental composition and chemical state information. The azide group gives a characteristic signal in the N1s spectrum, which can be used to confirm its presence on modified surfaces.[12][13]

Comparison of Alternative Methods

Method Principle Advantages Disadvantages Typical Application
Fluorescence Spectroscopy Reaction of azide with a fluorogenic probe.High sensitivity; suitable for high-throughput screening and imaging.Indirect detection; requires a specific fluorescent probe.In-cell visualization, flow cytometry.
Staudinger Ligation Reaction of azide with a phosphine (B1218219) probe.Highly specific; allows for pull-down and enrichment.[10]Indirect detection; may require synthesis of the phosphine probe.Western blotting, affinity purification.
FTIR Spectroscopy Detection of the azide vibrational stretch.Label-free; non-destructive.Lower sensitivity; can be affected by water absorption.[11]Analysis of purified proteins and modified surfaces.
XPS Detection of the nitrogen core-level electrons.Provides elemental and chemical state information.Surface-sensitive; requires specialized instrumentation.Analysis of modified surfaces and materials.

Experimental Protocols & Workflows

Mass Spectrometry Workflows

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis node_A Azide-labeled Protein Sample node_B Purification and Desalting node_A->node_B node_C Intact Mass Analysis (e.g., ESI-MS) node_B->node_C node_D Tandem MS (MS/MS) of Intact Protein node_C->node_D node_E Deconvolution of Mass Spectrum node_D->node_E node_G Fragmentation Analysis for Localization node_D->node_G node_F Identification of Mass Shift node_E->node_F

Top-Down Proteomics Workflow

Protocol for Intact Protein Mass Spectrometry:

  • Sample Preparation: Purify the azide-labeled protein to remove contaminants. Desalt the protein sample using a suitable method, such as a desalting column or buffer exchange, into a volatile buffer like ammonium (B1175870) acetate.[14]

  • Mass Spectrometry: Infuse the protein sample directly into an electrospray ionization (ESI) mass spectrometer. Acquire a high-resolution mass spectrum of the intact protein.

  • Data Analysis: Deconvolute the resulting charge state envelope to determine the average mass of the protein. Compare the measured mass to the theoretical mass of the unmodified protein to confirm the mass shift corresponding to the azide incorporation.

cluster_0 Sample Preparation cluster_1 LC-MS/MS cluster_2 Data Analysis node_A Azide-labeled Protein Sample node_B Denaturation, Reduction, and Alkylation node_A->node_B node_C Enzymatic Digestion (e.g., Trypsin) node_B->node_C node_D Peptide Separation by Liquid Chromatography node_C->node_D node_E Tandem Mass Spectrometry (MS/MS) node_D->node_E node_F Database Searching node_E->node_F node_G Identification of Azide-modified Peptides node_F->node_G

Bottom-Up Proteomics Workflow

Protocol for Peptide Mapping by LC-MS/MS:

  • Sample Preparation: Denature the protein sample, reduce the disulfide bonds with a reducing agent like DTT, and alkylate the free cysteines with a reagent such as iodoacetamide.[11]

  • Enzymatic Digestion: Digest the protein into peptides using a protease like trypsin.[11]

  • LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer. The mass spectrometer will isolate and fragment individual peptides.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptides. Look for peptides with a mass modification corresponding to the azide-containing amino acid to confirm incorporation and identify the specific site.[15]

cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 LC-MS/MS and Data Analysis node_A Culture Cells with 'Light' AHA (Control) node_C Mix Cell Lysates node_A->node_C node_B Culture Cells with 'Heavy' AHA (Experimental) node_B->node_C node_D Click Chemistry with Biotin-Alkyne node_C->node_D node_E Protein Digestion node_D->node_E node_F Enrichment of Biotinylated Peptides node_E->node_F node_G LC-MS/MS Analysis node_F->node_G node_H Quantification of Light vs. Heavy Peptides node_G->node_H

HILAQ Workflow

Protocol for HILAQ:

  • Metabolic Labeling: Culture two populations of cells, one with "light" azidohomoalanine (AHA) and the other with a "heavy" isotope-labeled AHA.[5]

  • Sample Preparation: Combine the cell lysates, perform a click reaction to attach a biotin tag to the azide-containing proteins, and digest the proteins into peptides.

  • Enrichment: Enrich the biotinylated peptides using streptavidin beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of the "light" and "heavy" peptides to determine the extent of azide incorporation and changes in protein synthesis.[5]

Alternative Method Protocols

cluster_0 Labeling cluster_1 Detection cluster_2 Analysis node_A Azide-labeled Protein node_B Incubate with Fluorogenic Alkyne Probe node_A->node_B node_C Measure Fluorescence Intensity node_B->node_C node_D Quantify Azide Incorporation node_C->node_D

Fluorescence Detection

Protocol for Fluorescence Labeling:

  • Reaction Setup: Prepare a solution of the azide-labeled protein in a suitable buffer.[16]

  • Probe Addition: Add a fluorogenic alkyne probe to the protein solution.

  • Incubation: Incubate the reaction mixture to allow the click reaction to proceed.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the amount of azide incorporation.

cluster_0 Ligation cluster_1 Detection cluster_2 Analysis node_A Azide-labeled Protein node_B Incubate with Phosphine-Biotin Probe node_A->node_B node_C SDS-PAGE and Western Blot node_B->node_C node_D Probe with Streptavidin-HRP node_C->node_D node_E Visualize Biotinylated Protein node_D->node_E

Staudinger Ligation

Protocol for Staudinger Ligation and Detection:

  • Ligation Reaction: Incubate the azide-labeled protein with a phosphine probe that is conjugated to biotin.[17]

  • SDS-PAGE: Separate the reaction products by SDS-PAGE.

  • Western Blot: Transfer the proteins to a membrane and probe with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Detection: Visualize the biotinylated protein using a chemiluminescent substrate. The presence of a band at the expected molecular weight confirms azide incorporation.

Conclusion

The choice of method for confirming azide incorporation depends on the specific research question, available instrumentation, and the desired level of detail. Mass spectrometry, particularly quantitative top-down and bottom-up approaches, provides the most comprehensive and definitive data. However, alternative methods like fluorescence spectroscopy and Staudinger ligation offer valuable, often simpler, and more high-throughput means of confirmation. For robust and reliable results, a combination of orthogonal techniques is often the most prudent approach.

References

A Comparative Guide to CuAAC and SPAAC for Enhanced Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a critical step in a multitude of applications, from therapeutic development to diagnostic assays. Among the most powerful tools for bioconjugation are the "click chemistry" reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on a variety of factors, including the specific biomolecules involved, the desired reaction kinetics, and the biological environment of the conjugation. This guide provides an objective comparison of CuAAC and SPAAC, supported by experimental data, to aid in the selection of the optimal bioconjugation strategy.

The foundation for both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which forms a stable triazole ring.[1] However, the thermal reaction requires high temperatures and often results in a mixture of regioisomers.[1] CuAAC and SPAAC represent significant advancements that have made this reaction amenable to biological applications.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to exclusively yield the 1,4-disubstituted triazole isomer of the triazole ring.[1][2] It is renowned for its rapid kinetics and high yields.[2][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method circumvents the need for a copper catalyst by employing a strained cyclooctyne (B158145). The high ring strain of the cyclooctyne provides the necessary activation energy to drive the reaction forward.[2][4] This metal-free approach makes SPAAC highly biocompatible and ideal for applications in living systems.[2][5]

Quantitative Comparison of CuAAC and SPAAC

The selection of a bioconjugation method is often guided by quantitative parameters such as reaction rate, yield, and required reactant concentrations. The following table summarizes key quantitative data for CuAAC and SPAAC to facilitate a direct comparison.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Catalyst Requirement Yes (Copper(I))[1]No (Metal-free)[2]SPAAC's primary advantage is its biocompatibility due to the absence of a toxic catalyst.[2]
**Second-Order Rate Constant (k₂) **10 to 10⁴ M⁻¹s⁻¹[2][6]10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[1][7]CuAAC is typically 100 to 1000 times faster than SPAAC.[2][7][8]
Typical Reaction Time Minutes to a few hours[3]1 to 12 hours (can be longer for less reactive alkynes)[1][9]CuAAC offers significantly faster reaction completion.
Typical Reactant Concentration >10 µM[1]Can be higher to achieve reasonable reaction times[1]CuAAC can be effective at lower reactant concentrations.
Yields Near-quantitative[1]Generally high, but can be lower than CuAAC[1]Both methods can achieve high yields, but CuAAC is often more efficient.
Regioselectivity Exclusively 1,4-disubstituted triazole[1]Mixture of 1,4- and 1,5-disubstituted triazoles[1][10]CuAAC provides absolute control over the product's stereochemistry.
Biocompatibility Limited by copper cytotoxicity[1][10]Excellent, widely used for in vivo applications[1][5]SPAAC is the preferred method for live-cell and in vivo labeling.
Experimental Workflows

The following diagrams illustrate the general experimental workflows for CuAAC and SPAAC bioconjugation reactions.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide Azide-modified Biomolecule Mix Mix in Aqueous Buffer Azide->Mix Alkyne Terminal Alkyne Probe Alkyne->Mix CuSO4 CuSO₄ CuSO4->Mix Ascorbate (B8700270) Sodium Ascorbate (Reducing Agent) Ascorbate->Mix Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Mix Incubate Incubate (Room Temp, 1-4h) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Product Bioconjugate (1,4-Triazole) Purify->Product

CuAAC Experimental Workflow

SPAAC_Workflow cluster_reactants Reactants Azide Azide-modified Biomolecule Mix Mix in Physiological Buffer Azide->Mix StrainedAlkyne Strained Cyclooctyne (e.g., DBCO, BCN) StrainedAlkyne->Mix Incubate Incubate (Physiological Temp, 1-12h) Mix->Incubate Purify Purification (Optional for in vivo) Incubate->Purify Product Bioconjugate (Triazole Mixture) Purify->Product

SPAAC Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for the bioconjugation of a protein using CuAAC and SPAAC. It is important to note that optimal reaction conditions may vary depending on the specific biomolecule and probes being used.

Protocol 1: CuAAC Bioconjugation of a Protein

This protocol describes a general procedure for the copper(I)-catalyzed reaction between an azide-modified protein and a terminal alkyne-containing probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Alkyne-probe stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water, optional, to intercept deleterious ascorbate byproducts)[11]

  • Microcentrifuge tubes

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for purification

Procedure:

  • In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration (e.g., 25-50 µM) in an appropriate buffer.[12]

  • Add the alkyne-probe from its stock solution to achieve a final concentration that is typically a 5-10 fold molar excess over the protein.[12]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. For a 5:1 ligand-to-copper ratio, mix equal volumes of the 20 mM CuSO₄ and 50 mM ligand stocks.[12] Let this mixture stand for a few minutes.

  • Add the catalyst premix to the protein-azide mixture. A final copper concentration of 50-250 µM is often effective.[12]

  • If using, add the aminoguanidine solution to a final concentration of 25 µL of the 100mM stock.[12]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. To prevent oxygen from re-entering the reaction, keep the tube closed.[12]

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: SPAAC Bioconjugation of a Protein

This protocol outlines a general procedure for the copper-free reaction between an azide-modified protein and a strained cyclooctyne probe (e.g., DBCO-fluorophore).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained cyclooctyne probe (e.g., DBCO-fluorophore) stock solution (e.g., 10 mM in DMSO)

  • Microcentrifuge tube

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for purification (optional, depending on the application)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[12]

  • Add the strained cyclooctyne probe from its DMSO stock solution to the desired final concentration. A 3-10 fold molar excess over the protein is typically used.[12] The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[12]

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[1][12]

  • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).

  • If necessary, purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted probe. For many in vivo applications, purification may not be required.

Conclusion: Selecting the Right Tool for the Job

Both CuAAC and SPAAC are powerful and versatile methods for bioconjugation. The choice between them is ultimately dictated by the specific requirements of the experiment.

CuAAC is the preferred method when:

  • Rapid reaction kinetics and high yields are paramount.

  • The bioconjugation is performed in vitro on purified components.

  • The potential for copper-induced damage to the biomolecule can be minimized and controlled.

SPAAC is the superior choice for:

  • Applications in living cells, tissues, or whole organisms where copper toxicity is a concern.[1][2]

  • Experiments involving sensitive biomolecules that may be damaged by the reactive oxygen species generated in CuAAC reactions.

  • Situations where a simplified, one-pot reaction without the need for additional catalyst and ligand preparation is advantageous.

By carefully considering the trade-offs between reaction speed, biocompatibility, and experimental complexity, researchers can select the optimal click chemistry approach to achieve their bioconjugation goals with high efficiency and specificity.

References

A Comparative Guide to Alternative Azido-Amino Acids for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of azido-amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) has become a pivotal technique in chemical biology and drug discovery. The azide (B81097) moiety serves as a versatile bioorthogonal handle, enabling site-specific modifications such as "click" chemistry for the attachment of reporter probes, imaging agents, or for constructing complex peptide architectures.[1] While Nε-azido-L-lysine is a commonly utilized building block, a variety of alternative azido-amino acids offer unique structural and functional properties. This guide provides a comparative overview of several alternative azido-amino acids, their performance in SPPS, and detailed experimental protocols to facilitate their use.

Performance Comparison of Alternative Azido-Amino Acids

The selection of an appropriate azido-amino acid depends on the specific research application, including the desired location of the azide group, steric considerations, and the planned subsequent modifications. The following table summarizes key characteristics of several alternative azido-amino acids. Direct quantitative comparison of coupling efficiencies is often sequence-dependent; however, general performance and common applications are noted.[2][3][4]

Azido-Amino Acid DerivativeStructureKey Features & ApplicationsPotential Side Reactions & Considerations
p-Azido-L-phenylalanine (pAzF) Photo-crosslinking agent for identifying protein-protein interactions and ligand binding sites.[5][6] Used in studying GPCR signaling.[7][8]The aromatic azide is susceptible to reduction, especially during cleavage.
p-Azidomethyl-L-phenylalanine Spectroscopic probe and handle for "click" chemistry. The methylene (B1212753) spacer may offer different reactivity and spatial orientation compared to pAzF.Similar to pAzF, the azide group can be reduced.
Azidohomoalanine (Aha) A methionine analogue that can be incorporated into proteins during synthesis.[9][10] Widely used for labeling and tracking newly synthesized proteins.[11]Can affect protein expression levels and bacterial growth in some systems.[12][13]
cis- & trans-4-Azido-L-proline Introduces conformational constraints into the peptide backbone.[14] Useful for creating structured peptides and peptidomimetics. The azide can be used for cyclization or conjugation.Reduction of the azido-proline on-resin can be challenging.[15]
α-Azido Acids The azide group acts as a protecting group for the α-amine, allowing for high activation of the carboxyl group as an acid chloride with minimal racemization.[16][17]Peptides with an N-terminal α-azidoaspartate can undergo elimination of the azide ion during Fmoc deprotection.[18]

Stability and Side Reactions

A primary concern when using azido-amino acids in SPPS is the stability of the azide group, particularly during the final cleavage and deprotection step. The most common side reaction is the reduction of the azide (-N₃) to a primary amine (-NH₂). The choice of scavenger in the trifluoroacetic acid (TFA) cleavage cocktail is critical to minimizing this side reaction.

Table 2: Influence of Scavengers on Azide Reduction During Cleavage

ScavengerEstimated Azide Reduction (%)Reference
1,2-Ethanedithiol (EDT)~30-50%[1]
Dithiothreitol (DTT)<5% - ~10%[1]
Thioanisole<5%[1]

Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.

Experimental Protocols

The following protocols provide detailed methodologies for the successful incorporation and manipulation of azido-amino acids in SPPS.

Protocol 1: General Coupling of Fmoc-Azido-Amino Acids in SPPS

This protocol outlines a standard procedure for coupling an Fmoc-protected azido-amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected azido-amino acid (e.g., Fmoc-p-azido-L-phenylalanine)

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-azido-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).

  • Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Protocol 2: "Azide-Safe" Peptide Cleavage and Deprotection

This protocol is designed to minimize the reduction of the azide group during cleavage from the resin.

Materials:

  • Dried peptide-resin containing an azido-amino acid

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Note: Avoid using thiol-based scavengers like EDT.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the freshly prepared "azide-safe" cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "clicking" of a cyclooctyne-containing molecule to an azide-functionalized peptide on the solid support.[19][20][21][22]

Materials:

Procedure:

  • Swell the azide-containing peptide-resin in DMF.

  • Dissolve the cyclooctyne derivative (2-5 equivalents) in DMF.

  • Add the cyclooctyne solution to the resin.

  • Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

  • Wash the resin extensively with DMF and DCM to remove excess reagents.

  • The resin-bound "clicked" peptide is now ready for cleavage and deprotection using an appropriate protocol.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving alternative azido-amino acids.

Caption: SPPS workflow for site-specific peptide labeling.

gpc_signaling_probe cluster_cell Cellular Environment cluster_analysis Analysis gpcr GPCR with incorporated p-Azido-L-phenylalanine g_protein G-Protein gpcr->g_protein Activation uv_activation UV Activation of Azide gpcr->uv_activation Photo-crosslinking Experiment ligand Ligand ligand->gpcr Binding effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Signal Transduction crosslink Covalent Crosslinking uv_activation->crosslink analysis Mass Spectrometry Analysis crosslink->analysis binding_site Identification of Ligand Binding Site analysis->binding_site

Caption: Probing GPCR-ligand interactions with pAzF.

References

A Comparative Guide to Fmoc-L-Azidoalanine and Fmoc-L-Azidohomoalanine in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful tool in chemical biology and drug development. Among the various functionalized amino acids, those bearing an azide (B81097) group have gained prominence due to their ability to participate in bioorthogonal "click chemistry" reactions. This allows for the precise attachment of a wide array of molecules, such as fluorophores, affinity tags, and drug conjugates.

This guide provides an objective comparison of two commonly used azide-containing amino acid building blocks: Fmoc-L-Azidoalanine and Fmoc-L-Azidohomoalanine. We will delve into their structural differences, key research applications, and performance characteristics, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

Structural and Functional Overview

Fmoc-L-Azidoalanine (Fmoc-Ala(N3)-OH) and Fmoc-L-Azidohomoalanine (Fmoc-Aha-OH) are both derivatives of naturally occurring amino acids, alanine (B10760859) and homoserine respectively, where a hydroxyl group has been replaced with an azide moiety. Both are protected with the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine, rendering them suitable for standard solid-phase peptide synthesis (SPPS).

The primary structural difference lies in the length of the side chain. Fmoc-L-Azidohomoalanine possesses an additional methylene (B1212753) group in its side chain compared to Fmoc-L-Azidoalanine. This seemingly subtle difference has significant implications for their respective applications.

Fmoc-L-Azidoalanine is a compact building block for introducing an azide group into a peptide sequence. Its smaller size may be advantageous in situations where minimal perturbation of the peptide structure is critical. It is primarily used for the chemical synthesis of peptides that will be subsequently modified in vitro.

Fmoc-L-Azidohomoalanine , on the other hand, has the unique and significant advantage of being a bio-analog of methionine.[1][2] This means that it can be recognized by the cell's translational machinery and incorporated into proteins in place of methionine during protein synthesis in living cells (in vivo).[1][2] This has opened up a vast array of applications for metabolic labeling and in vivo modification of proteins.

Key Research Applications

ApplicationFmoc-L-AzidoalanineFmoc-L-Azidohomoalanine
Peptide Synthesis YesYes
In Vitro Peptide/Protein Modification (Click Chemistry) YesYes
In Vivo Protein Labeling (Metabolic Labeling) NoYes[1][2]
Proteomics (BONCAT, PALM) NoYes[1][3]
Synthesis of Peptidomimetics Yes[4]Yes

Quantitative Data Comparison

The following table summarizes key quantitative parameters for Fmoc-L-Azidoalanine and Fmoc-L-Azidohomoalanine based on available literature. Direct comparative studies on reaction kinetics are limited; however, both are known to participate efficiently in click chemistry reactions.

ParameterFmoc-L-AzidoalanineFmoc-L-AzidohomoalanineReference
Molecular Weight 352.35 g/mol 366.38 g/mol N/A
Typical SPPS Coupling Efficiency >95%>95%General SPPS knowledge
Click Chemistry Compatibility (CuAAC & SPAAC) YesYes[1][4]
In Vivo Incorporation Efficiency (as Met surrogate) N/AHigh, can be >90% depending on conditions[5]
Impact on Protein Structure Expected to be minimal due to small sizeGenerally minimal, shown to not perturb structure and dynamics in a model protein[6][7][8]
Relative Stability Stable under SPPS conditionsStable under SPPS conditions; azide group is stable in the cellular environment[2][9]

Experimental Protocols

Detailed methodologies for the incorporation of these amino acids and their subsequent modification are crucial for successful experimentation.

Protocol 1: Incorporation of Fmoc-L-Azidoalanine/Fmoc-L-Azidohomoalanine into Peptides via Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-L-Azidoalanine or Fmoc-L-Azidohomoalanine during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (Fmoc-L-Azidoalanine or Fmoc-L-Azidohomoalanine)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-azido amino acid (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide

This protocol describes the modification of a purified, azide-containing peptide with an alkyne-functionalized molecule in solution.

Materials:

  • Azide-containing peptide (1 equivalent)

  • Alkyne-functionalized molecule (1.5 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

  • Solvent: Phosphate-buffered saline (PBS) or a mixture of water and a miscible organic solvent (e.g., DMSO, t-butanol).

Procedure:

  • Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.

  • Catalyst Preparation: In a separate tube, prepare a fresh stock solution of sodium ascorbate in water. Prepare a stock solution of CuSO₄ and THPTA in water.

  • Reaction Initiation: To the peptide/alkyne solution, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the modified peptide using RP-HPLC to remove excess reagents and the catalyst.

Protocol 3: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA) in Mammalian Cells

This protocol describes the pulse-labeling of newly synthesized proteins in mammalian cells with AHA.[9]

Materials:

  • Methionine-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Methionine Starvation:

    • Aspirate the growth medium.

    • Wash the cells once with PBS.

    • Add methionine-free medium supplemented with dFBS and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • AHA Labeling:

    • Prepare the AHA labeling medium by supplementing the methionine-free medium with the desired concentration of AHA (typically 25-50 µM).

    • Remove the starvation medium and add the AHA labeling medium to the cells.

    • Incubate the cells for the desired labeling period (e.g., 1-24 hours).

  • Cell Lysis:

    • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Downstream Analysis: The cell lysate containing AHA-labeled proteins is now ready for downstream applications, such as click chemistry with an alkyne-biotin tag for enrichment or an alkyne-fluorophore for visualization.

Visualizations

Experimental Workflow for Peptide Modification

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Purification cluster_2 Bioorthogonal Modification Resin Resin Fmoc-AA1-Resin Fmoc-AA1-Resin Resin->Fmoc-AA1-Resin Couple 1st AA H2N-AA1-Resin H2N-AA1-Resin Fmoc-AA1-Resin->H2N-AA1-Resin Fmoc Deprotection Fmoc-AzidoAA-AA1-Resin Fmoc-AzidoAA-AA1-Resin H2N-AA1-Resin->Fmoc-AzidoAA-AA1-Resin Couple Fmoc-Azido-AA ... ... Fmoc-AzidoAA-AA1-Resin->... Repeat Cycles Crude Azido-Peptide Crude Azido-Peptide ...->Crude Azido-Peptide Cleavage from Resin Purified Azido-Peptide Purified Azido-Peptide Crude Azido-Peptide->Purified Azido-Peptide RP-HPLC Modified Peptide Modified Peptide Purified Azido-Peptide->Modified Peptide Click Chemistry (e.g., CuAAC) Alkyne-Probe Alkyne-Probe Alkyne-Probe->Modified Peptide

Caption: Workflow for synthesizing and modifying a peptide with an azido (B1232118) amino acid.

Metabolic Labeling with L-Azidohomoalanine

G cluster_0 Cellular Environment cluster_1 Downstream Analysis AHA_in_medium L-Azidohomoalanine (AHA) Ribosome Ribosome AHA_in_medium->Ribosome Cellular Uptake & Aminoacyl-tRNA Synthetase Nascent_Protein Newly Synthesized Protein (with incorporated AHA) Ribosome->Nascent_Protein Translation mRNA mRNA mRNA->Ribosome Labeled_Protein Labeled_Protein Nascent_Protein->Labeled_Protein Click Chemistry Analysis Analysis Labeled_Protein->Analysis Visualization or Enrichment Alkyne_Probe Alkyne-Fluorophore or Alkyne-Biotin Alkyne_Probe->Labeled_Protein

Caption: Conceptual diagram of metabolic labeling of proteins using L-Azidohomoalanine.

Conclusion and Recommendations

Both Fmoc-L-Azidoalanine and Fmoc-L-Azidohomoalanine are valuable tools for the site-specific modification of peptides and proteins. The choice between them should be guided by the specific research application.

  • Fmoc-L-Azidoalanine is an excellent choice for the straightforward chemical synthesis of peptides that require a bioorthogonal handle for subsequent in vitro modification. Its smaller side chain may be preferable when minimizing structural perturbations is a primary concern.

  • Fmoc-L-Azidohomoalanine is the indispensable tool for researchers wishing to study newly synthesized proteins in a cellular context. Its ability to act as a methionine surrogate allows for the metabolic labeling of proteins in vivo, enabling a wide range of powerful proteomics and cell biology applications. While it can also be used for standard in vitro peptide synthesis, its unique strength lies in its biological compatibility.

For drug development professionals, the stability of the resulting modified peptide is a critical consideration. The triazole linkage formed via click chemistry is highly stable, making both amino acids suitable for creating robustly modified peptide therapeutics. The choice will therefore depend on whether the synthetic strategy involves purely chemical methods or incorporates biological expression systems.

References

A Researcher's Guide to PEG Linkers: Advantages of PEG3 vs. Other PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the most versatile tools in linker design is polyethylene (B3416737) glycol (PEG), a hydrophilic and biocompatible polymer. The length of the PEG chain is not a trivial choice; it profoundly influences the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic index.

This guide provides an objective comparison of the short PEG3 linker against other common PEG spacer lengths. We will delve into the specific advantages conferred by a shorter linker, supported by experimental data, to help researchers make informed decisions in the rational design of next-generation bioconjugates.

The Balancing Act: Why PEG Linker Length Matters

The selection of a PEG linker length is a balancing act between optimizing pharmacokinetic properties and maintaining potent biological activity. Longer PEG chains are well-known for increasing the hydrodynamic radius of a conjugate, which can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[1][2] However, this increased size is not without potential drawbacks. An excessively long or bulky linker can introduce steric hindrance, which may impede the binding of the antibody to its target antigen or reduce the efficiency of payload delivery and action.[3]

Conversely, shorter PEG linkers like PEG3 offer a more compact and defined structure. This can be advantageous in scenarios where minimizing steric interference is paramount or when a precise distance between the conjugated molecules is required for optimal activity.[4]

Data Presentation: Performance Comparison of PEG Linker Lengths

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of Antibody-Drug Conjugates (ADCs). It is important to note that these results can be context-dependent, varying with the specific antibody, payload, and cell line used.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Rat Model)

LinkerClearance (mL/day/kg)Observation
No PEG~15Rapid clearance due to high hydrophobicity of the payload.
PEG2~10Improvement in clearance rate over non-PEGylated ADC.
PEG3/PEG4 ~7 Significant reduction in clearance, offering a good balance.
PEG8~5Nearing optimal clearance; plateau effect begins to be observed.
PEG12~5Minimal additional improvement in clearance over PEG8.
PEG24~5No significant further advantage in clearance rate.
(Data adapted from a systematic evaluation of PEG size on the pharmacokinetics of ADCs with a drug-to-antibody ratio (DAR) of 8.[1])

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life

Conjugate TypePEG Linker LengthIn Vitro Cytotoxicity Reduction (Fold Change vs. No PEG)In Vivo Half-Life Extension (Fold Change vs. No PEG)
Affibody-Drug Conjugate4 kDa4.5x2.5x
Affibody-Drug Conjugate10 kDa22x11.2x
(This data highlights the trade-off: longer PEGs significantly improve half-life but can decrease in vitro potency.[1])

Table 3: Influence of Linker Length on PROTAC Efficacy

PROTAC TargetLinker Length (atoms)Observation on Degradation
TBK1< 12No degradation observed.
TBK112 to 29Submicromolar degradation potency (DC50).
TBK1> 29Potency begins to decrease.
ERα16 (Optimal)Most potent degradation (DC50 in low nM range).
BTK< 4 PEG unitsImpaired binding affinity (up to 20-fold).
(Data synthesized from studies on PROTACs, demonstrating that an optimal linker length, often corresponding to short-to-mid-length PEGs, is crucial for forming a productive ternary complex.[3][5])

Mandatory Visualizations

The following diagrams illustrate key concepts in the development and mechanism of action of PEGylated bioconjugates.

ADC_Mechanism Figure 1: ADC Mechanism of Action on HER2 Pathway cluster_cell Cancer Cell HER2 HER2 Receptor Dimer HER2 Dimerization HER2->Dimer Ligand Binding Internalization Internalization (Endosome) HER2->Internalization 2. Internalization PI3K PI3K/AKT Pathway Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis 5. Cytotoxicity ADC Antibody-Drug Conjugate (e.g., Trastuzumab-PEG3-Payload) ADC->HER2 1. Binding Linker_Optimization_Workflow Figure 2: Experimental Workflow for PEG Linker Optimization cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Selection A1 Select Antibody & Payload A2 Synthesize Conjugates (PEG3, PEG4, PEG8, PEG12) A1->A2 B1 Characterization (DAR, Aggregation) A2->B1 B2 Cytotoxicity Assay (IC50 Determination) B1->B2 B3 Binding Affinity (SPR / ELISA) B2->B3 C1 Pharmacokinetic Study (Clearance, Half-life) B3->C1 Select Lead Candidates C2 Efficacy Study (Xenograft Model) C1->C2 C3 Tolerability Study C2->C3 D1 Data Analysis (Compare Therapeutic Index) C3->D1 D2 Select Optimal Linker (e.g., PEG3) D1->D2

References

Quantitative analysis of azide incorporation in synthetic peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantitative Analysis of Azide (B81097) Incorporation in Synthetic Peptides

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the precise quantification of azide incorporation is a critical step to ensure the quality and reliability of their work. The azide group serves as a versatile chemical handle for a variety of bioconjugation reactions, most notably the Nobel prize-winning "click chemistry." Accurate determination of the extent of azide incorporation is paramount for optimizing reaction conditions, ensuring batch-to-batch consistency, and validating the final product for downstream applications.

This guide provides a comparative overview of the most common analytical techniques for quantifying azide incorporation in synthetic peptides. We will delve into the principles, performance metrics, and detailed experimental protocols for each method, supplemented with supporting data and visualizations to aid in the selection of the most appropriate technique for your specific research needs.

Comparison of Quantitative Methods

The choice of analytical method for quantifying azide incorporation depends on several factors, including the required sensitivity, the nature of the peptide, the availability of instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the most widely used techniques.

Method Principle Sensitivity Limit of Detection (LOD) / Limit of Quantification (LOQ) Dynamic Range Throughput Advantages Disadvantages
FTIR Spectroscopy Direct detection of the azide asymmetric stretching vibration (~2100 cm⁻¹)ModerateLOD: ~0.12 - 0.16 mg/mL[1][2]1 - 5 mg/mL[3]HighNon-destructive, simple sample preparation, real-time monitoring possible.Lower sensitivity compared to fluorescence methods, potential interference from other functional groups.
Fluorescence Spectroscopy (CuAAC-based) Indirect detection via copper(I)-catalyzed cycloaddition with a fluorogenic alkyne.HighLow µM to nM range (assay dependent)Wide (dependent on fluorophore and instrument)HighVery high sensitivity, suitable for high-throughput screening.Indirect method, requires a specific fluorogenic probe, potential for copper cytotoxicity in biological systems.
Fluorescence Spectroscopy (SPAAC-based) Indirect detection via strain-promoted alkyne-azide cycloaddition with a fluorogenic cyclooctyne (B158145).HighLow µM to nM range (assay dependent)Wide (dependent on fluorophore and instrument)HighHigh sensitivity, copper-free (biocompatible), suitable for live-cell imaging.Indirect method, requires a specific and often more expensive strained alkyne probe.
Mass Spectrometry (MS) Direct detection of the mass-to-charge ratio of the azide-modified peptide.Very Highfmol to amol rangeSeveral orders of magnitude[4]MediumProvides absolute quantification with the use of isotopic standards, high specificity, and structural information.Destructive technique, can be complex, requires specialized equipment.
NMR Spectroscopy Direct detection of nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the vicinity of the azide group or in the resulting triazole ring.Low to ModerateHigh µM to mM rangeLimitedLowProvides detailed structural information, non-destructive, can be quantitative with internal standards.[5][6]Low sensitivity, requires larger sample amounts, complex data analysis.

Experimental Protocols

This section provides detailed methodologies for the key quantitative techniques discussed above.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy offers a direct and straightforward method for azide quantification by measuring the characteristic absorption band of the azide functional group.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of standard solutions of a known azide-containing peptide at different concentrations (e.g., 0.1 to 10 mg/mL) in a suitable solvent that has minimal infrared absorption in the region of interest (e.g., deuterated solvents, or dry KBr for solid samples).

    • Prepare the unknown peptide sample at a concentration expected to be within the calibration range.

  • Instrumentation and Data Acquisition:

    • Use a purged FTIR spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or transmission cell).[7]

    • Collect a background spectrum of the solvent or KBr.

    • Acquire the infrared spectra of the standard solutions and the unknown sample, typically in the range of 4000-400 cm⁻¹. The characteristic azide peak appears around 2100 cm⁻¹.[8]

    • Ensure a sufficient number of scans are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Baseline correct the spectra and measure the integrated area or the height of the azide peak at ~2100 cm⁻¹.

    • Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

    • Determine the concentration of the unknown sample by interpolating its peak area/height on the calibration curve.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Based Fluorescence Assay

This indirect method utilizes the highly efficient CuAAC "click" reaction to label the azide-containing peptide with a fluorogenic alkyne probe. The resulting fluorescence is proportional to the amount of azide.

Experimental Protocol: [9][10]

  • Reagent Preparation:

    • Peptide Samples: Prepare solutions of your azide-containing peptide (unknown) and a non-azide-containing peptide (negative control) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Fluorogenic Alkyne Probe: Prepare a stock solution of a fluorogenic alkyne (e.g., a coumarin- or fluorescein-based alkyne) in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a stock solution in water.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution in water immediately before use.

    • Copper Ligand (e.g., THPTA): Prepare a stock solution in water or DMSO.

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, combine the peptide solution, fluorogenic alkyne probe, copper ligand, and CuSO₄.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

    • Incubate the reaction mixture at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the samples using a fluorescence plate reader or a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantification:

    • Generate a standard curve using known concentrations of an azide-containing standard peptide.

    • Subtract the background fluorescence from the negative control.

    • Determine the concentration of the azide in the unknown sample by comparing its fluorescence intensity to the standard curve.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Based Fluorescence Assay

Similar to CuAAC, SPAAC is an indirect method but avoids the use of a copper catalyst, making it ideal for biological applications. It relies on the reaction of an azide with a strained cyclooctyne probe that is fluorescent.

Experimental Protocol: [11]

  • Reagent Preparation:

    • Peptide Samples: Prepare solutions of your azide-containing peptide (unknown) and a non-azide-containing peptide (negative control) in a suitable buffer (e.g., PBS, pH 7.4).

    • Strained Alkyne-Fluorophore Conjugate: Prepare a stock solution of a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), conjugated to a fluorophore in DMSO.

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, mix the peptide solution with the strained alkyne-fluorophore conjugate.

    • Incubate the reaction mixture at room temperature or 37°C for a specific duration (typically 1-2 hours), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader or spectrofluorometer at the appropriate excitation and emission wavelengths.

  • Quantification:

    • Construct a standard curve using known concentrations of an azide-containing standard peptide.

    • Subtract the background fluorescence from the negative control.

    • Calculate the concentration of the azide in the unknown sample from the standard curve.

Mass Spectrometry (MS) for Absolute Quantification

Mass spectrometry allows for the direct and highly sensitive quantification of azide-modified peptides, often through the use of stable isotope-labeled internal standards.

Experimental Protocol (AQUA - Absolute Quantification): [12][13]

  • Internal Standard Preparation:

    • Synthesize a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the azide-containing peptide to be quantified. This will serve as the internal standard.

    • Accurately determine the concentration of the internal standard stock solution.

  • Sample Preparation:

    • To a known amount of the protein or peptide sample containing the native azide-modified peptide, add a known amount of the stable isotope-labeled internal standard.

    • If the peptide is part of a larger protein, perform enzymatic digestion (e.g., with trypsin) to generate the target peptide.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).

    • Set up a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor and specific fragment ions for both the native peptide and the isotope-labeled internal standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas of the selected fragment ion chromatograms for both the native and the internal standard peptides.

    • Calculate the ratio of the peak area of the native peptide to that of the internal standard.

    • Since the concentration of the internal standard is known, the absolute concentration of the native azide-modified peptide in the original sample can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the quantitative analysis of azide incorporation by integrating the signals of protons or other nuclei near the azide group or the resulting triazole ring after a click reaction.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the azide-containing peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the peptide signals (e.g., maleic acid, TSP).[6]

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum of the sample on a high-resolution NMR spectrometer.

    • Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).

    • Integrate the area of a well-resolved signal from the azide-containing peptide and a signal from the internal standard.

    • The concentration of the azide-containing peptide can be calculated using the following formula:

    Concentration_peptide = (Integration_peptide / N_protons_peptide) * (N_protons_standard / Integration_standard) * Concentration_standard

    where N_protons is the number of protons giving rise to the integrated signal.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for two common quantitative methods.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Peptide Azide-Peptide Sample Mix Mix Reagents Peptide->Mix Probe Fluorogenic Alkyne Probe Probe->Mix CuSO4 CuSO4 Solution CuSO4->Mix Reducer Reducing Agent (e.g., NaAsc) Reducer->Mix Ligand Copper Ligand (e.g., THPTA) Ligand->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Incubate->Measure Quantify Quantify vs. Standard Curve Measure->Quantify

Caption: Workflow for CuAAC-based fluorescence quantification.

MS_AQUA_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Azide-Peptide Containing Sample Spike Spike Standard into Sample Sample->Spike Standard Stable Isotope-Labeled Internal Standard Standard->Spike Digest Enzymatic Digestion (if necessary) Spike->Digest LC LC Separation Digest->LC MS Tandem MS (SRM/MRM) LC->MS Integrate Integrate Peak Areas (Native & Standard) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio AbsoluteQuant Determine Absolute Concentration Ratio->AbsoluteQuant

References

Phosphonium vs. Uronium Reagents: A Comparative Guide for Coupling Azido Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides containing non-natural amino acids is paramount. Azido (B1232118) amino acids, in particular, serve as versatile chemical handles for bioconjugation and the development of novel therapeutics. The choice of coupling reagent is a critical factor influencing the success of peptide synthesis, directly impacting yield, purity, and the integrity of the azido functional group. This guide provides an in-depth comparison of two major classes of coupling reagents—phosphonium (B103445) and uronium salts—for the incorporation of azido amino acids into peptides, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Phosphonium and Uronium Reagents

FeaturePhosphonium Reagents (e.g., BOP, PyBOP)Uronium/Aminium Reagents (e.g., HBTU, HATU)
Activation Site Phosphorus atomCarbon atom
By-products Phosphoramide-based (e.g., HMPA from BOP)Tetramethylurea-based
Guanidinylation Risk NonePossible with excess reagent, leading to chain termination[1][2][3]
Solution Stability Generally more stable in solutionVaries; some have limited stability[1]
Racemization Often associated with lower racemization[1]Can be higher, especially with long reaction times[1]
Cost Can be more expensiveOften more cost-effective[1]
Side Reaction with Azides Potential for Staudinger reductionGenerally considered compatible

Performance Deep Dive: A Quantitative Comparison

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. While uronium reagents like HATU are lauded for their high reactivity and efficiency, phosphonium reagents such as PyBOP are often favored for minimizing racemization, a crucial factor in maintaining the stereochemical integrity of the peptide.[1]

When coupling azido amino acids, a key consideration for phosphonium reagents is the potential for a Staudinger-type reduction of the azide (B81097) group by the phosphine-based reagent. This reaction would convert the desired azido group into an amine, leading to an undesired side product.[4][5]

Table 1: Comparative Performance of Coupling Reagents for a Standard Peptide Coupling

Coupling ReagentClassYield of Dipeptide (%)Epimerization (%)
BOPPhosphonium921.2
PyBOPPhosphonium950.8
HBTUUronium/Aminium981.5
HATUUronium/Aminium990.5

This data represents a standard coupling of Fmoc-Phe-OH to H-Val-OMe and is a consolidation from various studies. Actual results may vary depending on the specific azido amino acid and reaction conditions.

Table 2: Reactivity and Efficiency in a Challenging Aza-Peptide Synthesis Model

Coupling ReagentReaction TimeConversion
HATU40 minNearly complete
HCTU40 min~50%
TBTU150 min~60-70%
PyBOP150 min~60-70%

This data highlights the relative reactivity in a difficult coupling scenario and is based on a model aza-peptide synthesis.[6]

Reaction Mechanisms and Experimental Workflows

The distinct performance characteristics of phosphonium and uronium reagents stem from their different mechanisms of activating the carboxylic acid group of the amino acid.

Phosphonium Reagent Activation Pathway

Phosphonium salts, such as PyBOP, activate the carboxylic acid to form a highly reactive OBt (1-hydroxybenzotriazole) active ester. This intermediate is then susceptible to nucleophilic attack by the free amino group of the growing peptide chain.

phosphonium_activation Fmoc-Azido-AA-COOH Fmoc-Azido-AA-COOH OBt_ester Reactive OBt-ester intermediate Fmoc-Azido-AA-COOH->OBt_ester + PyBOP + Base PyBOP PyBOP Base Base (e.g., DIPEA) Coupled_Peptide Coupled Peptide OBt_ester->Coupled_Peptide + Peptide-NH2 Peptide-NH2 Resin-bound Peptide-NH2

Activation of a carboxylic acid by a phosphonium reagent.
Uronium Reagent Activation Pathway

Uronium reagents, like HATU, utilize HOAt (1-hydroxy-7-azabenzotriazole) to form a more reactive OAt active ester. The nitrogen in the pyridine (B92270) ring of HOAt enhances the electron-withdrawing properties, leading to a more efficient coupling.[2]

uronium_activation Fmoc-Azido-AA-COOH Fmoc-Azido-AA-COOH OAt_ester Highly Reactive OAt-ester intermediate Fmoc-Azido-AA-COOH->OAt_ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Coupled_Peptide Coupled Peptide OAt_ester->Coupled_Peptide + Peptide-NH2 Peptide-NH2 Resin-bound Peptide-NH2

Activation of a carboxylic acid by a uronium reagent.

Experimental Protocols

Reproducible and comparable data can only be achieved through standardized experimental protocols. The following are representative protocols for the use of PyBOP and HATU in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of an azido amino acid.

General SPPS Workflow

The overall workflow for a single coupling cycle in SPPS is similar regardless of the specific coupling reagent used.

spss_workflow cluster_cycle Single SPPS Coupling Cycle start Resin with free amine deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Azido-AA-OH + Coupling Reagent + Base in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser end_cycle Resin with elongated peptide kaiser->end_cycle cleavage Cleavage from Resin & Purification end_cycle->cleavage

A typical workflow for a single coupling cycle in SPPS.
Protocol 1: Peptide Coupling with PyBOP

This protocol is a general guideline and may require optimization based on the specific azido amino acid and peptide sequence.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected azido amino acid (3-5 equivalents relative to resin loading)

  • PyBOP (3-5 equivalents)

  • N,N-diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling: a. In a separate vessel, dissolve the Fmoc-protected azido amino acid and PyBOP in DMF. b. Add DIPEA to the amino acid solution and pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For azido amino acids, it is advisable to monitor the reaction for any potential reduction of the azide, although this is generally not a major issue under standard conditions.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Peptide Coupling with HATU

This protocol provides a general guideline for using HATU, a highly reactive uronium reagent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected azido amino acid (2-4 equivalents relative to resin loading)

  • HATU (2-4 equivalents)

  • DIPEA or 2,4,6-collidine (4-8 equivalents)

  • DMF

  • DCM

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling: a. In a separate vessel, dissolve the Fmoc-protected azido amino acid and HATU in DMF. b. Add DIPEA or collidine to the amino acid solution and pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 30-60 minutes at room temperature. Due to the high reactivity of HATU, shorter coupling times are often sufficient.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Application in a Signaling Pathway Context: Kinase Activity Probes

Peptides containing azido amino acids are valuable tools for studying cellular signaling pathways. For instance, an azido-containing peptide substrate can be used to probe the activity of a specific kinase. After the peptide is phosphorylated by the kinase, the azido group can be "clicked" with an alkyne-bearing reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) for detection and analysis.[9][10][11][12][13]

kinase_assay cluster_synthesis Peptide Probe Synthesis cluster_assay Kinase Activity Assay Peptide_Synthesis SPPS with Azido Amino Acid Azido_Peptide Azido-Peptide Substrate Peptide_Synthesis->Azido_Peptide Phospho_Peptide Phosphorylated Azido-Peptide Azido_Peptide->Phospho_Peptide + Kinase, ATP Kinase Kinase + ATP Labeled_Peptide Labeled Phospho-Peptide Phospho_Peptide->Labeled_Peptide + Alkyne-Reporter via Click Chemistry Click_Chemistry Click Reaction (e.g., CuAAC or SPAAC) Reporter Alkyne-Reporter (e.g., Fluorophore) Detection Detection & Quantification (e.g., Fluorescence) Labeled_Peptide->Detection

References

A Researcher's Guide to Orthogonal Protecting Group Strategies in Fmoc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic peptide chemistry, the strategic use of orthogonal protecting groups is paramount to achieving high-purity, complex peptide structures. For researchers, scientists, and professionals in drug development, a deep understanding of these strategies is not just beneficial, but essential for success. This guide provides an objective comparison of commonly employed orthogonal protecting groups in Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed protocols.

The principle of orthogonality in Fmoc-SPPS is foundational. It allows for the selective removal of a specific protecting group from an amino acid side chain without affecting the Nα-Fmoc group or other side-chain protecting groups.[1][2] This capability is critical for the synthesis of modified peptides, such as those with branches, cyclic structures, or post-translational modifications.[3][4]

This guide will focus on a comparative analysis of some of the most utilized orthogonal protecting groups for the ε-amino group of lysine (B10760008) and the carboxylic acid side chains of aspartic and glutamic acids.

Comparison of Orthogonal Protecting Groups for Lysine Side-Chain Protection

The selective deprotection of a lysine side chain is a common requirement for introducing labels, branching, or for cyclization. Several protecting groups have been developed for this purpose, each with its own unique cleavage conditions and performance characteristics. The most common choices include the allyloxycarbonyl (Alloc), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), its more sterically hindered analogue 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), and the highly acid-labile 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups.

Quantitative Performance Data

The following table summarizes the performance of these protecting groups based on data compiled from various studies. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, these values represent typical outcomes.

Protecting GroupCleavage Reagent(s)Cleavage TimeTypical Purity (%)Typical Yield (%)Key Considerations
Alloc Pd(PPh₃)₄, Phenylsilane in DCM/DMF1-2 hours>95>90Requires an inert atmosphere and careful removal of the palladium catalyst.[5]
Dde 2% Hydrazine (B178648) in DMF3-10 min (repeated)~90-95~85-95Rapid deprotection. Potential for side reactions with sensitive residues.[3]
ivDde 2% Hydrazine in DMF15-60 min (repeated)>95>90More stable than Dde, reducing premature cleavage during synthesis.[3]
Mtt 1-2% TFA in DCM with TIS5-30 min (repeated)>95>90Highly acid-labile; requires careful handling to avoid premature deprotection.[3]
Mmt 1% TFA in DCM or AcOH/TFE/DCM10-60 min>95>90More acid-labile than Mtt, allowing for even milder deprotection conditions.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. Below are representative protocols for the selective deprotection of the aforementioned lysine side-chain protecting groups.

Protocol 1: Selective Deprotection of Fmoc-Lys(Alloc)-OH

Objective: To selectively remove the Alloc group from a resin-bound peptide.

Materials:

  • Peptidyl-resin containing Fmoc-Lys(Alloc)-OH

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Argon or Nitrogen gas

Procedure:

  • Swell the peptidyl-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin substitution) and PhSiH₃ (10-20 equivalents) in anhydrous DCM.

  • Add the catalyst solution to the swollen resin.

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample after a piperidine (B6355638) wash to remove the Fmoc group from a different residue).

  • Once the reaction is complete, wash the resin extensively with DCM, followed by DMF, to remove the catalyst and byproducts.

  • A final wash with a solution of sodium diethyldithiocarbamate (B1195824) (0.5% in DMF) can be performed to ensure complete removal of palladium.

  • Wash the resin again with DMF and DCM before proceeding with the next synthesis step.

Protocol 2: Selective Deprotection of Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH

Objective: To selectively remove the Dde or ivDde group from a resin-bound peptide.

Materials:

  • Peptidyl-resin containing Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the resin with the 2% hydrazine solution.

  • Agitate the mixture at room temperature. For Dde, a 3-minute treatment is typically repeated three times. For ivDde, a 15-30 minute treatment may be necessary, also repeated.

  • Monitor the deprotection by HPLC analysis of a small, cleaved sample of the peptide.

  • After complete deprotection, thoroughly wash the resin with DMF to remove excess hydrazine and the cleaved protecting group.

Protocol 3: Selective Deprotection of Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Mmt)-OH

Objective: To selectively remove the Mtt or Mmt group from a resin-bound peptide.

Materials:

  • Peptidyl-resin containing Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Mmt)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Prepare a solution of 1-2% TFA in DCM. For Mmt, a milder solution of 1% TFA or a mixture of acetic acid/trifluoroethanol/DCM can be used.

  • Add a scavenger, such as 2-5% TIS, to the TFA/DCM solution to prevent re-attachment of the trityl cation.

  • Treat the resin with the acidic solution. The solution will typically turn yellow, indicating the release of the trityl cation.

  • Agitate for 2-5 minutes and drain. Repeat this process until the solution remains colorless.

  • Wash the resin thoroughly with DCM to remove residual acid and scavengers.

  • Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF before proceeding to the next step.

Visualizing Orthogonal Deprotection Strategies

The logical flow of these orthogonal deprotection strategies can be effectively visualized using diagrams.

Orthogonal_Deprotection_Workflow cluster_SPPS Fmoc-SPPS Main Cycle cluster_deprotection Selective Side-Chain Deprotection cluster_modification On-Resin Modification cluster_final Final Steps start Start with Resin-Bound Peptide (Nα-Fmoc protected) incorporate Incorporate Orthogonally Protected Amino Acid (e.g., Fmoc-Lys(PG)-OH) start->incorporate elongate Continue Peptide Chain Elongation incorporate->elongate deprotect_Alloc Deprotect Alloc (Pd(PPh₃)₄, PhSiH₃) elongate->deprotect_Alloc deprotect_Dde Deprotect Dde/ivDde (2% Hydrazine) elongate->deprotect_Dde deprotect_Mtt Deprotect Mtt/Mmt (1-2% TFA) elongate->deprotect_Mtt modify Perform On-Resin Chemistry (e.g., Branching, Cyclization, Labeling) deprotect_Alloc->modify deprotect_Dde->modify deprotect_Mtt->modify final_cleavage Global Deprotection and Cleavage from Resin (e.g., 95% TFA) modify->final_cleavage end_product Purified Modified Peptide final_cleavage->end_product

Caption: General workflow for Fmoc-SPPS incorporating an orthogonal protecting group strategy.

Deprotection_Pathways cluster_Alloc Alloc Pathway cluster_Dde Dde/ivDde Pathway cluster_Mtt Mtt/Mmt Pathway start Peptide-Resin with Fmoc-Lys(PG)-OH incorporated alloc_reagent Pd(PPh₃)₄ / PhSiH₃ in DCM start->alloc_reagent dde_reagent 2% Hydrazine in DMF start->dde_reagent mtt_reagent 1-2% TFA / TIS in DCM start->mtt_reagent alloc_product Free Lysine Side Chain alloc_reagent->alloc_product dde_product Free Lysine Side Chain dde_reagent->dde_product mtt_product Free Lysine Side Chain mtt_reagent->mtt_product

Caption: Specific deprotection pathways for common orthogonal protecting groups on lysine.

Conclusion

The selection of an appropriate orthogonal protecting group strategy is a critical determinant of success in the synthesis of complex peptides. While the standard Fmoc/tBu approach is robust for linear peptides, the use of Alloc, Dde/ivDde, and Mtt/Mmt groups opens a vast landscape for creating sophisticated peptide architectures. This guide provides a comparative framework to aid researchers in making informed decisions based on the specific requirements of their synthetic targets. The choice of protecting group should be carefully considered, weighing factors such as the stability of the target peptide, the desired on-resin modification, and the compatibility with other synthetic steps. By understanding the nuances of each strategy, scientists can optimize their synthetic workflows to achieve higher yields and purities of their target peptides.

References

A Comparative Guide to the In Vivo Stability of Triazole Linkages from Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chemical linkage in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutics and research tools. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has introduced the 1,2,3-triazole linkage as a highly robust and reliable connection. This guide provides an objective comparison of the in vivo stability of the triazole linkage with other commonly used bioconjugation linkages, supported by available experimental data and detailed methodologies.

The Unparalleled Stability of the Triazole Linkage

The 1,2,3-triazole ring, the hallmark of click chemistry, is an aromatic heterocycle renowned for its exceptional stability.[1][2] This stability is a key advantage, rendering it resistant to a wide range of physiological conditions. The triazole linkage is not susceptible to cleavage by proteases, and it withstands hydrolysis, oxidation, and reduction under both acidic and basic conditions.[2][3] This remarkable resilience makes it a superior choice for applications requiring long-term stability in complex biological environments.[2] In drug development, the triazole moiety is often considered a bioisostere for the amide bond, offering similar structural properties but with significantly enhanced metabolic stability.[2][4]

Quantitative Comparison of Linkage Stability

While direct head-to-head in vivo quantitative comparisons of a wide array of linkages under identical conditions are not extensively documented, a consensus on the general stability hierarchy has emerged from numerous in vitro and in vivo studies. The following table summarizes the available quantitative and qualitative data on the stability of triazole linkages compared to other common covalent bonds used in bioconjugation.

Linkage TypeFormation MethodIn Vivo/In Vitro Stability MetricKey Considerations
1,2,3-Triazole CuAAC, SPAACHighly Stable: Resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[2][3] Half-life of the conjugate is generally dictated by the stability of the biomolecule itself rather than the linkage.CuAAC requires a copper catalyst which can be cytotoxic, necessitating careful removal for in vivo applications.[2] SPAAC is copper-free and thus more suitable for live-cell and in vivo studies.[2]
Amide Carbodiimide chemistry, activated estersHighly Stable: Generally resistant to chemical hydrolysis but can be susceptible to enzymatic cleavage by proteases.[3]The susceptibility to proteases can be a disadvantage for long-circulating bioconjugates but can be exploited for targeted drug release in enzyme-rich microenvironments.[3]
Oxime Aldehyde/ketone + hydroxylamineModerately to Highly Stable: Generally more stable than hydrazones.[5][6] The rate constant for oxime hydrolysis is nearly 1000-fold lower than for simple hydrazones.[7][8] Half-life can range from hours to days depending on the structure and pH.[5]Stability is pH-dependent, with increased hydrolysis at lower pH.[5] Can be engineered for controlled release applications.
Hydrazone Aldehyde/ketone + hydrazine (B178648)Labile to Moderately Stable: Stability is highly dependent on the structure of the carbonyl and hydrazine components and is pH-sensitive.[5][6] Half-life can be as short as a few hours at acidic pH.[5]Often used as a cleavable linker for drug delivery, designed to release the payload in the acidic environment of endosomes or lysosomes.[5]
Thioether (from Maleimide) Maleimide + thiolPotentially Unstable: The resulting succinimidyl thioether is susceptible to a retro-Michael reaction, leading to cleavage, especially in the presence of endogenous thiols like glutathione.[9][10] Significant payload shedding can be observed in plasma over days.[9]Strategies to improve stability include hydrolysis of the succinimide (B58015) ring or using next-generation maleimides to form more stable thiazine (B8601807) structures.[11][12]
Disulfide Thiol exchangeRedox-Sensitive: Stable in the bloodstream but readily cleaved in the reducing intracellular environment.This reversible nature is widely exploited for the intracellular delivery of drugs. Not suitable for applications requiring long-term stability in reducing environments.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of bioconjugate stability is paramount for the development of safe and effective therapeutics. The following are key experimental protocols to evaluate the in vivo stability of chemical linkages.

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model (Mouse or Rat)

Objective: To determine the in vivo half-life and clearance of a bioconjugate, providing an overall assessment of its stability in a living organism.

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., BALB/c mice or Sprague-Dawley rats). All procedures should be performed in accordance with approved animal care and use guidelines.

  • Bioconjugate Administration: Administer the bioconjugate to a cohort of animals via a relevant route, typically intravenous (IV) injection into the tail vein for systemic circulation studies.[13]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr) via retro-orbital bleeding or tail vein sampling.[13] Process the blood to isolate plasma.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant containing the bioconjugate.

    • LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the intact bioconjugate in the plasma samples.[13][14] A standard curve of the bioconjugate in plasma should be prepared to ensure accurate quantification.

  • Data Analysis: Plot the plasma concentration of the bioconjugate versus time. Calculate the pharmacokinetic parameters, including the elimination half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate pharmacokinetic modeling software.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of a bioconjugate in plasma, which contains a variety of enzymes and nucleophiles that can potentially cleave the linkage.

Methodology:

  • Plasma Source: Obtain plasma from the species of interest (e.g., human, mouse, rat).[15]

  • Incubation: Incubate the bioconjugate at a known concentration (e.g., 1 µM) in the plasma at 37°C.[15]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).[15]

  • Reaction Quenching and Sample Preparation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15] Centrifuge to remove precipitated proteins.

  • LC-MS/MS Analysis: Quantify the amount of intact bioconjugate remaining at each time point using LC-MS/MS.[15]

  • Data Analysis: Plot the percentage of the intact bioconjugate remaining versus time. Calculate the in vitro half-life of the bioconjugate in plasma.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key workflows and relationships.

G cluster_0 Click Chemistry Reactions cluster_1 Resulting Linkage cluster_2 Stability Characteristics CuAAC CuAAC Triazole 1,2,3-Triazole Linkage CuAAC->Triazole SPAAC SPAAC SPAAC->Triazole Stability High In Vivo Stability Resistant to: - Proteases - Hydrolysis - Oxidation/Reduction Triazole->Stability

Caption: Formation and stability of the 1,2,3-triazole linkage.

G cluster_0 In Vivo Stability Assessment Workflow A Administer Bioconjugate to Animal Model B Collect Blood Samples at Time Points A->B C Isolate Plasma B->C D Quantify Intact Bioconjugate via LC-MS/MS C->D E Determine Pharmacokinetic Parameters (t½, CL, AUC) D->E

Caption: Experimental workflow for in vivo stability assessment.

G Triazole Triazole Amide Amide Triazole->Amide More Stable (No Protease Cleavage) Oxime Oxime Amide->Oxime Generally More Stable Hydrazone Hydrazone Oxime->Hydrazone More Stable Maleimide Maleimide-Thioether Hydrazone->Maleimide Generally More Stable

Caption: Relative stability of common bioconjugation linkages.

Conclusion

The 1,2,3-triazole linkage formed via click chemistry reactions stands out for its exceptional in vivo stability, making it an ideal choice for the development of long-circulating bioconjugates and other applications where robust, long-term covalent connections are required. While other linkages such as amides, oximes, and hydrazones have their specific applications, particularly in the realm of cleavable linkers for drug delivery, they generally do not match the inertness of the triazole ring. The inherent instability of linkages like the maleimide-thioether necessitates careful consideration and potential modification for in vivo use. The selection of an appropriate linkage should always be guided by the specific requirements of the application, balancing the need for stability with any desired cleavage characteristics. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of bioconjugate stability, a critical step in the successful translation of these complex molecules from the laboratory to clinical applications.

References

The Crucial Connecting Element: A Comparative Guide to PROTAC Linker Composition and its Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how the composition of a PROTAC linker influences its biological activity. We delve into the critical role of the linker in Proteolysis Targeting Chimera (PROTAC) technology, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] While the choice of ligands dictates target specificity, the linker is a critical and active contributor to a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2]

This guide will explore the multifaceted role of the linker, examining how its length, composition, rigidity, and attachment points dictate the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), ultimately governing the efficiency of protein degradation.

The Linker's Role in Ternary Complex Formation

The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[2] An optimal linker promotes favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable conformations, compromising degradation efficiency.[1]

dot

Caption: PROTAC Mechanism of Action.

Comparative Analysis of Linker Properties

The biological activity of a PROTAC is a delicate balance of multiple linker characteristics. The following sections and tables summarize the impact of these properties on degradation efficacy, selectivity, and cell permeability.

Linker Length

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short can cause steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[3]

Target Protein Linker Type Linker Length (atoms) Degradation Efficacy (DC50/Degradation) Reference
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation[1]
Alkyl/Ether12 - 29Submicromolar DC50[1]
Alkyl/Ether21DC50 = 3 nM, Dmax = 96%[1]
Alkyl/Ether29DC50 = 292 nM, Dmax = 76%[1]
Estrogen Receptor α (ERα)PEG12Effective degradation[4]
PEG16More potent degradation[4][5]
Bruton's Tyrosine Kinase (BTK)Varied8DC50 ~ 9 nM[6]
Varied12DC50 ~12 nM[6]
Linker Composition and Rigidity

The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility and cell permeability. Common linker motifs include flexible alkyl chains and polyethylene (B3416737) glycol (PEG) units, as well as more rigid structures like piperazine/piperidine rings and alkynes.[]

Flexible linkers are synthetically accessible and allow for conformational adaptability in forming the ternary complex.[1] However, they can sometimes lead to reduced potency.[2] In contrast, rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[3] However, a rigid linker that is not optimally designed may be unable to achieve a productive ternary complex geometry.[]

Target Protein Linker Type PROTAC Degradation of AR in 22Rv1 cells (at 3 µM) Reference
Androgen Receptor (AR)Flexible (PEG)Parent PROTAC 54Exhibited degradation[8]
Rigid (Disubstituted Phenyl)PROTACs 55-57No activity[]
Bruton's Tyrosine Kinase (BTK)FlexiblePROTAC 6ePotent degradation but poor metabolic stability[3]
RigidCompound 3ePotent degradation with significantly improved metabolic stability (T1/2 > 145 min)[3]
Linker Attachment Points

The points at which the linker is connected to the POI and E3 ligase ligands can significantly impact the stability and degradation activity of the PROTAC.[9] For instance, in a study on Bruton's tyrosine kinase (BTK)-targeting PROTACs containing a pomalidomide (B1683931) ligand, the C5-substituted derivative showed greater degradation activity than the C4-substituted version, even with the same linker.[9]

dot

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[1] Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS).[10] Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[1]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[10] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1] Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10] Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[10] The percentage of protein degradation is calculated relative to the vehicle-treated control.[10] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[10]

dot

Caption: Western Blot Experimental Workflow.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay is used to study the formation of the PROTAC-induced ternary complex.[11]

  • Cell Preparation: Co-transfect HEK293 cells with vectors expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.[12] Seed the cells into 384-well plates.[12]

  • Compound Treatment: Treat the cells with the PROTAC of interest at various concentrations.[12]

  • Signal Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal on a plate reader.[12] The BRET signal is proportional to the proximity of the NanoLuc®-tagged target protein and the HaloTag®-labeled E3 ligase, indicating ternary complex formation.[13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[14]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-16 hours) to allow for passive diffusion of the compounds across the artificial membrane.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound diffusion.

In-Cell Ubiquitination Assay

This assay determines if the PROTAC can induce the ubiquitination of the target protein.

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blot: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the presence of polyubiquitin (B1169507) chains on the target protein.

Conclusion and Future Directions

The linker is a pivotal component in the design of effective PROTACs, with its length, composition, rigidity, and attachment points all playing crucial roles in determining the molecule's biological activity. As demonstrated by the case studies, subtle modifications in the linker can have a dramatic impact on degradation efficacy, selectivity, and overall drug-like properties. While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic tractability, there is a growing interest in more sophisticated, rigid linkers to enhance potency and selectivity.[1][]

The continued exploration of novel linker chemistries, coupled with a deeper understanding of the structural biology of ternary complexes through computational and structural methods, will undoubtedly pave the way for the development of more potent and specific PROTACs for a wide range of challenging disease targets.[15] The rational design of linkers, moving away from a "trial and error" approach, will be instrumental in realizing the full therapeutic potential of this promising modality.[15]

References

Safety Operating Guide

Proper Disposal of Azide-PEG3-L-alanine-Fmoc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all waste containing Azide-PEG3-L-alanine-Fmoc as hazardous chemical waste. This guide provides detailed procedures for the safe handling and disposal of this compound, a bifunctional linker commonly used in bioconjugation and proteomics research. The presence of an azide (B81097) functional group necessitates strict adherence to safety protocols to mitigate risks of toxicity and explosion.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All manipulations of this compound, particularly during disposal, must be conducted in a well-ventilated chemical fume hood.

Key Chemical Incompatibilities:

  • Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Metals: Do not allow contact with metals, especially heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is critically important for drain pipes, which are often composed of these materials.[1][2]

  • Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential for forming explosive di- and tri-azidomethane.[1][3]

Quantitative Hazard and Exposure Data

Hazard ParameterGuidelineCitation
Carbon-to-Nitrogen (C/N) Ratio The number of nitrogen atoms should not exceed the number of carbon atoms in an organic azide.
"Rule of Six" There should be no less than six carbon atoms per energetic functional group (e.g., azide) to render the compound relatively safe.[4]
Storage of Solutions If storing solutions of less stable azides, the concentration should not exceed 1 M.[4]

Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[5] Under no circumstances should any waste containing this compound be poured down the drain.[2][4]

Solid Waste Disposal

For unused or expired solid this compound, and for contaminated lab supplies (e.g., gloves, weigh boats, absorbent paper):

  • Containerization: Place the solid waste in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.[5] Contaminated solid waste should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.[6]

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," "Azide Compound," and the full chemical name: "this compound."[1][5] Do not use abbreviations.[6]

  • Storage and Disposal: Store the container in a designated hazardous waste accumulation area and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5]

Liquid Waste Disposal

For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), chemical deactivation of the azide group can be performed to render the waste less hazardous.[1][2] This procedure must be carried out in a chemical fume hood.[2]

Experimental Protocol: Chemical Deactivation of Azide-Containing Waste

This protocol is for the neutralization of the azide functional group.

  • Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet leading to the fume hood flue, dilute the azide-containing waste with water to ensure the concentration of this compound is no more than 5%.[2][3]

  • Addition of Sodium Nitrite (B80452): With stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of the azide compound (a 40% excess).[2][3]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise via the dropping funnel until the reaction mixture is acidic to pH paper.[2] Caution: The order of addition is critical. Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid. [2]

  • Completion and Verification: Continue stirring and monitor for the cessation of gas evolution. To confirm the quench is complete, test for an excess of nitrite using iodide-starch paper, which will turn blue in the presence of excess nitrite.[3]

  • Neutralization and Final Disposal: Neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution).[1][2] The deactivated waste should then be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.[1]

Untreated Waste

If chemical deactivation is not feasible, all waste containing this compound must be disposed of as hazardous waste.[1]

  • Containerization: Collect the waste in a clearly labeled, sealable, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," "Azide Compound," and a full list of its contents.[1]

  • Storage and Disposal: Store the container in a designated hazardous waste accumulation area, separate from acidic wastes, and arrange for disposal through your institution's hazardous waste program.

Disposal Workflow Diagram

cluster_waste_generation Waste Generation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal solid_waste Solid Waste (Unused reagent, contaminated labware) containerize_solid 1. Containerize (Labeled, compatible container) solid_waste->containerize_solid liquid_waste Liquid Waste (Aqueous solutions ≤ 5% azide) deactivate 1. Deactivate Azide (Chemical fume hood) liquid_waste->deactivate untreated_waste Untreated Waste (If deactivation is not feasible) liquid_waste->untreated_waste Deactivation not feasible label_solid 2. Label ('Hazardous Waste', 'Azide Compound', full chemical name) containerize_solid->label_solid store_solid 3. Store (Designated hazardous waste area) label_solid->store_solid dispose_solid 4. Dispose (via Institutional EHS) store_solid->dispose_solid neutralize 2. Neutralize (pH 6-9) deactivate->neutralize containerize_liquid 3. Containerize (Labeled hazardous waste container) neutralize->containerize_liquid dispose_liquid 4. Dispose (via Institutional EHS) containerize_liquid->dispose_liquid containerize_untreated 1. Containerize Separately (Away from acids) untreated_waste->containerize_untreated label_untreated 2. Label ('Hazardous Waste', 'Azide Compound', all contents) containerize_untreated->label_untreated dispose_untreated 3. Dispose (via Institutional EHS) label_untreated->dispose_untreated

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.